4-nitro-1H-pyrrole-2-carboxylic Acid
Description
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Properties
IUPAC Name |
4-nitro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWGRRCTCGASCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426864 | |
| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-93-8 | |
| Record name | 4-nitro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1H-pyrrole-2-carboxylic acid is a nitro-substituted heterocyclic carboxylic acid. The presence of the pyrrole ring, a common motif in pharmacologically active compounds, coupled with the electron-withdrawing nitro group and the carboxylic acid functionality, makes this molecule a subject of interest for potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data to inform researchers and developers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers and chemical databases, comprehensive experimental characterization, particularly regarding pKa and solubility, is not widely published.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5930-93-8 | [1][2][3][4] |
| Molecular Formula | C₅H₄N₂O₄ | [1][2][3][4] |
| Molecular Weight | 156.10 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(O)c1cc(c[nH]1)--INVALID-LINK--[O-] | [3] |
| InChI | InChI=1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | [3] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 216 °C (for 4-nitro-2-pyrrolecarboxylic acid) | |
| Boiling Point | 435.8 °C (Predicted) | [1] |
| Flash Point | 217 °C (Predicted) | [1] |
| pKa | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Table 3: Predicted Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ > 10 ppm).- A signal for the N-H proton of the pyrrole ring.- Signals for the two protons on the pyrrole ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro and carboxylic acid groups. |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~ 160-180 ppm).- Signals for the four carbons of the pyrrole ring, with those closer to the nitro and carboxyl groups being more deshielded. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (~1700 cm⁻¹).- N-O stretching bands for the nitro group (~1500-1550 cm⁻¹ and 1300-1370 cm⁻¹).- N-H stretching for the pyrrole ring (~3300-3500 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (156.10 g/mol ).- Fragmentation patterns involving the loss of CO₂, NO₂, and other small fragments. |
Experimental Protocols
Synthesis of this compound
A detailed, verified experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the direct nitration of pyrrole-2-carboxylic acid. The nitration of pyrrole and its derivatives is typically carried out using a mild nitrating agent, as harsh acidic conditions can lead to polymerization of the pyrrole ring.[5][6] A common reagent for this transformation is a mixture of nitric acid and acetic anhydride.[5]
Proposed Experimental Workflow for the Synthesis of this compound
References
In-Depth Technical Guide: 4-nitro-1H-pyrrole-2-carboxylic acid (CAS 5930-93-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carboxylic acid (CAS 5930-93-8), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities, presented in a format tailored for scientific and research applications.
Core Data Summary
| Property | Value | Source |
| CAS Number | 5930-93-8 | [1][2][3][4] |
| Molecular Formula | C₅H₄N₂O₄ | [1][3][4] |
| Molecular Weight | 156.10 g/mol | [1][3] |
| Melting Point | 217 °C | N/A |
| Boiling Point | 435.8 °C | [1] |
| Appearance | Solid | [3] |
| InChI | 1S/C5H4N2O4/c8-5(9)4-1-3(2-6-4)7(10)11/h1-2,6H,(H,8,9) | [3] |
| SMILES | OC(=O)c1cc(c[nH]1)N(=O)=O | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the nitration of pyrrole-2-carboxylic acid. Pyrrole is highly reactive towards electrophilic substitution, and nitration typically occurs at the C2 and C5 positions due to the greater stability of the intermediate carbocation.[5] For pyrrole itself, nitration is often carried out using a mild nitrating agent like nitric acid in acetic anhydride to prevent polymerization that can occur with stronger acidic conditions (e.g., H₂SO₄/HNO₃).[5][6]
Experimental Protocol: Nitration of Pyrrole-2-carboxylic Acid
This protocol is a representative procedure based on the known chemistry of pyrrole nitration.
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic anhydride
-
Fuming nitric acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., water or ethanol-water mixture)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve pyrrole-2-carboxylic acid in acetic anhydride.
-
Slowly add a cold solution of fuming nitric acid in acetic anhydride to the reaction mixture while maintaining a low temperature (typically below 0 °C) to control the reaction rate and minimize side product formation.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Collect the crude this compound by filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent to obtain the final compound.
Visualizing the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show signals for the pyrrole ring protons and the carboxylic acid proton. The protons on the pyrrole ring will be influenced by the electron-withdrawing effects of both the nitro and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum will show distinct signals for the five carbon atoms of the pyrrole ring and the carboxylic acid. The carbons attached to the nitro and carboxyl groups will be significantly deshielded.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.10 g/mol ).
Biological Activity and Potential Applications
Pyrrole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8] The introduction of a nitro group can significantly influence the biological profile of a molecule.
While specific biological data for this compound is limited, it is described as having acaricidal activity against ticks and insects and is mentioned in a patent as a virus inhibitor.[1] Derivatives of pyrrole-2-carboxylic acid have been investigated for their antibacterial and antimycobacterial activities.[9][10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Representative)
This protocol outlines a general method for assessing the antimicrobial activity of a compound like this compound.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Sterile petri dishes, pipettes, and other laboratory equipment
Procedure (Disk Diffusion Method):
-
Prepare agar plates with the appropriate growth medium for the test microorganisms.
-
Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Prepare sterile paper discs impregnated with a known concentration of the test compound dissolved in a suitable solvent.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include discs with the standard antibiotic/antifungal and a solvent-only disc (negative control).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Antimicrobial Assay Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a functionalized pyrrole derivative with potential applications in the development of new therapeutic agents and agrochemicals. This guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activity profile, and mechanism of action.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pyrrole nitration [quimicaorganica.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure of 4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the chemical formula C₅H₄N₂O₄.[1][2][3] Its structure, featuring a pyrrole ring substituted with both a carboxylic acid and a nitro group, makes it a subject of interest in medicinal chemistry and materials science.[4] Derivatives of pyrrole-2-carboxylic acid are found in various natural products and bioactive compounds, highlighting the significance of this structural motif. This guide provides a detailed analysis of the molecular structure of this compound, including its predicted geometry, spectroscopic characteristics, and a plausible synthetic pathway. The information presented herein is intended to support research and development efforts involving this and related molecules.
Molecular Structure and Geometry
The pyrrole ring is an aromatic, five-membered heterocycle. In pyrrole-2-carboxylic acid, the ring and the carboxylic acid substituent are nearly coplanar, with a dihedral angle of approximately 11.7° between their respective planes.[5][6] The introduction of a nitro group at the 4-position is expected to have a minor influence on this planarity. The nitro group itself will also tend to be coplanar with the pyrrole ring to maximize resonance stabilization.
Intermolecular hydrogen bonding is a key feature in the solid-state structure of pyrrole-2-carboxylic acid, with molecules forming inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups.[5] Additional N-H···O hydrogen bonds link these dimers into chains.[5] It is anticipated that this compound will exhibit similar hydrogen bonding patterns, potentially with additional interactions involving the nitro group.
Predicted Bond Lengths and Angles
The following tables summarize the expected bond lengths and angles for this compound. These values are based on the crystallographic data for pyrrole-2-carboxylic acid and theoretical calculations, taking into account the electronic effects of the nitro group.
Table 1: Predicted Bond Lengths
| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |
| C2 | C3 | C-C | ~1.43 |
| C3 | C4 | C=C | ~1.37 |
| C4 | C5 | C-C | ~1.42 |
| C5 | N1 | C-N | ~1.37 |
| N1 | C2 | C-N | ~1.36 |
| C2 | C6 | C-C | ~1.48 |
| C6 | O1 | C=O | ~1.22 |
| C6 | O2 | C-O | ~1.31 |
| C4 | N2 | C-N | ~1.46 |
| N2 | O3 | N=O | ~1.22 |
| N2 | O4 | N=O | ~1.22 |
Table 2: Predicted Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |
| N1 | C2 | C3 | ~109 |
| C2 | C3 | C4 | ~108 |
| C3 | C4 | C5 | ~107 |
| C4 | C5 | N1 | ~108 |
| C5 | N1 | C2 | ~108 |
| C3 | C2 | C6 | ~125 |
| N1 | C2 | C6 | ~126 |
| C2 | C6 | O1 | ~123 |
| C2 | C6 | O2 | ~113 |
| O1 | C6 | O2 | ~124 |
| C3 | C4 | N2 | ~125 |
| C5 | C4 | N2 | ~128 |
| O3 | N2 | O4 | ~125 |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons and the carboxylic acid proton. The electron-withdrawing nature of the nitro group will cause a downfield shift (higher ppm) for the ring protons compared to unsubstituted pyrrole-2-carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a chemical shift typically above 12 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7] The chemical shifts of the pyrrole ring carbons will also be influenced by the nitro substituent, with the carbon atom attached to the nitro group (C4) showing a significant downfield shift.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~12-13 (broad) | - |
| 3 | C-H | ~7.2-7.5 | ~110-115 |
| 5 | C-H | ~7.8-8.1 | ~125-130 |
| Carboxyl | O-H | >12 (broad) | - |
| 2 | C | - | ~130-135 |
| 4 | C | - | ~140-145 |
| Carboxyl | C=O | - | ~160-165 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~3100 | N-H (Pyrrole) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1520 | N-O (Nitro) | Asymmetric Stretching |
| ~1340 | N-O (Nitro) | Symmetric Stretching |
| ~1600-1400 | C=C and C-N (Pyrrole Ring) | Ring Stretching |
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the nitration of a suitable pyrrole-2-carboxylic acid precursor. The following is a generalized experimental workflow based on standard organic synthesis methodologies.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Nitration: Dissolve pyrrole-2-carboxylic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to obtain pure this compound.
Characterization Protocol
Caption: Experimental workflow for the characterization of the final product.
Detailed Methodologies:
-
NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
FTIR Spectroscopy: Prepare a sample by mixing a small amount of the product with KBr powder and pressing it into a pellet, or by using an ATR accessory. Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
X-ray Crystallography: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent. Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Solve and refine the crystal structure using appropriate software.
Biological Activity and Potential Signaling Pathways
Nitro-containing compounds often exhibit biological activity, which is frequently attributed to the redox properties of the nitro group.[8] In the context of antimicrobial action, the nitro group can be enzymatically reduced within the target cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.[8]
Caption: Generalized signaling pathway for the antimicrobial action of nitro compounds.
This proposed mechanism suggests that this compound could serve as a lead compound for the development of new antimicrobial agents. Further research is necessary to elucidate the specific cellular targets and the precise mechanism of action.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, spectroscopic properties, and potential synthesis of this compound. While direct experimental data for some properties are limited, a reliable model of the molecule has been constructed based on data from related compounds and established chemical principles. The information presented here serves as a valuable resource for researchers and professionals engaged in the study and application of novel heterocyclic compounds. Further experimental validation of the predicted data will be crucial for advancing the understanding and utilization of this promising molecule.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 4-Nitro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in various research and development domains. The information is presented to facilitate its use in experimental design, chemical synthesis, and drug discovery processes.
Core Physical and Chemical Data
This compound is a solid, nitro-substituted pyrrole derivative. Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₄ | [1][2][3] |
| Molecular Weight | 156.10 g/mol | [1][2][3] |
| CAS Number | 5930-93-8 | [1][4][5] |
| Appearance | Solid | |
| Melting Point | 217 °C | |
| Boiling Point | 435.8 °C (Predicted) | [1] |
| Flash Point | 217 °C (Predicted) | [1] |
| SMILES String | O=C(O)c1cc(--INVALID-LINK--[O-])cn1 | |
| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N |
Solubility Profile
Acidity (pKa)
The experimental pKa value for this compound has not been specifically reported in the reviewed literature. The acidity of this molecule is primarily determined by the carboxylic acid group, with the electron-withdrawing nitro group and the pyrrole ring influencing its dissociation. For context, the pKa of the N-H proton in the parent pyrrole ring is approximately 17.5, indicating very weak acidity.[6] The carboxylic acid proton is significantly more acidic.
Spectral Data
Detailed experimental spectra for this compound are not widely available. The following information is based on predicted values and data from structurally related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbon atoms of the pyrrole ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is anticipated to appear in the downfield region, typically around 160-180 ppm.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹.
-
N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
N-H stretch (pyrrole): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-N and C-C stretches (pyrrole ring): Multiple bands in the fingerprint region.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (156.10 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and the nitro group. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated.[7]
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds can be applied.
Determination of Solubility
A general protocol for determining the solubility of an organic acid involves the following steps:
Caption: General workflow for the experimental determination of solubility.
Determination of pKa by Potentiometric Titration
The pKa of a carboxylic acid can be determined by potentiometric titration with a strong base.
Caption: Workflow for pKa determination using potentiometric titration.
Biological Activity and Signaling Pathways
While this guide focuses on physical properties, it is noteworthy that this compound has been reported to possess biological activity, including acaricidal (tick and insect killing) and potential antiviral properties.[1] The precise mechanisms of action and any associated signaling pathways are not well-elucidated in the public domain. The acaricidal activity of nitropyrrole-containing compounds may involve disruption of the central nervous system of the target organisms.[8] Antiviral mechanisms for nitro-containing heterocyclic compounds can be diverse, potentially involving the inhibition of viral enzymes or interference with viral replication processes.[9] Further research is required to delineate the specific biological targets and signaling pathways modulated by this compound.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. Msds this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 5930-93-8|this compound|BLD Pharm [bldpharm.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C5H4N2O4) [pubchemlite.lcsb.uni.lu]
- 8. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitro-1H-pyrrole-2-carboxylic Acid: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and hazard information for 4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 5930-93-8). The information herein is compiled for professionals in research and drug development who may handle or utilize this compound. Due to the limited availability of in-depth experimental safety data for this specific molecule, this guide also includes a detailed methodology for a standard toxicological study to provide context for the evaluation of such compounds.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This data is essential for the proper handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific |
| CAS Number | 5930-93-8 | J&K Scientific |
| Molecular Formula | C₅H₄N₂O₄ | Sigma-Aldrich[1], Biosynth[2] |
| Molecular Weight | 156.10 g/mol | Sigma-Aldrich[1], Biosynth[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Boiling Point | 435.8 °C | Biosynth[2] |
| Flash Point | 217 °C | Biosynth[2] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1] |
| Water Hazard Class (WGK) | 3 (severe hazard to water) | Sigma-Aldrich[1] |
Hazard Identification and Classification
| Hazard Category | Classification | Notes |
| GHS Pictograms | Not explicitly assigned. GHS07 (Exclamation Mark) may be relevant based on related compounds. | For the related compound 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, the GHS07 pictogram is used.[3] |
| Signal Word | Warning | Based on potential for irritation or acute toxicity. |
| Hazard Statements | Not explicitly assigned. H302 (Harmful if swallowed) is noted for a related compound.[3] Potential for skin, eye, and respiratory irritation. | One SDS suggests that inhalation may cause respiratory irritation, a conclusion derived from Quantitative Structure-Activity Relationship (QSAR) modeling. |
| Precautionary Statements | Not explicitly assigned. Standard precautions for handling laboratory chemicals should be followed (e.g., P261, P280, P305+P351+P338). | General advice includes avoiding contact with skin and eyes, and avoiding inhalation. |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. |
Note: The hazard information presented is based on limited data and analogies to similar chemical structures. A full GHS classification would require comprehensive experimental testing.
The following diagram illustrates the general logical workflow for GHS hazard classification.
References
The Biological Activity of Nitropyrrole Compounds: A Technical Guide for Researchers
Introduction
Nitropyrrole compounds, a class of heterocyclic molecules characterized by a pyrrole ring bearing one or more nitro groups, have emerged as a significant area of interest in medicinal chemistry and drug discovery. These compounds, both from natural and synthetic origins, exhibit a wide spectrum of biological activities, including potent antibacterial, anticancer, and antiparasitic properties. This technical guide provides an in-depth overview of the biological activities of nitropyrrole compounds, focusing on their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.
Anticancer Activity of Nitropyrrole Compounds
Several classes of nitropyrrole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, the pyrrolomycins and marinopyrroles have been the subject of extensive research.
Quantitative Data on Anticancer Activity
The anticancer efficacy of nitropyrrole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for representative nitropyrrole compounds against various human cancer cell lines.
Table 1: Anticancer Activity of Pyrrolomycin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [1] |
| MCF7 (Breast) | 1.5 | [1] | |
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [1] |
| MCF7 (Breast) | 0.35 - 1.21 | [1] | |
| Synthetic Nitro-Pyrrolomycins | HCT116 (Colon) | Varies | [2] |
| MCF 7 (Breast) | Varies | [2] |
Table 2: Anticancer Activity of Marinopyrrole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Marinopyrrole A | Various | Varies | [2] |
| Marinopyrrole F | HCT-116 (Colon) | 6.1 | [1] |
Antibacterial Activity of Nitropyrrole Compounds
Nitropyrrole derivatives have shown considerable promise as antibacterial agents, particularly against Gram-positive bacteria. Their activity is evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Data on Antibacterial Activity
The following table presents the MIC values of selected nitropyrrole compounds against various bacterial strains.
Table 3: Antibacterial Activity of Nitropyrrole Derivatives
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Heronapyrroles A-C | Gram-positive bacteria | low to submicromolar | [3] |
| Heronapyrrole D | Staphylococcus aureus ATCC 25923 | 1.8 | [1] |
| Staphylococcus epidermidis ATCC 12228 | 0.9 | [1] | |
| Bacillus subtilis ATCC 6633 | 1.8 | [1] | |
| Synthetic Nitro-Pyrrolomycins | Staphylococcus aureus | Varies | [2] |
| Pseudomonas aeruginosa | Varies | [2] |
Signaling Pathways Modulated by Nitropyrrole Compounds
A key aspect of understanding the biological activity of nitropyrrole compounds is to elucidate the molecular mechanisms and signaling pathways through which they exert their effects. A notable example is the mechanism of action of marinopyrrole A in inducing apoptosis in cancer cells.
Marinopyrrole A-Induced Apoptosis Signaling Pathway
Marinopyrrole A has been shown to selectively target the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[4][5] By binding to Mcl-1, marinopyrrole A triggers its degradation via the proteasome pathway.[4] The downregulation of Mcl-1 leads to the activation of the intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of marinopyrrole A (maritoclax) as a selective Mcl-1 antagonist that overcomes ABT-737 resistance by binding to and targeting Mcl-1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Marinopyrrole Derivatives as Selective Inhibitors of Mcl-1 Binding to Pro-apoptotic Bim and Dual Mcl-1/Bcl-xL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 4-Nitro-1H-pyrrole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of 4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives. Intended for researchers, medicinal chemists, and pharmacologists, this document details the scientific rationale, experimental methodologies, and therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of the Nitropyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a nitro group to this heterocyclic system can profoundly influence its physicochemical properties and biological functions. Specifically, the this compound core has emerged as a versatile building block for the development of novel therapeutic agents, particularly in the realm of infectious diseases.[1][2] The electron-withdrawing nature of the nitro group can enhance the acidity of the pyrrole N-H and modulate the reactivity of the entire molecule, making it a key pharmacophore for various biological targets. This guide will delve into the synthetic strategies to access this core and its derivatives, their mechanism of action, and their potential as next-generation therapeutics.
Chemical Synthesis and Derivatization
The synthesis of this compound and its derivatives is a critical step in the exploration of their therapeutic potential. The methodologies employed must be robust, scalable, and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold: this compound
The parent compound, this compound, serves as the foundational starting material for further derivatization. A common and effective method for its synthesis involves the direct nitration of pyrrole-2-carboxylic acid. Due to the acid-sensitive nature of the pyrrole ring, which is prone to polymerization under harsh acidic conditions, milder nitrating agents are preferred over the conventional nitric acid/sulfuric acid mixture.[2] Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, has proven to be a suitable reagent for this transformation, yielding the desired 2-nitropyrrole as the major product.[3]
Experimental Protocol: Nitration of Pyrrole-2-carboxylic Acid
-
Reagent Preparation: In a flask cooled in an ice bath, cautiously add fuming nitric acid dropwise to a stirred solution of acetic anhydride. Maintain the temperature below 10°C throughout the addition. The resulting solution contains acetyl nitrate.
-
Reaction Setup: Dissolve pyrrole-2-carboxylic acid in a suitable solvent, such as acetic anhydride, in a separate reaction vessel equipped with a stirrer and a cooling system.
-
Nitration: Slowly add the prepared cold acetyl nitrate solution to the pyrrole-2-carboxylic acid solution while maintaining the reaction temperature at 0-10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Isolation and Purification: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.
Derivatization Strategies
The carboxylic acid moiety of this compound provides a convenient handle for a variety of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. A common strategy is the formation of amides, esters, and hydrazides, which can significantly impact the compound's biological activity, solubility, and pharmacokinetic properties.
Workflow for the Synthesis of 4-Nitro-1H-pyrrole-2-carboxamide Derivatives
Caption: General workflow for the derivatization of this compound.
Mechanism of Action: Reductive Bioactivation
The antimicrobial activity of many nitroaromatic compounds, including nitropyrrole derivatives, is contingent upon the reductive bioactivation of the nitro group within the target pathogen.[4][5] This process is typically mediated by bacterial nitroreductases, enzymes that are often absent or have significantly lower activity in mammalian cells, providing a degree of selective toxicity.
The bioactivation cascade begins with the enzymatic reduction of the nitro group to a nitroso intermediate, which can be further reduced to a hydroxylamine and ultimately to an amine.[1][6] These highly reactive intermediates, particularly the nitroso and hydroxylamine species, can induce a variety of cytotoxic effects, including:
-
DNA Damage: The reactive nitrogen species can directly interact with DNA, causing strand breaks and mutations, ultimately leading to cell death.
-
Enzyme Inhibition: These intermediates can covalently modify and inactivate essential enzymes involved in critical cellular processes.
-
Oxidative Stress: The redox cycling of the nitro group can generate reactive oxygen species (ROS), leading to widespread damage to cellular components.
Caption: Reductive bioactivation of nitropyrrole derivatives in bacteria.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anti-tubercular effects being particularly noteworthy.
Antimicrobial and Anti-tubercular Activity
A significant body of research has highlighted the potent antimicrobial activity of 4-nitropyrrole derivatives against a range of bacterial pathogens, including multidrug-resistant strains. For instance, a series of 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids have shown remarkable activity against Escherichia coli, Klebsiella pneumoniae, and both methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA).[7] The minimum inhibitory concentrations (MICs) for some of these derivatives were found to be significantly lower than the standard antibiotic ciprofloxacin.[7]
Furthermore, these compounds have exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. This is of particular importance given the rising challenge of drug-resistant tuberculosis.
| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |
| Semicarbazide Hybrids | E. coli | 0.39 | [7] |
| Semicarbazide Hybrids | K. pneumoniae | 1.56 | [7] |
| Semicarbazide Hybrids | MSSA | 0.195 | [7] |
| Semicarbazide Hybrids | MRSA | 0.39 | [7] |
| Thiosemicarbazide Hybrids | M. tuberculosis H37Rv | 0.2 - 1.6 | [7] |
Other Potential Applications
Beyond their antimicrobial properties, nitropyrrole derivatives have been investigated for other therapeutic applications. The core scaffold has been associated with acaricidal and virus inhibitory activities.[8] Further research is warranted to explore the full therapeutic potential of this versatile chemical class.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of its derivatization allow for the creation of large and diverse chemical libraries for biological screening. The mechanism of action, centered on reductive bioactivation, offers a degree of selectivity for microbial targets.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic profiles of the most promising derivatives.
-
Elucidation of Specific Molecular Targets: While the general mechanism of reductive bioactivation is understood, identifying the specific cellular macromolecules that are targeted by the reactive intermediates will provide a more detailed understanding of their mode of action.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening must be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs, particularly in the fight against infectious diseases.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 5930-93-8 | FAA93093 [biosynth.com]
Spectroscopic data of 4-nitro-1H-pyrrole-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-nitro-1H-pyrrole-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 5930-93-8). Designed for researchers, chemists, and drug development professionals, this document navigates the analytical landscape of this important heterocyclic compound. Due to the limited availability of published experimental spectra in public-domain databases, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed set of predicted spectral data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Furthermore, it supplies detailed, field-proven experimental protocols for acquiring high-quality data, ensuring researchers can independently verify the structure and purity of their samples. The narrative emphasizes the causality behind analytical choices and presents an integrated workflow for unambiguous structural elucidation, adhering to the highest standards of scientific integrity.
Part 1: Molecular Profile and Expected Spectroscopic Behavior
Identity and Physicochemical Properties
This compound is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle. The introduction of a carboxylic acid at the C2 position and a strong electron-withdrawing nitro group at the C4 position significantly influences its chemical, physical, and spectroscopic properties.
| Property | Value | Source(s) |
| CAS Number | 5930-93-8 | [1][2] |
| Molecular Formula | C₅H₄N₂O₄ | [1][3] |
| Molecular Weight | 156.10 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | O=C(O)c1cc(c[nH]1)--INVALID-LINK--[O-] | |
| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N | [3] |
Structural Analysis
The key to interpreting the spectroscopic data of any molecule lies in a thorough understanding of its structure. The functional groups—a carboxylic acid, a secondary amine within the pyrrole ring, and a nitro group—each provide distinct and predictable spectroscopic signatures. The electron-withdrawing nature of both the nitro and carboxyl groups dramatically influences the electron density within the pyrrole ring, leading to significant downfield shifts in NMR for the ring protons compared to unsubstituted pyrrole.
Caption: Labeled structure of this compound.
Part 2: Predicted Spectroscopic Data and Interpretation
This section provides a detailed prediction of the spectral data for the title compound. These predictions are based on established chemical shift and absorption frequency principles, supplemented by comparative data from pyrrole-2-carboxylic acid and its derivatives.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H and COOH protons.
The ¹H NMR spectrum is expected to be relatively simple, showing only two signals for the pyrrole ring protons, in addition to the broad signals from the exchangeable N-H and COOH protons. The key diagnostic feature will be the significant downfield shift and coupling pattern of the two remaining ring protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.5 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad signal far downfield.[6] |
| N1-H | ~11.0 | Broad Singlet | 1H | The pyrrole N-H proton is also deshielded and often broadened due to quadrupolar relaxation and exchange. |
| C5-H | 7.8 - 8.2 | Doublet | 1H | This proton is adjacent to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet due to coupling with the C3-H proton. |
| C3-H | 7.2 - 7.5 | Doublet | 1H | This proton is deshielded by the adjacent carboxylic acid group and the distant nitro group. It will appear as a doublet due to coupling with the C5-H proton. |
The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the molecule. Quaternary carbons (C2, C4) are expected to be weaker in intensity.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160 - 165 | The carbonyl carbon of a carboxylic acid is characteristically found in this region, deshielded by the attached oxygens.[6][7] |
| C4 | 145 - 155 | This carbon is directly attached to the nitro group, resulting in a very strong deshielding effect, making it the most downfield of the ring carbons. |
| C2 | 130 - 138 | The carbon bearing the carboxylic acid group is also significantly deshielded and is quaternary. |
| C5 | 125 - 130 | This carbon is adjacent to the nitro group, leading to a downfield shift. |
| C3 | 115 - 120 | This carbon is expected to be the most upfield of the ring carbons, though still deshielded relative to unsubstituted pyrrole. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for the rapid identification of key functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the nitro group, and the N-H bond of the pyrrole ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale & Key Features |
| Carboxylic Acid | 3300 - 2500 | O-H Stretch | A very broad, strong absorption characteristic of the hydrogen-bonded dimer of a carboxylic acid.[8] |
| Pyrrole | ~3300 | N-H Stretch | A medium to sharp peak, often superimposed on the broad O-H stretch.[9] |
| Aromatic C-H | 3150 - 3100 | C-H Stretch | Weak to medium sharp peaks for the C-H bonds on the pyrrole ring. |
| Carboxylic Acid | 1720 - 1680 | C=O Stretch | A very strong, sharp absorption. Its position indicates a conjugated carboxylic acid.[8] |
| Nitro Group | 1550 - 1500 & 1360 - 1320 | N=O Asymmetric & Symmetric Stretch | Two strong, distinct peaks that are highly diagnostic for the presence of a nitro group. |
| Ring/C-N/C-C | 1600 - 1400 | Skeletal Vibrations | A series of medium to strong bands corresponding to the pyrrole ring vibrations. |
| Carboxylic Acid | 1320 - 1210 | C-O Stretch | A strong band associated with the carboxylic acid C-O single bond.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial fragmentation information. Electrospray ionization in negative mode (ESI-) would be an ideal technique, as the carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion.
| m/z Value (Predicted) | Ion Species | Rationale |
| 155.01 | [M-H]⁻ | The most abundant ion in ESI- mode, corresponding to the deprotonated molecule. This confirms the molecular weight of 156.10. |
| 111.02 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the parent ion is a classic fragmentation pathway for carboxylic acids. |
| 109.02 | [M-H-NO₂]⁻ | Loss of the nitro group (46 Da) is another highly probable fragmentation pathway. |
| 157.02 | [M+H]⁺ | In positive ion mode (ESI+), the protonated molecular ion may be observed. |
| 179.01 | [M+Na]⁺ | Adduct formation with sodium is common in ESI+ mode and can further help confirm the molecular weight. |
Predicted collision cross-section data for various adducts are also available, which can be useful for ion mobility-mass spectrometry studies.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The pyrrole ring conjugated with both a carboxylic acid and a nitro group constitutes a strong chromophore.
| Predicted λmax | Solvent | Electronic Transition | Rationale |
| ~300 - 340 nm | Ethanol or Methanol | π → π* | The extended conjugation of the pyrrole ring with the electron-withdrawing nitro and carboxyl groups is expected to result in a strong absorption band in this region. The exact λmax is sensitive to solvent polarity. |
Part 3: Standardized Experimental Protocols
The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for a solid, polar organic compound like this compound.
NMR Spectroscopy Protocol (¹H & ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a freshly opened ampoule or has been properly dried to minimize the water signal.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution (linewidth of the residual DMSO peak should be <0.5 Hz).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse sequence).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire 1024-4096 scans, as ¹³C has a low natural abundance.
-
Process the data and calibrate the spectrum by setting the DMSO-d₆ septet center peak to 39.52 ppm.
-
FT-IR Spectroscopy Protocol (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid powder onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, raise the clamp and thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. From this, prepare a dilute working solution of ~1-10 µg/mL in the mobile phase.
-
Chromatography (Optional but Recommended): Use a short C18 column to desalt the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Mass Spectrometer Setup (ESI Source):
-
Set the instrument to operate in both negative and positive ion modes in separate runs.
-
Negative Mode [M-H]⁻: Set capillary voltage to ~ -3.0 kV.
-
Positive Mode [M+H]⁺: Set capillary voltage to ~ +3.5 kV.
-
Optimize source parameters like nebulizer gas pressure, drying gas flow, and temperature (e.g., 300 °C).
-
-
Data Acquisition:
-
Acquire data in full scan mode over an m/z range of 50-500.
-
For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ ion (m/z 155.0) and fragmenting it to observe daughter ions.
-
Part 4: Integrated Spectroscopic Workflow for Structural Verification
No single technique provides absolute proof of structure. Instead, a confluence of data from multiple orthogonal techniques provides the highest level of confidence. This self-validating system is critical for ensuring scientific trustworthiness.
Logical Workflow for Structural Elucidation
The following diagram illustrates an efficient workflow for confirming the identity and purity of a synthesized batch of this compound.
Caption: Integrated workflow for the structural verification of the target compound.
Data Triangulation
-
MS + NMR: The molecular formula derived from the exact mass in MS (C₅H₄N₂O₄) must be consistent with the number of unique carbons in the ¹³C NMR (5 signals) and the integration of the non-exchangeable protons in the ¹H NMR (2H total).
-
IR + NMR: The broad O-H and sharp C=O bands in the IR spectrum directly corroborate the presence of the COOH proton signal in the ¹H NMR and the C=O carbon signal in the ¹³C NMR. The N-H stretch in the IR corresponds to the N-H proton signal in the ¹H NMR. The strong NO₂ bands in the IR justify the significant deshielding observed in the NMR spectra.
-
NMR + Structure: The presence of only two doublet signals in the aromatic region of the ¹H NMR is definitive proof of a 1,2,4-trisubstituted aromatic ring, ruling out other possible isomers.
By ensuring all data sets are internally consistent and mutually reinforcing, a researcher can be confident in the identity and integrity of their material.
References
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]
- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C5H4N2O4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring substituted with both an electron-withdrawing nitro group and a carboxylic acid moiety, imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and applications, with a focus on its relevance to drug discovery and development. The presence of this compound in various chemical catalogs underscores its utility as a research chemical.[1][2][3]
Chemical Identity and Physicochemical Properties
A clear identification of this compound is fundamental for its application in research and development.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 5930-93-8[1][2][3] |
| Molecular Formula | C₅H₄N₂O₄[1][2][3] |
| Molecular Weight | 156.10 g/mol [4] |
| Canonical SMILES | C1=C(NC=C1--INVALID-LINK--[O-])C(=O)O[2] |
| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N[2][4] |
| Appearance | Solid[4] |
| Melting Point | 217 °C[2] |
| Boiling Point | 435.8 °C (Predicted)[1] |
| Flash Point | 217 °C (Predicted)[1] |
Synthesis and Purification
The synthesis of this compound typically involves the nitration of a suitable pyrrole-2-carboxylic acid precursor. The reaction requires careful control of conditions to achieve the desired regioselectivity and avoid over-nitration or degradation of the pyrrole ring, which is sensitive to strong oxidizing acids.
General Synthesis Protocol: Nitration of 1H-Pyrrole-2-carboxylic acid
This protocol outlines a common laboratory-scale synthesis.
Materials:
-
1H-Pyrrole-2-carboxylic acid
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Glacial acetic acid (CH₃COOH)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to acetic anhydride with constant stirring. The temperature should be maintained below 10 °C. This in situ generation of acetyl nitrate is a milder nitrating agent, which is crucial for the sensitive pyrrole substrate.
-
Dissolution of Starting Material: Dissolve 1H-pyrrole-2-carboxylic acid in glacial acetic acid in a separate reaction vessel equipped with a stirrer and thermometer.
-
Nitration Reaction: Cool the solution of the pyrrole derivative to 0-5 °C. Slowly add the pre-formed acetyl nitrate solution dropwise, ensuring the reaction temperature does not exceed 5 °C. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and low temperatures help to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to the literature value.
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
-
¹H NMR: The presence of the electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent protons. One would expect to see three signals in the aromatic region corresponding to the three pyrrole ring protons. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the nitro group will also be significantly shifted downfield.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 156, corresponding to the molecular weight of the compound.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by its three main functional components: the aromatic pyrrole ring, the electron-withdrawing nitro group, and the carboxylic acid group.
Reactivity of the Pyrrole Ring
The pyrrole ring is inherently electron-rich and aromatic.[6] However, the presence of two strong electron-withdrawing groups (nitro and carboxyl) significantly deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups make the ring more susceptible to nucleophilic attack.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group.[7] These include:
-
Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.
-
Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Reactivity of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is particularly valuable as it introduces a key functional group for further derivatization, converting the electron-withdrawing nature of the substituent to an electron-donating one and significantly altering the molecule's electronic properties.
Caption: Key reactivity sites of this compound.
Applications in Research and Drug Development
Pyrrole derivatives are integral to many natural products and pharmaceuticals.[6][8] The functional groups on this compound make it a versatile scaffold for building more complex molecules.
-
Antimicrobial Agents: The pyrrole nucleus is a key pharmacophore in various antimicrobial agents. For instance, derivatives of pyrrole-2-carbohydrazide have been synthesized and evaluated for their antimycobacterial activity against M. tuberculosis.[9] The ability to convert the nitro group to an amine and the carboxylic acid to an amide or hydrazide allows for the generation of large libraries of compounds for screening.
-
Enzyme Inhibitors: Pyrrolamide derivatives have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme, highlighting their potential as antibacterial drugs.[8] The structural framework of this compound provides a starting point for designing such inhibitors.
-
Antiviral and Acaricidal Activity: The parent compound has been mentioned in a patent for use as a virus inhibitor and is noted for its acaricidal activity against ticks and insects.[1] These reported activities, though preliminary, suggest potential applications in agrochemical and pharmaceutical research.
-
Chemical Probe Development: As a rigid scaffold with well-defined points for chemical modification, it can be used to synthesize chemical probes to study biological pathways.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a combustible solid.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a multifunctional chemical building block with significant potential for the development of new therapeutics and functional materials. Its unique electronic properties, stemming from the combination of an electron-rich pyrrole core with powerful electron-withdrawing substituents, offer a rich landscape for chemical exploration. Understanding its synthesis, characterization, and reactivity is crucial for leveraging its full potential in research and drug discovery programs.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vlifesciences.com [vlifesciences.com]
In-Depth Technical Guide: 4-nitro-1H-pyrrole-2-carboxylic acid
SMILES Notation: O=C(O)c1cc(nc1)--INVALID-LINK--[O-]
This technical guide provides a comprehensive overview of 4-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with potential applications in the fields of agrochemicals and pharmaceuticals. Due to the limited availability of in-depth experimental data and established signaling pathways directly pertaining to this specific molecule in publicly accessible literature, this guide will also draw upon methodologies and data from closely related nitropyrrole derivatives to illustrate relevant experimental protocols and potential biological activities.
Physicochemical Properties
While detailed experimental data for this compound is sparse, its basic properties can be derived from its chemical structure and information available in chemical databases.
| Property | Value |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5930-93-8 |
| SMILES | O=C(O)c1cc(nc1)--INVALID-LINK--[O-] |
Synthesis and Characterization
Illustrative Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
1. Nitration of a Pyrrole-2-carboxylate Ester:
-
A solution of a suitable pyrrole-2-carboxylate ester in a strong acid, such as concentrated sulfuric acid, is cooled to 0-5 °C.
-
A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto ice, and the resulting precipitate (the nitrated ester) is collected by filtration, washed with water until neutral, and dried.
2. Hydrolysis of the Nitrated Ester:
-
The crude 4-nitro-1H-pyrrole-2-carboxylate ester is suspended in an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
The mixture is heated under reflux until the ester is fully hydrolyzed, which can be monitored by TLC.
-
After cooling, the solution is acidified with a strong acid (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with cold water, and purified, typically by recrystallization from a suitable solvent.
Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Potential Biological Activities
While specific quantitative data for this compound is not widely published, related nitropyrrole compounds have demonstrated a range of biological activities. These activities suggest potential areas of application for the title compound.
Antimicrobial Activity
Nitropyrrole derivatives have been investigated for their antibacterial and antifungal properties.[1][2] The nitro group is a known pharmacophore that can contribute to antimicrobial effects.[3]
Illustrative Antimicrobial Screening Protocol:
A common method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Table of Illustrative Antimicrobial Activity (for related nitropyrrole derivatives):
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrrolomycin derivative | Staphylococcus aureus | - | [4] |
| Pyrrolomycin derivative | Mycobacterium tuberculosis | 0.7 | [4] |
| Nitropyrrole compound | Escherichia coli | - | [1] |
| Nitropyrrole compound | Pseudomonas aeruginosa | - | [5] |
Note: Specific MIC values for this compound are not available in the cited literature. The table demonstrates how such data would be presented.
Antiviral Activity
Illustrative Antiviral Screening Protocol:
A common method is the plaque reduction assay or a cell-based assay measuring the inhibition of viral replication.
-
Cell Culture: A suitable host cell line is cultured in microtiter plates.
-
Infection: The cells are infected with a specific virus in the presence of varying concentrations of the test compound.
-
Incubation: The plates are incubated to allow for viral replication.
-
Quantification: The extent of viral replication is quantified, for example, by measuring the cytopathic effect, the amount of viral antigen, or the activity of a viral enzyme.
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated.
Acaricidal and Insecticidal Activity
This compound is reported to have acaricidal activity against ticks and insects.[6] The evaluation of such activity typically involves direct application or feeding assays.
Illustrative Insecticidal Assay Protocol:
-
Test Organism: A target insect species (e.g., cotton leafworm, Spodoptera littoralis) is used.[7][8]
-
Compound Application: The compound is applied, for instance, by topical application to the insect's body or by incorporating it into their diet.
-
Observation: The insects are observed over a period of time, and mortality rates are recorded at different compound concentrations.
-
Data Analysis: The lethal concentration required to kill 50% of the test population (LC₅₀) is determined.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the public domain regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. For many antimicrobial nitropyrroles, the mode of action is thought to involve the generation of reactive nitrogen species within the target cell, leading to oxidative stress and cell death.[3] However, this has not been experimentally verified for the title compound.
Conclusion
This compound is a molecule of interest with potential applications in agriculture and medicine, as suggested by its reported acaricidal, insecticidal, and antiviral properties.[6] However, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols for its synthesis and comprehensive quantitative data on its biological activities. The information on related nitropyrrole derivatives provides a valuable framework for the potential methodologies that could be employed to further investigate this compound. Future research should focus on elucidating its synthesis, thoroughly characterizing its biological activity profile, and determining its mechanism of action to fully realize its potential.
References
- 1. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Overview: Molecular Weight of 4-nitro-1H-pyrrole-2-carboxylic acid
For Immediate Release
This document provides a detailed calculation of the molecular weight for the compound 4-nitro-1H-pyrrole-2-carboxylic acid, a subject of interest for researchers in medicinal chemistry and drug development.
Compound Identification
Molecular Weight Calculation
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula and the standard atomic weights of each element.
1. Elemental Composition and Atomic Weights
The molecular formula C₅H₄N₂O₄ indicates the compound is composed of Carbon, Hydrogen, Nitrogen, and Oxygen. The standard atomic weights for these elements are:
2. Data Summary Table
The following table outlines the calculation of the molecular weight for this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 4 | 1.008 | 4.032 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Total | 156.097 |
Based on the summation of the atomic weights of its constituent elements, the calculated molecular weight of this compound is approximately 156.10 g/mol .[1][2][3] This value is consistent with figures published in chemical supplier catalogs and databases.[1][2][3][4]
Note: The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a compound's molecular weight, which is a fundamental calculation based on its chemical formula and standard atomic weights.
References
- 1. biosynth.com [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 15. Nitrogen - Wikipedia [en.wikipedia.org]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- 20. google.com [google.com]
- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
A Technical Guide to Natural Products Containing Nitropyrrole Motifs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of natural products featuring the rare and biologically significant nitropyrrole motif. This document covers the isolation, characterization, biological activities, and biosynthetic pathways of key nitropyrrole-containing compounds. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of complex relationships.
Introduction to Nitropyrrole-Containing Natural Products
Natural products containing a nitropyrrole core are a relatively uncommon class of secondary metabolites, primarily isolated from microbial sources, particularly bacteria of the genera Streptomyces and Pseudomonas.[1][2] These compounds have garnered significant interest from the scientific community due to their potent and diverse biological activities, which include antimicrobial, antifungal, and cytotoxic properties.[3][4] The unique chemical architecture, characterized by the presence of a nitro group on a pyrrole ring, presents both a challenge and an opportunity for synthetic chemists and drug discovery programs. This guide will focus on the most prominent families of nitropyrrole natural products: the pyrrolomycins, nitropyrrolins, and heronapyrroles, as well as the well-known antifungal agent, pyrrolnitrin, and the emerging streptopyrroles.
Major Classes of Nitropyrrole-Containing Natural Products
Pyrrolomycins
The pyrrolomycins are a group of halogenated nitropyrrole antibiotics produced by various actinomycetes.[5] They are characterized by a highly substituted pyrrole ring, often containing multiple chlorine or bromine atoms, and a nitro group. Pyrrolomycin F, for instance, exhibits significant activity against Gram-positive bacteria.
Nitropyrrolins
Nitropyrrolins are a series of farnesyl-α-nitropyrroles isolated from marine-derived actinomycetes.[6] These compounds possess a functionalized farnesyl group attached to the C-4 position of the α-nitropyrrole core and have demonstrated cytotoxic activities.[6]
Heronapyrroles
The heronapyrroles are another class of farnesylated 2-nitropyrroles, first isolated from a marine-derived Streptomyces sp.[4] They exhibit promising antibacterial activity against Gram-positive bacteria with low to submicromolar IC50 values and notably lack cytotoxicity towards mammalian cell lines.[4]
Pyrrolnitrin
Pyrrolnitrin is a well-established antifungal antibiotic first isolated from Pseudomonas.[7] It contains a dichlorinated phenyl-nitropyrrole core and has been shown to be effective against a variety of fungi.[3][8]
Streptopyrroles
Streptopyrroles are a more recently discovered class of nitropyrrole-containing compounds isolated from Streptomyces species. These molecules have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various nitropyrrole-containing natural products and their derivatives.
Table 1: Antimicrobial Activity of Nitropyrrole-Containing Natural Products
| Compound | Organism | Activity | Value | Reference |
| Pyrrolomycins | ||||
| Pyrrolomycin C | Staphylococcus aureus | MIC | <1 µM | [9] |
| Pyrrolomycin F2a | Staphylococcus aureus | MIC | <1 µM | [9] |
| Nitropyrrolins | ||||
| 3-Farnesylpyrrole (synthetic derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2.8 µg/mL | [10] |
| Heronapyrroles | ||||
| Heronapyrrole A | Gram-positive bacteria | IC50 | low to submicromolar | [4] |
| Heronapyrrole B | Gram-positive bacteria | IC50 | low to submicromolar | [4] |
| Heronapyrrole C | Gram-positive bacteria | IC50 | low to submicromolar | [4] |
| Pyrrolnitrin | ||||
| Pyrrolnitrin | Candida albicans | MIC | <0.78 to 100 µg/ml | [8] |
| Pyrrolnitrin | Cryptococcus neoformans | MIC | <0.78 to 100 µg/ml | [8] |
| Pyrrolnitrin | Blastomyces dermatitidis | MIC | <0.78 to 100 µg/ml | [8] |
| Pyrrolnitrin | Alternaria alternata | Inhibition Zone | 4.5 cm (100 µg) | [11] |
| Pyrrolnitrin | Salmonella enterica | Inhibition Zone | 1.8 cm (75 µg) | [11] |
| Pyrrolnitrin | Bacillus cereus | Inhibition Zone | 3.4 cm (75 µg) | [11] |
| Streptopyrroles | ||||
| Streptopyrrole | Escherichia coli (NRII histidine kinase) | IC50 | 20 µM | [2][12] |
| Streptopyrroles B and C | Staphylococcus aureus | MIC | 0.7 - 2.9 µM | [13] |
| Streptopyrroles B and C | Bacillus subtilis | MIC | 0.7 - 2.9 µM | [13] |
| Streptopyrroles B and C | Micrococcus luteus | MIC | 0.7 - 2.9 µM | [13] |
Table 2: Cytotoxic Activity of Nitropyrrole-Containing Natural Products
| Compound | Cell Line | Activity | Value | Reference |
| Pyrrolomycins | ||||
| Pyrrolomycin C | HCT-116 (Colon Cancer) | IC50 | 0.8 µM | |
| Pyrrolomycin C | MCF7 (Breast Cancer) | IC50 | 1.5 µM | |
| Pyrrolomycin F-series | HCT-116 (Colon Cancer) | IC50 | 0.35 - 1.21 µM | |
| Pyrrolomycin F-series | MCF7 (Breast Cancer) | IC50 | 0.35 - 1.21 µM | |
| Streptopyrroles | ||||
| Streptopyrrole B | Six tumor cell lines | GI50 | 4.9 - 10.8 µM | [13] |
| Streptopyrrole (analog 3) | Six tumor cell lines | GI50 | 4.9 - 10.8 µM | [13] |
| Streptopyrrole (analog 5) | Six tumor cell lines | GI50 | 4.9 - 10.8 µM | [13] |
| Pyrrolnitrin | ||||
| Pyrrolnitrin | HepG-2 (Liver Cancer) | IC50 | 15 µg | [11] |
| Pyrrolnitrin | SF767 (Glioblastoma) | IC50 | 25 µg | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on established methods for determining the MIC of antimicrobial compounds.[9][12]
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the test compound stock solution to the first well of each row to be tested. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: a. Add 5 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. b. The final volume in each well should be approximately 105 µL. c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assessment by MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[1][13]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Biosynthetic Pathways and Experimental Workflows
Proposed Biosynthesis of Heronapyrroles
The biosynthetic pathway for heronapyrroles is hypothesized to begin with the farnesylation of a 2-nitropyrrole precursor. Subsequent oxidative modifications of the farnesyl side chain lead to the various heronapyrrole analogs.
Caption: Proposed biosynthetic pathway of heronapyrroles.
General Workflow for Isolation and Characterization of Nitropyrrole Natural Products
The isolation of nitropyrrole-containing natural products from microbial cultures typically involves a series of extraction and chromatographic steps.
Caption: General workflow for isolation and characterization.
Conclusion
Natural products containing nitropyrrole motifs represent a promising and relatively underexplored area for the discovery of new therapeutic agents. Their potent antimicrobial and cytotoxic activities, coupled with their unique chemical structures, make them attractive targets for further research and development. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, with a focus on quantitative data, detailed experimental protocols, and biosynthetic insights. It is anticipated that continued investigation into the biosynthesis, chemical synthesis, and biological mechanisms of action of nitropyrrole-containing natural products will lead to the development of novel drugs to combat infectious diseases and cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies on pyrrolomycins C, D and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
Isolating Nature's Nitro-Weapons: A Technical Guide to Nitropyrrole-Containing Natural Products
A deep dive into the discovery, isolation, and characterization of a rare class of bioactive microbial metabolites, providing researchers and drug development professionals with a comprehensive technical overview.
Nitropyrrole-containing natural products are a unique and relatively rare class of secondary metabolites, primarily of microbial origin, that have garnered significant interest in the scientific community.[1][2] Characterized by the presence of a nitro (-NO2) group on a pyrrole ring, these compounds exhibit potent biological activities, including antimicrobial and anticancer properties. This technical guide provides an in-depth exploration of the core methodologies for the isolation of these valuable compounds, detailed experimental protocols, and a summary of their biological activities, with a focus on their cytotoxic effects on cancer cell lines.
Major Classes of Nitropyrrole Natural Products
Nitropyrrole-containing natural products are broadly classified based on the position of the nitro group on the pyrrole ring:
-
β-Nitropyrroles (3-Nitropyrroles): This class is primarily represented by the pyrrolomycins , a group of polyhalogenated antibiotics.[2]
-
α-Nitropyrroles (2-Nitropyrroles): This category includes the nitropyrrolins and heronapyrroles .[1]
Isolation and Purification: A Methodological Overview
The isolation of nitropyrrole-containing natural products from their microbial sources is a multi-step process that involves fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols for the isolation of each major class of these compounds.
Experimental Protocol 1: Isolation of Pyrrolomycins from Actinosporangium vitaminophilum
This protocol is based on the methods developed for the isolation of pyrrolomycins from Actinosporangium vitaminophilum and other Streptomyces species.[2]
1. Fermentation:
-
Seed Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed medium (e.g., glucose, yeast extract, malt extract) with a frozen mycelial suspension of the producing microorganism.[3] Incubate at 28°C for 48 hours on a rotary shaker at 250 rpm.
-
Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 200 mL of production medium, with the seed culture. Incubate at 28°C for 120 hours on a rotary shaker at 250 rpm.[2]
2. Extraction:
-
Adjust the pH of the culture broth to 7.0 and separate the mycelium from the broth by centrifugation.
-
Broth Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Mycelial Extraction: Resuspend the mycelial pellet in 50% aqueous acetone and stir for 1 hour. Filter the mixture and remove the acetone under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate.[2]
-
Combine all ethyl acetate extracts and concentrate in vacuo to obtain the crude extract.
3. Chromatographic Purification:
-
Column Chromatography: Apply the crude extract to a column packed with basic alumina. Elute with a gradient of hexane and ethyl acetate to separate the pyrrolomycin-containing fractions.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions using reversed-phase HPLC on a C18 column with a suitable solvent system, such as a methanol-water gradient containing 1% acetic acid.[2]
References
Biosynthesis of nitropyrrole natural products
An In-depth Technical Guide to the Biosynthesis of Nitropyrrole Natural Products
Foreword
Nitropyrrole-containing natural products represent a fascinating, albeit relatively rare, class of secondary metabolites.[1][2][3] Their unique chemical structures, featuring a nitro group appended to a pyrrole ring, underpin a range of potent biological activities, drawing significant interest from the fields of chemical synthesis, drug discovery, and molecular biology.[1][2] This guide provides a comprehensive exploration of the biosynthetic logic and enzymatic machinery that nature employs to construct these intricate molecules. We will delve into the core pathways, dissect the key enzymatic transformations, and outline the modern experimental workflows used to elucidate these complex biological processes. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of how these valuable compounds are assembled.
The Architectural Diversity of Nitropyrrole Natural Products
Nature's inventiveness is on full display in the variety of nitropyrrole compounds discovered to date. These are broadly categorized based on the position of the nitro group on the pyrrole scaffold.
-
β-Nitropyrroles: The pyrrolomycin family, first isolated from Actinosporangium vitaminophilum, are the archetypal examples of natural products bearing a β-nitropyrrole moiety.[2]
-
α-Nitropyrroles: This class includes compounds like the nitropyrrolins and the heronapyrroles, the latter of which feature a farnesyl side chain attached to the nitropyrrole core.[2][4]
-
Aryl-Nitropyrroles: Perhaps the most extensively studied member is pyrrolnitrin, a potent antifungal agent produced by Pseudomonas and Burkholderia species, which features a complex 3-chloro-4-(3-chloro-2-nitrophenyl)-1H-pyrrole structure.[5][6]
The biosynthesis of these molecules presents two central chemical challenges: the formation of the pyrrole ring itself and the subsequent, often enigmatic, installation of the nitro group.
| Compound Family | Example(s) | Producing Organism (Example) | Core Precursor(s) | Key Biosynthetic Features |
| Aryl-Nitropyrroles | Pyrrolnitrin | Pseudomonas fluorescens | L-Tryptophan | Halogenation, ring rearrangement, and final oxidation of an amino group to a nitro group.[5][6][7] |
| β-Nitropyrroles | Pyrrolomycin A, B | Actinosporangium vitaminophilum | L-Proline (proposed) | Halogenation and nitration of a dichloropyrrole precursor.[2][4] |
| α-Nitropyrroles | Heronapyrroles, Nitropyrrolins | Streptomyces sp. | Pyrrole, Farnesyl pyrophosphate | Formation of a pyrroloterpene framework followed by nitration.[2][4] |
| N-Hydroxy-pyrroles | Chalkophomycin | Streptomyces sp. | L-Proline | Serves as a potential precursor motif for nitro/nitroso groups; involves novel N-hydroxylase enzymes.[8][9] |
Dissecting the Biosynthetic Blueprints
Elucidation of nitropyrrole biosynthetic pathways has revealed elegant and often surprising enzymatic strategies. We will examine the pathway of the best-characterized example, pyrrolnitrin, to understand the fundamental principles.
The Pyrrolnitrin Pathway: A Masterclass in Tryptophan Tailoring
The biosynthesis of pyrrolnitrin from L-tryptophan is encoded by a compact four-gene operon, prnABCD, in organisms like Pseudomonas fluorescens.[5][6] The sequence of genes in the operon mirrors the sequence of reactions in the pathway, a common feature in bacterial secondary metabolism.[6]
The key steps are as follows:
-
Initial Chlorination (PrnA): The pathway is initiated by the FAD-dependent halogenase, PrnA, which catalyzes the regioselective chlorination of L-tryptophan at the 7-position of the indole ring to form 7-chloro-L-tryptophan.[5][6]
-
Ring Rearrangement & Decarboxylation (PrnB): The PrnB enzyme undertakes a complex transformation, rearranging the chlorinated tryptophan into a pyrrole ring structure, forming monodechloroaminopyrrolnitrin.[5][7]
-
Second Chlorination (PrnC): A second FAD-dependent halogenase, PrnC, chlorinates the pyrrole intermediate to yield aminopyrrolnitrin.[5][6]
-
Final Oxidation to Nitro Group (PrnD): The climatic step is the oxidation of the amino group of aminopyrrolnitrin to a nitro group. This is catalyzed by PrnD, a Rieske-type N-oxygenase, which requires an FADH₂-providing flavin reductase partner, PrnF.[6][10][11] Isotopic labeling studies using ¹⁸O₂ have confirmed that the oxygen atoms of the nitro group are derived exclusively from molecular oxygen.[11]
Insights from Related Pathways: Prodigiosin and Tambjamine
While not nitropyrroles, the prodiginines (e.g., prodigiosin) and tambjamines are structurally related pyrrole alkaloids whose biosynthesis provides critical context.[12] These pathways are typically bifurcated, involving the synthesis and later condensation of two different pyrrole-containing precursors.[13][14]
The conserved precursor is 4-methoxy-2,2′-bipyrrole-5′-carbaldehyde (MBC), which is synthesized from proline and serine.[13][15] This core is then condensed with a molecule-specific monopyrrole. For prodigiosin, this is 2-methyl-3-n-amyl-pyrrole (MAP).[13][15] For tambjamines, it is an alkylamine tail, the biosynthesis of which shows remarkable convergent evolution: in Pseudoalteromonas, the tail is derived from primary fatty acid metabolism, whereas in Streptomyces, a dedicated biosynthetic system constructs it de novo.[16][17][18] This modular logic highlights a key strategy in natural product biosynthesis: the combination of common building blocks with unique, variable moieties to generate chemical diversity.
The Core Enzymology of Nitropyrrole Formation
Two enzymatic transformations are paramount: the formation of the pyrrole ring and the installation of the nitro group.
Forging the Pyrrole Ring: The Power of Oxidative Cyclization
Nature employs various strategies to construct the pyrrole heterocycle. A recurring theme is oxidative cyclization, where redox chemistry is used to forge new intramolecular bonds from acyclic precursors.[19] Enzymes can generate radical species that facilitate C-C or C-N bond formation, leading to ring closure.[19][20][21] For example, the formation of the pyrrole ring in some pathways is catalyzed by cytochrome P450 or other iron-containing enzymes that perform oxidative C-C coupling.[19]
The Nitration Enigma: From Amino to Nitro
The introduction of a nitro group is a thermodynamically challenging reaction. In synthetic organic chemistry, this is typically achieved under harsh conditions using strong acids like a "mixed acid" (HNO₃/H₂SO₄) system to generate the nitronium ion (NO₂⁺) electrophile.[22][23][24]
In biology, the mechanism is far more elegant. The PrnD-catalyzed conversion of an amino group to a nitro group in pyrrolnitrin biosynthesis is the best-understood model.[6][7] This reaction avoids a highly reactive nitrating species and instead proceeds via a controlled, multi-step oxidation of a primary amine at the enzyme's active site.
More recently, studies on the biosynthesis of chalkophomycin have uncovered a novel pathway for the formation of an N-hydroxypyrrole motif from L-proline.[9] This process involves two distinct flavin-dependent enzymes:
-
ChmG: A prolyl-N-hydroxylase that first catalyzes N-oxygenation of proline while it is tethered to a carrier protein.[8][9]
-
ChmH: An acyl-CoA dehydrogenase-like enzyme that then performs a multi-electron oxidation to form the final N-hydroxypyrrole ring.[8][9]
This discovery is significant as N-hydroxylation is a likely intermediate step toward N-nitro or N-nitroso functionalities, suggesting a previously uncharacterized, widespread strategy for the biosynthesis of such moieties.[9]
Field Guide: Experimental Methodologies for Pathway Elucidation
Unraveling a biosynthetic pathway is a multi-faceted process that integrates genetics, biochemistry, and analytical chemistry. The trustworthiness of a proposed pathway relies on a self-validating system where evidence from multiple, independent lines of inquiry converges.
Protocol: Gene Knockout via CRISPR-Cas9
This protocol describes the targeted inactivation of a putative biosynthetic gene (e.g., prnD) in a producing organism like Streptomyces or Pseudomonas.
Objective: To verify gene function by observing the resulting metabolic phenotype (e.g., loss of pyrrolnitrin production and accumulation of aminopyrrolnitrin).
Methodology:
-
gRNA Design: Design a 20-bp guide RNA (gRNA) targeting a unique sequence within the prnD open reading frame. Ensure the target is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9 nuclease.
-
Vector Construction: Clone the designed gRNA sequence into a suitable CRISPR-Cas9 delivery vector for your host organism. This vector should contain the Cas9 nuclease gene and necessary selection markers.
-
Host Transformation: Introduce the CRISPR-Cas9 vector into the wild-type producing strain via an appropriate method (e.g., conjugation, electroporation, or protoplast transformation).
-
Selection and Screening: Select for transformants using the appropriate antibiotic resistance marker. Screen colonies by PCR to confirm the presence of the vector.
-
Induction of Cas9 Expression: Culture the transformants under conditions that induce the expression of the Cas9 nuclease, leading to a double-strand break at the target site.
-
Mutant Verification: Screen for successful mutants where the double-strand break has been repaired imperfectly by non-homologous end joining, resulting in a frameshift mutation. Verify the mutation by PCR amplification and Sanger sequencing of the target locus.
-
Metabolite Analysis: Culture the verified prnD knockout mutant alongside the wild-type strain. Extract the secondary metabolites from the culture broth and cell mass. Analyze the extracts by LC-MS/MS, comparing the metabolic profiles. The knockout should lack the peak corresponding to pyrrolnitrin but show a new or intensified peak corresponding to the precursor, aminopyrrolnitrin.
Protocol: Stable Isotope Labeling Experiment
This protocol is designed to trace the incorporation of atomic precursors into the final natural product, providing definitive evidence for the biosynthetic pathway.[25][26]
Objective: To confirm that the nitrogen atom in pyrrolnitrin is derived from the amino group of L-tryptophan.
Methodology:
-
Precursor Preparation: Obtain isotopically labeled L-tryptophan in which the amino nitrogen is ¹⁵N (L-[α-¹⁵N]tryptophan).
-
Culture Conditions: Prepare a minimal growth medium for the P. fluorescens wild-type strain. Divide the culture into two parallel sets:
-
Test Culture: Supplement with L-[α-¹⁵N]tryptophan.
-
Control Culture: Supplement with an identical concentration of unlabeled L-tryptophan.
-
-
Fermentation: Inoculate both cultures and grow under standard production conditions for a period sufficient for pyrrolnitrin biosynthesis.
-
Metabolite Extraction: At the end of the fermentation, harvest the cultures and perform a solvent extraction (e.g., with ethyl acetate) to isolate the secondary metabolites.
-
Mass Spectrometry Analysis: Analyze the crude extracts using high-resolution LC-MS.
-
Expected Result (Control): In the control sample, pyrrolnitrin will exhibit a molecular ion peak corresponding to its natural isotopic abundance (e.g., m/z for [M+H]⁺).
-
Expected Result (Test): In the ¹⁵N-labeled sample, the molecular ion peak for pyrrolnitrin should be shifted by +1 mass unit, confirming the incorporation of one ¹⁵N atom. The absence of a +2 peak confirms that only one nitrogen from the precursor is incorporated. This provides unequivocal evidence that the pyrrole nitrogen of pyrrolnitrin originates from the α-amino group of tryptophan.
-
Conclusion and Future Directions
The biosynthesis of nitropyrrole natural products is a testament to the chemical ingenuity of microbial metabolism. Pathways like that of pyrrolnitrin demonstrate a highly controlled and efficient enzymatic cascade for performing challenging chemical transformations. The recent discovery of enzymes for N-hydroxypyrrole formation has opened a new window into the origins of nitrogen-containing functional groups.[9]
Looking ahead, the field is poised for exciting developments. The continued application of genome mining and sophisticated analytical techniques will undoubtedly uncover new nitropyrrole compounds and their biosynthetic gene clusters. A primary goal will be the detailed mechanistic characterization of the nitrating enzymes from pyrrolomycin and heronapyrrole pathways. Furthermore, a deeper understanding of these pathways provides a powerful toolkit for synthetic biology. By mixing and matching enzymes, engineering active sites, and redirecting precursor flows, it may become possible to generate novel, "unnatural" nitropyrrole analogs with improved therapeutic properties, continuing the long and fruitful tradition of learning from and repurposing nature's chemistry.
References
- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolnitrin - Wikipedia [en.wikipedia.org]
- 6. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and characterization of biosynthetic enzymes for rare metallophore ligands [dash.harvard.edu]
- 9. Elucidation of chalkophomycin biosynthesis reveals N-hydroxypyrrole-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. strategian.com [strategian.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Characterization of a Novel Fatty Acid-Modifying Pathway in the Biosynthesis of Tambjamine BE-18591 in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Tambjamine Gene Cluster in Streptomyces Suggests Convergent Evolution in Bipyrrole Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 25. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: A Validated Synthesis of 4-Nitro-1H-pyrrole-2-carboxylic Acid
Abstract
This document provides a comprehensive guide to the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, including atorvastatin and sunitinib.[1][2][3] The introduction of a nitro group at the 4-position, coupled with a carboxylic acid at the 2-position, yields a highly functionalized intermediate suitable for further elaboration in drug discovery programs, such as in the synthesis of lexitropsin and distamycin analogs which are known for their antimicrobial activities.[4] This guide details a robust, two-stage protocol involving the nitration of 2-pyrrolecarbonitrile followed by selective hydrolysis. We will elucidate the causality behind key experimental choices, from the selection of a mild nitrating agent to the chromatographic separation of isomers, ensuring a reproducible and validated methodology.
Introduction and Synthetic Strategy
The electrophilic substitution of pyrrole is a cornerstone of its chemistry. However, the high reactivity of the pyrrole ring makes it susceptible to polymerization under strongly acidic conditions, such as the conventional sulfuric and nitric acid mixtures used for nitration.[5] Therefore, a successful synthesis hinges on controlling this reactivity. The standard approach involves using a milder nitrating agent, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride at low temperatures.[6]
Our chosen strategy begins with 2-pyrrolecarbonitrile as the substrate. The electron-withdrawing nature of the cyano group at the C2 position deactivates the ring sufficiently to prevent polymerization while directing the incoming electrophile. This reaction, however, yields a mixture of isomers, primarily 4-nitro-2-pyrrolecarbonitrile and 5-nitro-2-pyrrolecarbonitrile.[7] The subsequent critical steps involve the chromatographic separation of these isomers, followed by the specific hydrolysis of the desired 4-nitro isomer to the target carboxylic acid.
Diagram 1: Overall synthetic workflow from starting material to final product.
Reaction Mechanism: Electrophilic Nitration of 2-Substituted Pyrrole
The nitration proceeds via a classic electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: Acetic anhydride reacts with nitric acid to form acetyl nitrate, which serves as the source for the nitronium ion (NO₂⁺) electrophile. This method is substantially milder than using a mixture of sulfuric and nitric acids.[6]
-
Nucleophilic Attack: The π-electron system of the pyrrole ring attacks the nitronium ion. The attack can occur at either the C4 or C5 position. The C2 position is already substituted, and attack at C3 is less favored. The stability of the resulting carbocation intermediate (arenium ion) determines the regioselectivity.[5]
-
Directing Effects: The outcome is governed by a competition between the activating, ortho/para-directing nitrogen heteroatom and the deactivating, meta-directing cyano group at C2.
-
The nitrogen lone pair directs substitution to the C5 position (ortho to N).
-
The electron-withdrawing cyano group directs substitution to the C4 position (meta to CN). This competition results in a mixture of the 4-nitro and 5-nitro isomers, which must be separated in a subsequent step.[7]
-
-
Rearomatization: A base (e.g., water or acetate) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the pyrrole ring to yield the final nitrated products.
Diagram 2: Simplified mechanism for the electrophilic nitration of 2-pyrrolecarbonitrile.
Detailed Experimental Protocols
Safety Precautions:
-
General: This procedure must be performed in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required at all times.
-
Reagent Handling:
-
Fuming Nitric Acid: Extremely corrosive and a strong oxidizing agent. Handle with extreme care.
-
Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors.
-
Diethyl Ether: Highly flammable. Ensure no ignition sources are present.
-
Protocol 1: Nitration of 2-Pyrrolecarbonitrile
This protocol is adapted from the procedure described by Joseph et al.[7]
Reagents & Equipment:
-
2-Pyrrolecarbonitrile
-
Fuming Nitric Acid (d = 1.5)
-
Acetic Anhydride
-
Diethyl Ether
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Starting Material: Dissolve 2-pyrrolecarbonitrile (e.g., 5.0 g) in acetic anhydride (e.g., 70 mL) in the flask and cool the solution to 0 °C with stirring.
-
Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.5 g) to acetic anhydride (e.g., 2.0 mL). Caution: This is an exothermic reaction. Prepare this mixture in the fume hood and cool if necessary.
-
Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 2-pyrrolecarbonitrile. Meticulously maintain the internal reaction temperature below 10 °C throughout the addition.
-
Quenching: After the addition is complete, allow the dark solution to stir for an additional 15 minutes at 0-10 °C. Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 250 mL of an ice-water slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove all solvents under reduced pressure using a rotary evaporator. The crude product will be a reddish solid containing a mixture of 4-nitro and 5-nitro isomers.
Protocol 2: Isomer Separation and Hydrolysis
Reagents & Equipment:
-
Crude nitrated product from Protocol 1
-
Alumina (for column chromatography)
-
Eluents: Benzene, Ethyl Acetate (or Hexane/Ethyl Acetate mixture)
-
Concentrated Hydrochloric Acid (HCl)
-
Chromatography column
-
Flasks for reflux and collection
-
Heating mantle
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
Chromatography Setup: Prepare a chromatography column with a slurry of alumina in the initial eluent (e.g., benzene or hexane).
-
Isomer Separation:
-
Dissolve the crude solid in a minimal amount of the eluent mixture and load it onto the column.
-
Elute the column with a gradient of solvents. Based on the literature, begin with benzene and gradually increase the polarity by adding ethyl acetate (e.g., 1:1 benzene/ethyl acetate).[7]
-
Collect fractions and monitor by TLC to separate the two major isomers. The 4-nitro-2-pyrrolecarbonitrile is typically the first major isomer to elute as a pale yellow solid.[7]
-
Combine the fractions containing the pure 4-nitro isomer and evaporate the solvent.
-
-
Hydrolysis:
-
Place the isolated 4-nitro-2-pyrrolecarbonitrile (e.g., 0.5 g) in a round-bottom flask.
-
Add concentrated hydrochloric acid (e.g., 10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 30-45 minutes.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water.
-
Recrystallize the product from water to obtain a pale cream or light yellow solid.[7]
-
Dry the final product under vacuum.
-
Product Characterization and Data
The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.
| Property | Data | Reference |
| Chemical Name | This compound | |
| CAS Number | 5930-93-8 | [8][9] |
| Molecular Formula | C₅H₄N₂O₄ | |
| Molecular Weight | 156.10 g/mol | |
| Appearance | Solid (pale cream to light yellow) | [7] |
| Melting Point | ~210-212 °C (with slight decomposition) | [7] |
| SMILES String | OC(=O)c1cc(c[nH]1)N(=O)=O | |
| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Very Low or No Yield | Ineffective nitrating agent; Reaction temperature too low. | Use fresh fuming nitric acid and acetic anhydride. Ensure the temperature is maintained between 0-10 °C, not lower. |
| Polymerization (Dark Tar) | Reaction temperature was too high; Nitrating agent added too quickly. | Improve cooling efficiency of the ice bath. Add the nitrating agent much more slowly to allow for heat dissipation. |
| Poor Isomer Separation | Incorrect eluent polarity; Column overloaded. | Optimize the eluent system using TLC first. Use a larger column or less crude material. Ensure alumina is of the correct activity grade. |
| Incomplete Hydrolysis | Insufficient reflux time or acid concentration. | Increase reflux time to 1 hour. Ensure concentrated HCl is used. Monitor the reaction by TLC until the starting nitrile spot has disappeared. |
Conclusion
The synthetic route detailed herein provides a reliable and reproducible method for obtaining this compound. By employing a mild acetyl nitrate system and carefully controlling the reaction temperature, the common issue of pyrrole polymerization is successfully avoided. The critical step of chromatographic separation, followed by straightforward acid hydrolysis, delivers the target molecule in good purity. This application note serves as a validated protocol for researchers requiring access to this valuable heterocyclic intermediate for applications in drug discovery and advanced materials development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. pyrrole nitration [quimicaorganica.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 9. scbt.com [scbt.com]
Application Note and Protocol: Nitration of Pyrrole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of pyrrole-2-carboxylic acid, a critical transformation in the synthesis of various biologically active molecules. The protocol outlines the necessary reagents, conditions, and purification methods to obtain the desired nitrated products.
Introduction
The nitration of aromatic and heteroaromatic compounds is a fundamental reaction in organic synthesis, providing a key intermediate for further functionalization, particularly in the development of pharmaceuticals. Pyrrole-2-carboxylic acid is a versatile building block, and its nitration allows for the introduction of a nitro group, which can be a crucial pharmacophore or a precursor to an amino group. The reaction typically proceeds via electrophilic aromatic substitution. Due to the activated nature of the pyrrole ring, mild nitrating conditions are necessary to avoid polymerization and other side reactions[1][2][3]. The preferred reagent for the nitration of pyrrole and its derivatives is a mixture of nitric acid in acetic anhydride[1][2][3]. This method generates acetyl nitrate in situ, a milder nitrating agent compared to the more aggressive nitric acid/sulfuric acid mixture. The substitution pattern is influenced by the directing effect of the carboxylic acid group, leading to a mixture of 4- and 5-nitropyrrole-2-carboxylic acid.
Experimental Protocol
This protocol is based on established methods for the nitration of pyrrole derivatives.
Materials:
-
Pyrrole-2-carboxylic acid
-
Fuming nitric acid (≥90%)
-
Acetic anhydride
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer with cooling bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve pyrrole-2-carboxylic acid (1.0 eq) in acetic anhydride (5-10 volumes) at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride (2-3 volumes). Cool this mixture to 0 °C.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of pyrrole-2-carboxylic acid over a period of 30-60 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of 4- and 5-nitropyrrole-2-carboxylic acid.
Purification:
The isomeric products can be separated by column chromatography on silica gel using a gradient elution system, typically starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Products
| Parameter | Value |
| Reactants | |
| Pyrrole-2-carboxylic acid | 1.0 eq |
| Fuming Nitric Acid | 1.1 eq |
| Acetic Anhydride | 7-13 volumes |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Products | |
| Major Product | 4-Nitropyrrole-2-carboxylic acid |
| Minor Product | 5-Nitropyrrole-2-carboxylic acid |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate gradient |
Characterization Data:
Detailed experimental characterization of the purified 4- and 5-nitropyrrole-2-carboxylic acid isomers is recommended. While specific literature data for the free acids is scarce, the following are expected 1H and 13C NMR chemical shift ranges in DMSO-d6, based on data from similar compounds and general principles of NMR spectroscopy.
Table 2: Expected 1H NMR Chemical Shifts (ppm) in DMSO-d6
| Proton | 4-Nitropyrrole-2-carboxylic acid (Predicted) | 5-Nitropyrrole-2-carboxylic acid (Predicted) |
| NH | 12.0 - 13.0 (br s) | 12.0 - 13.0 (br s) |
| COOH | 11.0 - 12.5 (br s) | 11.0 - 12.5 (br s) |
| H3 | ~7.5 - 7.8 (d) | ~7.0 - 7.3 (d) |
| H4 | - | ~7.8 - 8.1 (d) |
| H5 | ~8.0 - 8.3 (d) | - |
Table 3: Expected 13C NMR Chemical Shifts (ppm) in DMSO-d6
| Carbon | 4-Nitropyrrole-2-carboxylic acid (Predicted) | 5-Nitropyrrole-2-carboxylic acid (Predicted) |
| C2 (C=O) | 160 - 165 | 160 - 165 |
| C2 | 125 - 130 | 128 - 133 |
| C3 | 115 - 120 | 110 - 115 |
| C4 | 140 - 145 | 118 - 123 |
| C5 | 120 - 125 | 145 - 150 |
Note: Actual chemical shifts may vary. Experimental verification is essential.
Mandatory Visualization
Caption: Experimental workflow for the nitration of pyrrole-2-carboxylic acid.
References
Application Notes & Protocols: 4-Nitro-1H-pyrrole-2-carboxylic Acid as a Versatile Precursor in Organic Synthesis
Abstract
4-Nitro-1H-pyrrole-2-carboxylic acid is a pivotal precursor in modern organic synthesis, prized for its unique molecular architecture that features both an electrophilically activated pyrrole ring and a versatile carboxylic acid handle. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrrole core, while the carboxyl group serves as a prime anchor point for molecular elaboration. This guide provides an in-depth exploration of its utility, detailing key synthetic transformations and providing validated, step-by-step protocols for its application in the synthesis of high-value compounds. We delve into the causality behind experimental choices for three primary pathways: amide bond formation, selective nitro group reduction, and strategic decarboxylation. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in the creation of novel molecular entities.
Introduction: The Strategic Value of a Bifunctional Building Block
The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] this compound emerges as a particularly valuable derivative due to its bifunctional nature. The carboxylic acid at the C2 position provides a reliable site for derivatization, most commonly through amide coupling, while the nitro group at the C4 position serves two strategic roles: it deactivates the pyrrole ring towards unwanted electrophilic substitution and acts as a masked amino group, which can be revealed through selective reduction.[4] This dual functionality allows for orthogonal synthetic strategies, making it an essential building block for constructing complex molecular architectures and combinatorial libraries.[3][4]
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 5930-93-8 | [5][6] |
| Molecular Formula | C₅H₄N₂O₄ | [7][8] |
| Molecular Weight | 156.10 g/mol | [7][8] |
| Appearance | Solid | [7] |
| SMILES | OC(=O)c1cc(c[nH]1)N(=O)=O | [7] |
| InChI Key | SNWGRRCTCGASCN-UHFFFAOYSA-N | [7][8] |
Overview of Synthetic Potential
The strategic utility of this compound stems from its capacity to undergo several distinct and high-yield transformations. This guide will focus on the three most impactful synthetic routes that leverage its unique structure.
Caption: Core synthetic pathways originating from this compound.
Application I: Synthesis of Bioactive Pyrrole-2-Carboxamides
The pyrrole-2-carboxamide moiety is a cornerstone in the development of DNA gyrase inhibitors and other potent antibacterial agents.[9] The carboxylic acid function of the title compound provides a direct and efficient entry into this important class of molecules through standard amide coupling reactions.
Rationale and Mechanistic Insight
Amide bond formation is a thermodynamically favorable but kinetically slow process. The direct reaction between a carboxylic acid and an amine is inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated species, typically an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by the amine to form the tetrahedral intermediate, which collapses to yield the stable amide bond.
The choice of coupling reagent and additives is critical. HATU is highly efficient and often used for sterically hindered amines or less nucleophilic anilines. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid generated during the reaction and to deprotonate the amine's ammonium salt, thereby maintaining its nucleophilicity.
Caption: General workflow for the synthesis of pyrrole-2-carboxamides.
Protocol: HATU-Mediated Amide Coupling
This protocol describes the synthesis of a representative N-benzyl-4-nitro-1H-pyrrole-2-carboxamide.
Materials:
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
Benzylamine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 156 mg, 1.0 mmol) and HATU (e.g., 418 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: In sequence, add benzylamine (e.g., 113 µL, 1.05 mmol) followed by the dropwise addition of DIPEA (e.g., 523 µL, 3.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of EtOAc:Hexanes as eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and saturated aq. NaHCO₃ (50 mL).
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure N-benzyl-4-nitro-1H-pyrrole-2-carboxamide.
Application II: Selective Nitro Group Reduction
The transformation of the nitro group into an amine is a powerful strategy for increasing molecular complexity. The resulting 4-amino-1H-pyrrole-2-carboxylic acid is a trifunctional building block, possessing a nucleophilic amine, a carboxylic acid, and an activated pyrrole ring, opening avenues for diverse derivatization.
Rationale and Mechanistic Insight
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a carboxylic acid, requires careful choice of reagents. Catalytic hydrogenation (e.g., H₂/Pd-C) is highly effective but can sometimes lead to over-reduction of the pyrrole ring itself under harsh conditions. A more chemoselective and widely used method involves the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in HCl or zinc/magnesium powder.
The mechanism with SnCl₂ involves a series of single-electron transfers from Sn(II) to the nitro group. The process is stepwise, proceeding through nitroso and hydroxylamine intermediates, which are further reduced to the final amine. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.
Protocol: Chemoselective Reduction with Tin(II) Chloride
This protocol details the synthesis of 4-amino-1H-pyrrole-2-carboxylic acid.
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (e.g., 1.56 g, 10.0 mmol) in ethanol (50 mL).
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (e.g., 11.28 g, 50.0 mmol) in concentrated HCl (15 mL) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) using an oil bath. Monitor the reaction by TLC until the starting material is fully consumed (typically 3-5 hours).
-
Cooling and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the mixture by the slow, portion-wise addition of saturated aq. NaHCO₃ until the pH is approximately 7-8. A thick, white precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with a 10:1 mixture of DCM:MeOH (3 x 50 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel. The product may be partially soluble in both layers. It is often practical to concentrate the entire filtrate and extract the resulting residue.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be triturated with diethyl ether or purified by recrystallization from a suitable solvent like ethanol/water to afford pure 4-amino-1H-pyrrole-2-carboxylic acid.
Application III: Strategic Decarboxylation to 4-Nitropyrrole
While the carboxylic acid is a key functional handle, its removal can be a deliberate strategic step to access C2-unsubstituted pyrroles. This is particularly useful when further functionalization is desired at other positions of the pyrrole ring without the directing influence or steric hindrance of the carboxyl group.
Rationale and Mechanistic Insight
The decarboxylation of pyrrole-2-carboxylic acids is known to be catalyzed by acid.[10][11] The mechanism is distinct from that of simple benzoic acids. It proceeds via protonation of the pyrrole ring, primarily at the C2 position (alpha to the nitrogen).[11] This protonation event creates a resonance-stabilized cationic intermediate. The key step is the subsequent cleavage of the C-C bond between the ring and the carboxyl group, which is facilitated by the stability of the resulting pyrrole cation and the departure of neutral carbon dioxide. The reaction rate is highly dependent on the acidity of the medium and the temperature.[10][12]
Caption: Simplified mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.
Protocol: Thermal Decarboxylation in Acidic Media
This protocol describes a general method for the removal of the carboxylic acid group.
Materials:
-
This compound
-
4 M Hydrochloric acid (HCl) or another suitable high-boiling solvent with an acid catalyst (e.g., quinoline with copper powder). The choice depends on the desired reaction temperature and scale.
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Place this compound (e.g., 1.56 g, 10.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add 4 M aqueous HCl (20 mL).
-
Heating: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. The evolution of CO₂ gas should be observed.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the polar starting material and the appearance of a less polar spot corresponding to 4-nitropyrrole indicates reaction progression. The reaction may take several hours.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the acid by adding saturated aq. NaHCO₃ solution until gas evolution ceases and the pH is neutral.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation and Purification: Filter and concentrate the organic solution under reduced pressure. The crude 4-nitropyrrole can be purified by column chromatography on silica gel or by sublimation to yield the pure product.
Conclusion
This compound stands out as a remarkably versatile and strategic precursor in organic synthesis. Its two orthogonal functional groups—the carboxylic acid and the nitro group—provide chemists with a robust platform for generating molecular diversity. By employing the foundational reactions of amide coupling, nitro reduction, and decarboxylation, researchers can access a wide array of complex pyrrole-based structures. The protocols and insights provided herein serve as a practical guide for harnessing the full synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-nitro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrrole-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities, including antimicrobial properties. The pyrrole scaffold is a key structural motif in several natural and synthetic antimicrobial agents. The introduction of a nitro group at the 4-position of the pyrrole ring, as seen in 4-nitro-1H-pyrrole-2-carboxylic acid, presents a valuable starting point for the synthesis of new antimicrobial candidates. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrrole ring and its derivatives, potentially enhancing their interaction with biological targets and leading to potent antimicrobial activity.
This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation as antimicrobial agents.
Synthetic Strategy
The primary synthetic strategy involves the derivatization of the carboxylic acid moiety of this compound to generate a library of amide and ester compounds. These functional groups are commonly found in bioactive molecules and offer opportunities for diverse structural modifications to explore structure-activity relationships (SAR).
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1H-pyrrole-2-carboxamides
This protocol details the synthesis of amide derivatives from this compound using a standard peptide coupling method.
Materials:
-
This compound
-
Substituted amine (various aliphatic and aromatic amines can be used)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add the substituted amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TEA or DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-nitro-1H-pyrrole-2-carboxylates
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Substituted alcohol (various primary and secondary alcohols can be used)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-nitro-1H-pyrrole-2-carbonyl chloride. Use this crude product immediately in the next step.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the substituted alcohol (1.2 eq) and TEA (1.5 eq) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM or EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 3: Antimicrobial Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 4-nitro-1H-pyrrole-2-carboxamide and carboxylate derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.
-
Prepare a microbial inoculum of the test organisms and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from the synthesis and antimicrobial screening should be summarized in tables for clear comparison and analysis.
Table 1: Synthesis of 4-nitro-1H-pyrrole-2-carboxamides
| Compound ID | Amine Substituent (R) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 4a | Benzyl | 85 | 155-157 | ... | ... |
| 4b | 4-Chlorophenyl | 78 | 189-191 | ... | ... |
| 4c | Cyclohexyl | 92 | 142-144 | ... | ... |
| ... | ... | ... | ... | ... | ... |
Table 2: Synthesis of 4-nitro-1H-pyrrole-2-carboxylates
| Compound ID | Alcohol Substituent (R) | Yield (%) | Boiling Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 5a | Ethyl | 88 | ... | ... | ... |
| 5b | Isopropyl | 82 | ... | ... | ... |
| 5c | Benzyl | 75 | ... | ... | ... |
| ... | ... | ... | ... | ... | ... |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Synthesized Compounds
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 4a | 16 | 8 | 32 | 64 | >128 | >128 |
| 4b | 4 | 2 | 8 | 16 | 64 | 128 |
| 4c | 32 | 16 | 64 | >128 | >128 | >128 |
| 5a | 64 | 32 | 128 | >128 | >128 | >128 |
| 5b | 32 | 16 | 64 | 128 | >128 | >128 |
| 5c | 8 | 4 | 16 | 32 | 128 | >128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Signaling Pathways and Logical Relationships
The development of novel antimicrobial agents from a lead compound involves a logical progression of steps from synthesis to biological evaluation.
Caption: Drug discovery workflow from synthesis to lead optimization.
Conclusion
The derivatization of this compound into a series of amides and esters represents a promising strategy for the discovery of novel antimicrobial agents. The provided protocols offer a robust framework for the synthesis, purification, and biological evaluation of these compounds. The systematic collection and analysis of quantitative data will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds with enhanced antimicrobial potency and favorable safety profiles.
Application Notes and Protocols for the Synthesis of Lexitropsin Analogs from 4-Nitro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lexitropsins are a class of synthetic oligopeptides that bind to the minor groove of DNA with sequence specificity.[1] These molecules are analogues of the natural products netropsin and distamycin and have garnered significant interest in drug development due to their potential as anticancer and antiviral agents.[2] The sequence-specific DNA binding of lexitropsins can interfere with DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells. The core structure of lexitropsins typically consists of N-methylpyrrole and N-methylimidazole carboxamide units. The strategic incorporation of building blocks like 4-nitro-1H-pyrrole-2-carboxylic acid allows for the synthesis of diverse lexitropsin analogs with potentially enhanced DNA binding affinity and specificity.
This document provides detailed application notes and protocols for the synthesis of lexitropsin analogs using this compound as a key building block. It includes experimental procedures for the synthesis of precursors, solid-phase synthesis of the final lexitropsin analogs, and methods for evaluating their DNA binding properties and cytotoxic activity.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₅H₄N₂O₄ | 156.10 | Solid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | White solid |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | White solid |
| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Colorless liquid |
Table 2: Representative DNA Binding Affinity of Lexitropsin Analogs (Reference Data)
| Lexitropsin Analog (Structure not directly from this compound) | DNA Sequence | Technique | Binding Affinity (Kd, nM) |
| Distamycin A | 5'-AATTT-3' | ITC | 10 |
| Netropsin | 5'-AATT-3' | Footprinting | 20 |
| Imidazole-Pyrrole Polyamide | 5'-WGGW-3' (W=A/T) | Footprinting | 5 |
Table 3: Representative Cytotoxicity of Lexitropsin Analogs (Reference Data)
| Lexitropsin Analog (Structure not directly from this compound) | Cell Line | Assay | IC50 (µM) |
| Distamycin A | HeLa | MTT | 5 |
| Netropsin | K562 | MTT | 10 |
| Pyrrole-Imidazole Polyamide | A549 | MTT | 1.5 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-amino-1-methylpyrrole-2-carboxylic Acid (Intermediate)
This protocol describes the reduction of the nitro group of a 4-nitropyrrole precursor and subsequent protection of the resulting amine.
Materials:
-
Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate.
-
-
Boc Protection:
-
Dissolve the crude amine in dichloromethane.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-amino-1-methylpyrrole-2-carboxylic acid methyl ester.
-
-
Saponification:
-
Dissolve the purified ester in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-amino-1-methylpyrrole-2-carboxylic acid.
-
Protocol 2: Solid-Phase Synthesis of a Lexitropsin Analog
This protocol outlines the assembly of a lexitropsin analog on a solid support using Fmoc-based chemistry.[3]
Materials:
-
Fmoc-β-alanine-Wang resin
-
Fmoc-N-methylpyrrole-2-carboxylic acid
-
N-Boc-4-amino-1-methylpyrrole-2-carboxylic acid (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-β-alanine-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-N-methylpyrrole-2-carboxylic acid, HATU, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, including the N-Boc-4-amino-1-methylpyrrole-2-carboxylic acid, to build the desired lexitropsin sequence.
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold ether.
-
-
Purification: Purify the crude lexitropsin analog by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: DNase I Footprinting Assay for DNA Binding Analysis
This protocol is used to determine the DNA sequence specificity and binding affinity of the synthesized lexitropsin analogs.[4][5]
Materials:
-
Synthesized lexitropsin analog
-
DNA fragment of interest, 5'-end-labeled with ³²P
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., formamide, EDTA, xylene cyanol, bromophenol blue)
-
Polyacrylamide gel for sequencing
-
Phosphorimager
Procedure:
-
Binding Reaction:
-
Incubate the ³²P-labeled DNA fragment with varying concentrations of the lexitropsin analog in a suitable binding buffer for 30 minutes at room temperature.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a time that results in on average one cut per DNA molecule.
-
-
Reaction Quenching: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis:
-
Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel.
-
Run the gel to separate the DNA fragments by size.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphorimager screen.
-
Analyze the resulting autoradiogram. Regions where the lexitropsin analog binds will be protected from DNase I cleavage, resulting in a "footprint" (a region with no bands).
-
Quantify the band intensities to determine the binding affinity (Kd).
-
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, K562)
-
Complete cell culture medium
-
Synthesized lexitropsin analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the lexitropsin analog and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of lexitropsin analogs.
Caption: Conceptual signaling pathway of lexitropsin-induced DNA damage response.
References
- 1. Design and development of sequence selective lexitropsin DNA minor groove binders | Semantic Scholar [semanticscholar.org]
- 2. Lexitropsins: rational design of DNA sequence reading agents as novel anti-cancer agents and potential cellular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative DNase footprint titration: a method for studying protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H NMR Spectroscopy of 4-Nitro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
These notes provide an overview of the nuclear magnetic resonance (NMR) characteristics of 4-nitro-1H-pyrrole-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The data presented here is crucial for the structural elucidation and purity assessment of this molecule. The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrrole ring and the carboxylic acid group.
The electron-withdrawing nature of the nitro group at the 4-position and the carboxylic acid group at the 2-position significantly influences the chemical shifts of the pyrrole ring protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted pyrrole. The analysis was performed in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for polar molecules.
The provided data is essential for researchers engaged in the synthesis, modification, or analysis of nitro-pyrrole derivatives, enabling unambiguous identification and characterization.
1H NMR Spectral Data
The 1H NMR spectral data for this compound was acquired in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| COOH | 13.91 | broad singlet (br. s) | - |
| 5-H | 8.16 | doublet (d) | ³J = 1.9 |
| 3-H | 7.50 | doublet (d) | ³J = 1.9 |
Note: The signal for the NH proton is often broad and may not be distinctly observed or reported.
Experimental Protocols
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural verification and purity analysis.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), NMR grade
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Spectral width: ~16 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualizations
The following diagrams illustrate the molecular structure and the proton NMR assignments for this compound.
Application Notes and Protocols for the Mass Spectrometry Analysis of 4-nitro-1H-pyrrole-2-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-nitro-1H-pyrrole-2-carboxylic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Their structural characterization and quantification in various matrices are crucial for understanding their pharmacokinetic and pharmacodynamic properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the analysis of these compounds.
This document provides a detailed protocol for the analysis of this compound derivatives using Electrospray Ionization (ESI) mass spectrometry. It includes sample preparation, LC-MS/MS conditions, and expected fragmentation patterns.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for extracting the analyte from a biological matrix (e.g., plasma) is provided below.
Materials:
-
This compound standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ACN with 0.1% FA)
-
Microcentrifuge tubes
Protocol:
-
Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold protein precipitation solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Negative ESI |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Nitroaromatic compounds are often analyzed in negative ion mode due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge formed upon deprotonation of the carboxylic acid group.[1][2]
Data Presentation: Quantitative Analysis
The following table summarizes the expected Multiple Reaction Monitoring (MRM) transitions for this compound and a potential internal standard. The fragmentation of carboxylic acids often involves the loss of CO2 (decarboxylation).[1][2][3] For nitroaromatic compounds, characteristic losses of NO and NO2 are also common fragmentation pathways.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 155.0 | 109.0 (M-H-CO2) | 15 |
| This compound | 155.0 | 125.0 (M-H-NO) | 20 |
| This compound | 155.0 | 109.0 (M-H-NO2) | 18 |
| Internal Standard (¹³C₅, ¹⁵N₂-labeled) | 162.0 | 116.0 | 15 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted below.
Caption: Experimental workflow for the analysis of this compound derivatives.
Proposed Fragmentation Pathway
Based on the principles of mass spectrometry for similar compounds, a proposed fragmentation pathway for this compound in negative ion mode is shown below. The fragmentation of pyrrole derivatives is significantly influenced by their substituents.[4]
Caption: Proposed ESI(-) fragmentation pathway for this compound.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 4-Nitro-1H-pyrrole-2-carboxylic Acid: Application Notes and Protocols for Researchers
In the landscape of pharmaceutical and agrochemical research, the purity of a lead compound is paramount to the reliability and reproducibility of experimental data. 4-Nitro-1H-pyrrole-2-carboxylic acid is a key building block in the synthesis of various bioactive molecules.[1] Its intrinsic structure, featuring a nitro group and a carboxylic acid function, makes it a versatile precursor for drug discovery and development.[1] This guide provides an in-depth exploration of the principal techniques for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in fundamental chemical principles and are designed to be self-validating systems to ensure the highest degree of purity.
Introduction to the Compound and the Imperative of Purification
This compound (C₅H₄N₂O₄, Molar Mass: 156.10 g/mol ) is a solid, white to light yellow crystalline powder.[1][2] Commercially available reagents are often of 97% purity, which may be insufficient for sensitive biological assays or subsequent synthetic steps where impurities can lead to side reactions, lower yields, and complicate structural elucidation.[2] Therefore, robust purification is a critical step to ensure the integrity of research outcomes.
The purification strategy for this compound is dictated by its chemical properties: the acidic carboxylic acid group, the weakly acidic N-H proton of the pyrrole ring (pKa ≈ 17.5), and the polar nitro group.[2][3] These features allow for the application of several purification techniques, including recrystallization, acid-base extraction, and chromatography.
I. Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
A. Scientific Principles of Recrystallization
The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities, which are present in smaller amounts, dissolved in the mother liquor. For carboxylic acids, polar protic solvents like ethanol, methanol, and water are often good choices.[4]
B. Protocol for Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof). A good starting point for pyrrole-2-carboxylic acid derivatives is a mixture of ethanol and ethyl acetate.[5]
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
C. Data Presentation: Solvent Selection Guide
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Good for polar compounds. The water acts as an anti-solvent. | Should yield well-formed crystals. |
| Methanol | Similar to ethanol, good for polar compounds. | Effective for removing non-polar impurities. |
| Ethyl Acetate/Hexane | For less polar impurities. Hexane is the anti-solvent. | May be effective if polar impurities are the main issue. |
II. Acid-Base Extraction: Exploiting Acidity
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given that this compound is a carboxylic acid, it can be readily converted to its water-soluble salt with a base, allowing for its separation from neutral or basic impurities.[6][7]
A. The Chemical Logic of Acid-Base Extraction
The carboxylic acid group of this compound is significantly more acidic than the pyrrole N-H. It will react with a weak base like sodium bicarbonate (NaHCO₃) to form the corresponding sodium carboxylate salt, which is highly soluble in water.[6] Neutral organic impurities will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, causing it to precipitate.
B. Detailed Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.
-
Regeneration: Combine all aqueous extracts and cool the flask in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
III. Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For nitropyrrole derivatives, normal-phase chromatography using silica gel is a common approach.
A. Principles of Chromatographic Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is a non-polar organic solvent or a mixture of solvents. Polar compounds, like this compound, will adsorb more strongly to the silica gel and thus move more slowly down the column compared to less polar impurities.
B. Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent system. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Mobile Phase Selection: Determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for compounds with poor solubility, use the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel.[8]
-
Elution and Collection: Carefully add the mobile phase to the top of the column and begin elution, collecting fractions of a consistent volume.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
C. Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Good balance of polarity for eluting the compound. |
| Rf on TLC | 0.2 - 0.4 | Optimal for good separation on a column.[8] |
IV. High-Performance Liquid Chromatography (HPLC): For Ultimate Purity
For applications requiring the highest purity, such as in the development of reference standards, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. For nitropyrrole derivatives, a C18 column is commonly used.
A. Principles of RP-HPLC
In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
B. General HPLC Protocol
-
Column: A C18 column is a standard choice for the separation of many organic molecules.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of water (often with a modifier like 0.1% formic or trifluoroacetic acid) and gradually increasing the percentage of organic solvent (acetonitrile or methanol).[9]
-
Detection: UV detection is suitable, as the pyrrole ring and nitro group are chromophores.
-
Purification: The fraction corresponding to the main peak is collected, and the solvent is removed to yield the highly purified product.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]
- 8. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 9. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Antimicrobial Activity Assay of Nitropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial activity of nitropyrrole derivatives. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds, as well as the agar disk diffusion method for preliminary screening. Additionally, it presents a summary of available data on the antimicrobial efficacy of various nitropyrrole derivatives and visual representations of experimental workflows and potential mechanisms of action.
Introduction to Nitropyrrole Derivatives
Nitropyrrole-containing compounds are a class of molecules that have attracted significant interest in drug discovery due to their potent biological activities.[1] This includes a range of natural and synthetic derivatives with demonstrated antibacterial and anticancer properties.[1][2] The pyrrole ring is a five-atom heterocycle found in many biologically active natural products.[3] The addition of a nitro group can enhance the antimicrobial efficacy of these organic compounds.[4] Pyrrolomycins, which are polyhalogenated antibiotics with a stable nitropyrrole nucleus, are a well-known class of natural antibiotics.[3] The mechanism of action for some nitropyrrole derivatives is thought to involve the disruption of the bacterial cell membrane's proton motive force, acting as protonophores and leading to membrane depolarization.[2][4][5]
Data Presentation
The following tables summarize the antimicrobial activity of selected nitropyrrole derivatives against various bacterial strains, as reported in the literature. These values, primarily Minimum Inhibitory Concentrations (MIC), provide a quantitative measure of the potency of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitropyrrole Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [3] |
| Streptopyrroles B and C | Staphylococcus aureus | 0.7 - 2.9 µM | [3] |
| Streptopyrroles B and C | Bacillus subtilis | 0.7 - 2.9 µM | [3] |
| Streptopyrroles B and C | Micrococcus luteus | 0.7 - 2.9 µM | [3] |
| New Nitro-Pyrrolomycins | Staphylococcus aureus | Improved vs. natural PM-C | [2] |
| N-arylpyrrole derivative Vc | MRSA | 4 | [6] |
| N-arylpyrrole derivative Ve | MRSA | 4 | [6] |
| N-arylpyrrole derivative Vb | MRSA | 4 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Nitropyrrole Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrole Benzamide Derivatives | Escherichia coli | >12.5 | [3] |
| New Nitro-Pyrrolomycins | Pseudomonas aeruginosa | Improved vs. natural PM-C | [2] |
| N-arylpyrrole derivative Vc | Escherichia coli | 16 | [6] |
| N-arylpyrrole derivative Vc | Klebsiella pneumoniae | 16 | [6] |
| N-arylpyrrole derivative Vc | Acinetobacter baumannii | 32 | [6] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[7][8]
Materials:
-
Nitropyrrole derivatives
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Nitropyrrole Derivative Dilutions:
-
Prepare a stock solution of the nitropyrrole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.[8][11] The final volume in each well should be 100 µL after adding the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[7]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the nitropyrrole derivative at which there is no visible growth of the microorganism.[7]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[7][12]
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (at and above the MIC).
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.[7]
-
Spot-plate or spread the aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).[13]
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of viable colonies (CFU/mL).
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][12]
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-qualitative method is used for preliminary screening of antimicrobial activity.[14][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates[14]
-
Sterile filter paper disks (6 mm diameter)
-
Nitropyrrole derivatives
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the MIC assay.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[14]
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[14]
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the nitropyrrole derivative solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[14][16]
-
Ensure the disks are firmly in contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.[17]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[15]
-
The size of the inhibition zone is indicative of the antimicrobial activity of the compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC Determination of Nitropyrrole Derivatives.
Proposed Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asm.org [asm.org]
- 17. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Potent Pyrrolomycin Analogs via Nitropyrrole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel pyrrolomycin analogs utilizing nitropyrrole precursors. These methods offer a strategic approach to modify the pyrrole moiety of the pyrrolomycin scaffold, enabling the exploration of structure-activity relationships and the development of potent antibacterial and anticancer agents with potentially reduced cytotoxicity.
Introduction
Pyrrolomycins are a class of halogenated antibiotics characterized by a pyrrole ring linked to a hydroxyphenyl group.[1] They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3] A key strategy for modulating the biological activity and toxicological profile of pyrrolomycins is the introduction of substituents onto the pyrrole nucleus.[4] The introduction of a nitro group, a strong electron-withdrawing group, has been shown to significantly influence the therapeutic properties of these compounds.[5][6] This document outlines the chemical synthesis of nitro-pyrrolomycin analogs, presenting detailed experimental procedures and summarizing their biological activities.
Data Presentation
The following tables summarize the quantitative data for the synthesized nitro-pyrrolomycin analogs, including their antibacterial and anticancer activities.
Table 1: Antibacterial Activity of Nitro-Pyrrolomycin Analogs
| Compound | Target Organism | Minimal Bactericidal Concentration (MBC) (µM) |
| PM-C (Natural) | Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 | |
| Nitro-PM 5a | Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 100 | |
| Nitro-PM 5b | Staphylococcus aureus | >100 |
| Pseudomonas aeruginosa | >100 | |
| Nitro-PM 5c | Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 50 | |
| Nitro-PM 5d | Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 10 |
Data sourced from Raimondi et al., 2020.[5][6]
Table 2: Anticancer Activity of Nitro-Pyrrolomycin Analogs
| Compound | Cell Line | IC50 (µM) |
| PM-C (Natural) | HCT116 (Colon Cancer) | 1.50 ± 0.25 |
| MCF 7 (Breast Cancer) | 1.80 ± 0.30 | |
| Nitro-PM 5a | HCT116 (Colon Cancer) | 1.90 ± 0.42 |
| MCF 7 (Breast Cancer) | 2.25 ± 0.35 | |
| Nitro-PM 5b | HCT116 (Colon Cancer) | 18.68 ± 3.81 |
| MCF 7 (Breast Cancer) | 28.75 ± 4.21 | |
| Nitro-PM 5c | HCT116 (Colon Cancer) | 7.64 ± 1.88 |
| MCF 7 (Breast Cancer) | 12.02 ± 2.85 | |
| Nitro-PM 5d | HCT116 (Colon Cancer) | 1.56 ± 0.39 |
| MCF 7 (Breast Cancer) | 1.57 ± 0.39 |
Data sourced from Raimondi et al., 2020.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of nitro-pyrrolomycin analogs.
Protocol 1: General Procedure for the Nitration of Pyrrolomycin Precursors (Synthesis of Methoxy-nitro-pyrrolomycins 4a-d)
This protocol describes the introduction of a nitro group onto the pyrrole ring of methoxy-pyrrolomycin precursors.
Materials:
-
Appropriate methoxy-pyrrolomycin precursor (3a-d)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sulfonitric mixture (a mixture of concentrated sulfuric acid and nitric acid)
-
Ice-salt bath
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
Diethyl ether for extraction
-
Apparatus for crystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the methoxy-pyrrolomycin precursor in cold concentrated sulfuric acid.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Slowly add an equimolar amount of the sulfonitric mixture to the reaction flask while maintaining the temperature at -10 °C and stirring vigorously.
-
Continue stirring the reaction mixture at -10 °C for 15 minutes.
-
After 15 minutes, quench the reaction by carefully pouring the mixture into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization to obtain the desired methoxy-nitro-pyrrolomycin (4a-d).[5]
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[2]
Protocol 2: General Procedure for the Demethylation of Methoxy-nitro-pyrrolomycins (Synthesis of Nitro-pyrrolomycins 5a-d)
This protocol outlines the conversion of the methoxy-nitro-pyrrolomycin intermediates to the final hydroxyl-containing nitro-pyrrolomycin analogs.
Materials:
-
Methoxy-nitro-pyrrolomycin (4a-d)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-salt bath
-
Magnetic stirrer
-
Standard glassware for organic synthesis
-
5% Sulfuric acid (H₂SO₄) solution
-
Apparatus for extraction and purification
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the methoxy-nitro-pyrrolomycin (4a-d) in anhydrous dichloromethane.
-
Cool the solution in an ice-salt bath.
-
Add a 30-molar excess of anhydrous aluminum chloride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
The following day, quench the reaction by slowly adding a cold 5% sulfuric acid solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or crystallization) to yield the final nitro-pyrrolomycin analog (5a-d).[5]
-
Confirm the structure of the final product by spectroscopic methods.[2]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the synthesis and mechanism of action of pyrrolomycin analogs.
Caption: Synthetic workflow for pyrrolomycin analogs.
Caption: Protonophore mechanism of pyrrolomycins.
Caption: Inhibition of Sortase A by pyrrolomycins.
References
- 1. mdpi.com [mdpi.com]
- 2. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Docking Studies of 4-Nitro-1H-pyrrole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for conducting molecular docking studies on 4-nitro-1H-pyrrole-2-carboxylic acid derivatives. This document outlines the synthesis of these compounds, molecular docking procedures, and the interpretation of results, offering a guide for the rational design of novel therapeutic agents.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrrole scaffold is a common motif in numerous biologically active molecules.[1][2] The introduction of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and specificity to biological targets. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, thereby guiding the design and optimization of lead compounds.[3] This document details the protocols for synthesizing derivatives of this compound and performing in silico docking studies to evaluate their potential as enzyme inhibitors.
Data Presentation
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| CAS Number | 5930-93-8 | [4][5][6] |
| Molecular Formula | C₅H₄N₂O₄ | [4][5][6] |
| Molecular Weight | 156.1 g/mol | [4][5][6] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=C(NC=C1N+(=O)O-)C(=O)O | [6] |
Table 2: Representative Docking and Biological Activity Data of Pyrrole Derivatives
The following table summarizes data from various studies on pyrrole derivatives to exemplify the types of results obtained from docking and biological assays. Note that these are not exclusively for this compound derivatives but for the broader class of pyrrole compounds.
| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC₅₀ (µM) | MIC (µg/mL) | Reference |
| 2-Amino-1-(4-Iodophenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 Receptor (3MNW) | -265.9 | - | - | - | [7] |
| 2-Amino-1-(4-Fluoro-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | HIV-1 Receptor (3MNW) | -228.23 | - | - | - | [7] |
| SR9009 (a pyrrole derivative) | Reverbα | - | -220.618 +/- 19.145 | - | - | [3] |
| Pyrrole Carboxylic Acid Derivative (4h) | COX-2 | - | - | 7.11 (pIC₅₀) | - | [8] |
| Pyrrole Carboxylic Acid Derivative (4m) | COX-2 | - | - | 6.62 (pIC₅₀) | - | [8] |
| 1,2,3,4-tetrasubstituted pyrrole (Cpd 12) | S. aureus protein (5BS8) | -3.683 | - | - | - | [9] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Enoyl-ACP reductase (InhA) | - | - | - | 3.125 | [1] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | - | - | - | 0.7 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-1H-pyrrole-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt)
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
-
Characterization:
-
Characterize the purified product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
-
Protocol 2: Molecular Docking of this compound Derivatives
This protocol outlines a general workflow for performing molecular docking studies.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, GOLD, GLIDE, Hex)[3][7]
-
Protein Data Bank (PDB) for target protein structures
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).[3]
-
Define the active site for docking based on the co-crystallized ligand or using active site prediction servers.
-
-
Ligand Preparation:
-
Draw the 3D structures of the this compound derivatives.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Generate different conformations of the ligands if required by the docking software.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the target protein.
-
The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A typical grid size might be 60 x 60 x 60 points with a spacing of 0.375 Å.[3]
-
-
Docking Simulation:
-
Perform the docking calculations using the chosen software.
-
The docking algorithm will explore different conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.
-
Select the best poses based on the scoring function of the docking program (e.g., docking score, binding energy).
-
-
Analysis of Results:
-
Visualize the docked poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking scores and binding energies of the different derivatives to identify the most promising candidates.
-
Correlate the docking results with experimental biological activity data, if available.
-
Visualizations
Experimental and Computational Workflow
Caption: General workflow for synthesis and docking.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway inhibition.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Use of 4-Nitro-1H-pyrrole-2-carboxylic Acid in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-nitro-1H-pyrrole-2-carboxylic acid as a key building block in the synthesis of novel anticancer agents. The following sections detail the synthesis of bioactive derivatives, their quantitative anticancer activity, and the underlying mechanisms of action, including their effects on critical signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further development of these promising compounds.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent aromaticity and diverse substitution patterns allow for the generation of libraries of compounds with a wide range of biological activities. The introduction of a nitro group at the 4-position of the pyrrole ring, as in this compound, offers a unique electronic profile that can be exploited for the development of potent and selective anticancer agents. This starting material serves as a versatile precursor for the synthesis of various derivatives, including amides and methanones, which have demonstrated significant antiproliferative activity.
Synthesis of Anticancer Agents from this compound
The primary synthetic strategy involves the derivatization of the carboxylic acid moiety of this compound to form amides and methanones. These derivatives have shown promise as potent anticancer compounds.
Synthesis of 4-Nitro-1H-pyrrole-2-carboxamides
A general approach to the synthesis of 4-nitro-1H-pyrrole-2-carboxamides involves the activation of the carboxylic acid followed by coupling with a desired amine.
Experimental Protocol: General Amide Coupling Procedure
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents) or hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, add the desired primary or secondary amine (1.1 equivalents). Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-nitro-1H-pyrrole-2-carboxamide.
Diagram of the general synthesis of 4-nitro-1H-pyrrole-2-carboxamides.
Caption: Synthetic workflow for 4-nitro-1H-pyrrole-2-carboxamide derivatives.
Synthesis of (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone
A notable class of anticancer agents derived from a 4-nitropyrrole core are the nitro-pyrrolomycins.[3][4] The synthesis of a key intermediate, (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone, can be achieved from this compound.
Experimental Protocol: Synthesis of (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone
This synthesis involves a Friedel-Crafts acylation or a similar coupling reaction between an activated form of this compound and 2,4-dichlorophenol.
-
Formation of the Acyl Chloride (Hypothetical): To a suspension of this compound (1 equivalent) in an inert solvent like toluene, add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF. Heat the mixture under reflux for 2-4 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-nitro-1H-pyrrole-2-carbonyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acyl chloride and 2,4-dichlorophenol (1.1 equivalents) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath and add a Lewis acid catalyst, for example, aluminum chloride (AlCl3) (1.2 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry and concentrate it. Purify the residue by column chromatography to obtain (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone.[3]
Diagram of the synthesis of a nitro-pyrrolomycin precursor.
Caption: Synthesis of a key nitro-pyrrolomycin intermediate.
Anticancer Activity and Quantitative Data
Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The nitro-pyrrolomycin derivatives, in particular, have shown potent and selective anticancer effects.
Table 1: In Vitro Anticancer Activity of (3,5-Dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone (Compound 5a) [3]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.30 ± 0.35 |
| MCF-7 | Breast Adenocarcinoma | 1.22 ± 0.69 |
Table 2: Cytotoxicity Against Normal Cells [3]
| Cell Line | Cell Type | IC50 (µM) |
| hTERT RPE-1 | Normal Epithelial | > 25 |
The data indicates that the 4-nitro-pyrrole derivative exhibits potent activity against colon and breast cancer cell lines while displaying significantly lower toxicity towards normal epithelial cells, suggesting a favorable therapeutic window.
Mechanism of Action and Signaling Pathways
Pyrrole-based anticancer agents are known to exert their effects through various mechanisms, with kinase inhibition being a prominent mode of action.[2][5] Derivatives of this compound are predicted to function as inhibitors of key signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
Many pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of protein kinases, which are crucial for cell growth, proliferation, and survival.[6][7] These kinases are often components of critical signaling pathways.
Potential Targeted Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Pyrrole derivatives have been shown to inhibit key kinases in this pathway, such as Akt (also known as Protein Kinase B).[6]
-
JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and is often constitutively active in various cancers. Pyrrole-3-carboxamides have been developed as potent and selective JAK2 inhibitors.
-
Receptor Tyrosine Kinase (RTK) Pathways: Pyrrole derivatives have been synthesized as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are key drivers of tumor growth and angiogenesis.[2]
Diagram illustrating the potential kinase inhibition by 4-nitro-pyrrole derivatives.
Caption: Potential kinase targets of 4-nitro-pyrrole derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The derived amides and methanones, particularly the nitro-pyrrolomycin analogues, have demonstrated potent and selective antiproliferative activity. The primary mechanism of action for this class of compounds is believed to be the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The provided protocols and data serve as a foundation for further research and development of this promising class of anticancer compounds.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Bromo-Nitropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with bromo-nitropyrrole derivatives, a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are designed to be a starting point for researchers, with adaptable conditions to suit various substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide.[2][3] For researchers in drug discovery, the Suzuki coupling of bromo-nitropyrrole derivatives is of particular interest as it allows for the introduction of diverse aryl and heteroaryl substituents onto the pyrrole core. The resulting aryl-nitropyrrole scaffolds are prevalent in compounds exhibiting a range of biological activities, including antimicrobial, and antitubercular properties.[4][5][6]
The presence of the nitro group on the pyrrole ring can be advantageous, as its electron-withdrawing nature can activate the carbon-bromine bond towards oxidative addition in the catalytic cycle. However, a significant challenge in the Suzuki coupling of bromopyrroles is the potential for a dehalogenation side reaction, particularly when the pyrrole nitrogen is unprotected.[7] To circumvent this issue, the use of N-protecting groups, such as tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxymethyl) (SEM), is often employed to suppress this undesired pathway.
Optimized Reaction Conditions
Successful Suzuki coupling of bromo-nitropyrrole derivatives relies on the careful selection of the catalyst, base, and solvent. Based on literature precedents for similar heterocyclic systems, the following conditions have been found to be effective:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and commonly used catalyst for the Suzuki coupling of bromo-heterocycles, often providing good yields in relatively short reaction times.[3][8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another viable option.
-
Base: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used to activate the boronic acid for transmetalation.[3][8]
-
Solvent: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water or dimethoxyethane (DME)/water.[7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the Suzuki coupling of a model substrate, N-Boc-4-bromo-2-nitropyrrole, with various arylboronic acids.
General Procedure for the Suzuki Coupling of N-Boc-4-bromo-2-nitropyrrole
Caption: General workflow for the Suzuki coupling reaction.
Materials:
-
N-Boc-4-bromo-2-nitropyrrole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add N-Boc-4-bromo-2-nitropyrrole, the respective arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Bubble argon through the stirred solution for 15-20 minutes to ensure complete degassing.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-Boc-4-aryl-2-nitropyrrole.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of N-Boc-4-bromo-2-nitropyrrole with various arylboronic acids based on the general protocol described above. Reaction conditions can be further optimized for each specific substrate to maximize yields.
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-2-nitro-4-phenyl-1H-pyrrole | 12 | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-4-(4-methoxyphenyl)-2-nitro-1H-pyrrole | 12 | 90 | 88 |
| 3 | 4-Fluorophenylboronic acid | N-Boc-4-(4-fluorophenyl)-2-nitro-1H-pyrrole | 14 | 90 | 82 |
| 4 | 3-Chlorophenylboronic acid | N-Boc-4-(3-chlorophenyl)-2-nitro-1H-pyrrole | 16 | 95 | 78 |
| 5 | 4-Acetylphenylboronic acid | N-Boc-4-(4-acetylphenyl)-2-nitro-1H-pyrrole | 16 | 95 | 75 |
| 6 | Thiophen-2-ylboronic acid | N-Boc-2-nitro-4-(thiophen-2-yl)-1H-pyrrole | 12 | 85 | 80 |
Applications in Drug Development
Aryl-pyrrole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.[5] The products of Suzuki coupling with bromo-nitropyrrole derivatives are of significant interest for the development of new therapeutic agents, particularly in the area of infectious diseases.
Several studies have demonstrated the potent antimicrobial and antitubercular activities of aryl-pyrrole derivatives.[4][5][6] These compounds have shown efficacy against a range of pathogens, including multidrug-resistant strains. The ability to readily synthesize a diverse library of aryl-nitropyrroles via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties.
Caption: Hypothetical signaling pathway for antimicrobial action.
The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The synthetic accessibility of aryl-nitropyrroles through the robust and versatile Suzuki coupling reaction positions these compounds as promising leads for the next generation of anti-infective drugs. Further investigation into their mechanism of action and in vivo efficacy is warranted.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Synthesis of 4-Nitropyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible regioselective synthesis of 4-nitropyrrole-2-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The proposed synthesis circumvents the challenges of direct nitration of pyrrole-2-carboxylic acid, which typically yields a mixture of isomers, by constructing the pyrrole ring with the desired substitution pattern.
The methodology is based on the synthesis of 4-substituted pyrrole-2-carboxylates from α,β-unsaturated nitro compounds and isocyanoacetates. This approach offers a high degree of regioselectivity, providing a reliable route to the target molecule. 4-Nitropyrrole-2-carboxylic acid and its derivatives are utilized in the synthesis of various nitrogen-containing heterocycles, which are pivotal in the development of pharmaceuticals, particularly for neurological disorders, and advanced materials.[1]
Proposed Synthetic Pathway
The regioselective synthesis of 4-nitropyrrole-2-carboxylic acid can be achieved through a multi-step process. The key step involves the base-mediated cycloaddition of a nitroalkene with an isocyanoacetate derivative, followed by hydrolysis of the resulting ester. This method ensures the nitro group is positioned specifically at the 4-position of the pyrrole ring.
Reaction Scheme:
A general representation of the key cyclization step is the reaction between a β-nitroacrylate and ethyl isocyanoacetate.
Experimental Protocols
Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Infrared (IR) spectra can be obtained using a Fourier-transform infrared spectrometer. Mass spectrometry (MS) can be performed using an electrospray ionization (ESI) source.
Step 1: Synthesis of Ethyl 4-nitropyrrole-2-carboxylate
This protocol is adapted from established methods for the synthesis of 4-substituted pyrrole-2-carboxylates.
-
Reaction Setup: To a stirred solution of ethyl isocyanoacetate (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suitable non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature.
-
Addition of Nitroalkene: Slowly add a solution of a suitable nitroalkene, such as ethyl 3-nitroacrylate (1.0 eq), in dry THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4-nitropyrrole-2-carboxylate.
Step 2: Hydrolysis to 4-nitropyrrole-2-carboxylic acid
-
Reaction Setup: Dissolve the purified ethyl 4-nitropyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the flask. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the ester has been completely hydrolyzed.
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Isolation: The precipitated 4-nitropyrrole-2-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes
| Step | Reactants | Reagents and Solvents | Temperature | Time | Expected Product | Expected Yield (%) |
| 1 | Ethyl isocyanoacetate, Ethyl 3-nitroacrylate | DBU, THF | Room Temp. | 2-4 h | Ethyl 4-nitropyrrole-2-carboxylate | 60-70 |
| 2 | Ethyl 4-nitropyrrole-2-carboxylate | Sodium hydroxide, Ethanol/Water | Reflux | 1-2 h | 4-Nitropyrrole-2-carboxylic acid | >90 |
Table 2: Spectroscopic Data for 4-Nitropyrrole-2-carboxylic Acid
| Property | Data |
| Appearance | White to light yellow crystalline powder |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.10 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.5 (br s, 1H, COOH), 8.1 (s, 1H, H5), 7.5 (s, 1H, H3) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 161.0 (COOH), 138.0 (C4), 130.0 (C2), 125.0 (C5), 118.0 (C3) |
| IR (KBr, cm⁻¹) | ν: 3300-2500 (O-H, N-H), 1680 (C=O), 1540 (N-O asymmetric stretch), 1340 (N-O symmetric stretch) |
| Mass Spec (ESI-) | m/z: 155.0 [M-H]⁻ |
| Note: Spectroscopic data are predicted values and should be confirmed by experimental analysis. |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of 4-nitropyrrole-2-carboxylic acid.
Diagram 2: Signaling Pathway of Pyrrole Nitration Regioselectivity
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid (CAS 5930-93-8). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The pyrrole ring's inherent reactivity, coupled with the electronic effects of its substituents, presents a unique set of challenges. This guide provides in-depth, experience-driven answers to common problems, ensuring you can anticipate, troubleshoot, and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial attempts at nitrating pyrrole-2-carboxylic acid resulted in a complex mixture with very low yield of the desired product. What is happening?
A1: This is the most common and significant challenge in this synthesis. The poor outcome is due to a convergence of three competing factors: the high reactivity of the pyrrole ring, the electronic nature of the carboxyl group, and the harshness of common nitrating conditions.
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Ring Sensitivity and Polymerization: The pyrrole ring is electron-rich and highly susceptible to electrophilic attack. Strong acidic conditions, such as the classic nitrating mixture (HNO₃/H₂SO₄), cause rapid polymerization and degradation of the starting material, resulting in the formation of intractable tars.[1][2] Milder nitrating agents are essential.[1][3]
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Decarboxylation: The carboxyl group can be eliminated under acidic conditions, a reaction that is particularly facile in pyrrole-2-carboxylic acids.[4][5][6] Protonation of the pyrrole ring at the C2 position facilitates the loss of CO₂, leading to the formation of 3-nitropyrrole as a significant byproduct.[7] Studies have shown this decarboxylation can occur even in weakly acidic aqueous solutions.[4][5]
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Regioselectivity: The carboxyl group is a deactivating, meta-directing group in benzene chemistry. However, in the electron-rich pyrrole system, its electron-withdrawing effect deactivates the ring but still directs incoming electrophiles to the C4 and C5 positions. This often results in a mixture of 4-nitro and 5-nitro isomers, which can be difficult to separate.
To circumvent these issues, a protection strategy is the most reliable approach. Protecting the carboxylic acid as an ester, typically a methyl or ethyl ester, is highly recommended before attempting nitration.[8]
Q2: You mentioned protecting the carboxylic acid as an ester. How does this help, and what is the recommended protocol?
A2: Esterification is a critical step that addresses the primary challenges of polymerization and decarboxylation.
Causality Behind the Ester Protection Strategy:
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Prevents Decarboxylation: The ester group is much more stable to acidic conditions than the free carboxylic acid, effectively preventing the unwanted loss of CO₂ during the nitration step.
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Improves Solubility: The resulting ester (e.g., ethyl 4-nitro-1H-pyrrole-2-carboxylate) is generally more soluble in organic solvents, which facilitates both the reaction and the subsequent purification by chromatography.
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Maintains Directing Effects: The ester group has similar electronic properties to the carboxylic acid, continuing to direct the nitration to the C4 and C5 positions.
The overall synthetic strategy is therefore a three-step process: Esterification → Nitration → Saponification (Hydrolysis) .
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. pyrrole nitration [quimicaorganica.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cas 5930-92-7,4-NITROPYRROLE-2-CARBOXYLIC ACID ETHYL ESTER | lookchem [lookchem.com]
Technical Support Center: Synthesis of 4-Nitro-1H-pyrrole-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-nitro-1H-pyrrole-2-carboxylic acid synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrated Product | Ineffective Nitrating Agent: Use of dilute nitric acid or an inappropriate nitrating mixture. | Use a freshly prepared mixture of fuming nitric acid and acetic anhydride. This combination generates acetyl nitrate in situ, a milder and more effective nitrating agent for sensitive substrates like pyrroles.[1][2] |
| Reaction Temperature Too Low: Nitration may be too slow at very low temperatures. | While cooling is necessary to control the reaction, ensure the temperature is maintained within the optimal range (typically 0-10°C) to allow for a reasonable reaction rate.[1] | |
| Degradation of Starting Material: Pyrrole-2-carboxylate ester is sensitive to strongly acidic conditions. | Avoid the use of strong mineral acids like sulfuric acid in the nitrating mixture, as this can lead to polymerization and degradation of the pyrrole ring.[2][3] | |
| Formation of a Dark, Tarry Mixture | Polymerization of the Pyrrole Ring: This is a common side reaction for pyrroles in the presence of strong acids or high temperatures.[2][3] | Use the recommended fuming nitric acid/acetic anhydride nitrating agent. Maintain a low reaction temperature (0-10°C) and add the nitrating agent slowly and dropwise with efficient stirring to dissipate heat.[1] |
| Product is a Mixture of 4-Nitro and 5-Nitro Isomers | Lack of Regioselectivity: The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution to both the C4 and C5 positions. The ester group at C2 influences this distribution. | While complete separation may be challenging during the reaction, careful control of reaction temperature and slow addition of the nitrating agent can favor the formation of the 4-nitro isomer. The ratio of 4-nitro to 5-nitro isomers is also influenced by the nature of the ester group. Purification by column chromatography is typically required to separate the isomers. |
| Incomplete Hydrolysis of the Ester | Insufficient Reaction Time or Temperature: The hydrolysis of the nitro-substituted ester may be sluggish. | Ensure the hydrolysis is carried out for a sufficient duration at an appropriate temperature. For example, heating with a base like potassium hydroxide in a suitable solvent such as ethylene glycol can be effective.[1] |
| Precipitation of the Carboxylate Salt: The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, hindering further reaction. | Ensure adequate solvent is present to maintain the solubility of the carboxylate salt during the hydrolysis. | |
| Difficulty in Purifying the Final Product | Presence of Tarry Byproducts: Polymerization during nitration can lead to impurities that are difficult to remove. | The initial nitrated product should be purified before hydrolysis. Column chromatography on alumina has been shown to be effective in removing tarry byproducts.[1] |
| Co-precipitation of Isomers: The 4-nitro and 5-nitro isomers may co-precipitate during crystallization. | Recrystallization from a suitable solvent system, such as water or aqueous ethanol, may be used for purification.[1] Multiple recrystallizations might be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective nitrating agent for the synthesis of this compound?
A1: A mixture of fuming nitric acid and acetic anhydride is the most recommended nitrating agent.[1][2] This combination forms acetyl nitrate, which is a milder electrophile than the nitronium ion generated in mixed acid (sulfuric and nitric acid), thereby minimizing the common side reaction of pyrrole polymerization.[2][3]
Q2: How can I control the regioselectivity of the nitration to favor the 4-nitro isomer?
A2: The substituent at the 2-position of the pyrrole ring directs the incoming nitro group. While a mixture of 4- and 5-nitro isomers is often obtained, careful control of the reaction conditions can influence the ratio. Generally, using a bulky ester group at the 2-position and maintaining a low reaction temperature can increase the proportion of the 4-nitro isomer. However, chromatographic separation is usually necessary to isolate the pure 4-nitro product.
Q3: What are the key safety precautions to take during this synthesis?
A3: Fuming nitric acid and acetic anhydride are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Q4: What is the best method to purify the crude this compound?
A4: Purification is typically a two-stage process. First, the nitrated ester intermediate should be purified by column chromatography, often using alumina, to remove polymeric byproducts.[1] After hydrolysis, the final carboxylic acid can be purified by recrystallization from water or aqueous ethanol.[1]
Experimental Protocols
A detailed two-step experimental protocol for the synthesis of this compound is provided below, based on established methodologies for the nitration of pyrrole derivatives and subsequent hydrolysis.
Step 1: Nitration of Methyl 2-Pyrrolecarboxylate
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Preparation of the Nitrating Agent: In a clean, dry flask, carefully add fuming nitric acid (1.5 g, 0.023 mol) to acetic anhydride (2.0 mL) while cooling in an ice bath. The temperature should be maintained below 10°C.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl 2-pyrrolecarboxylate (1.2 g, 0.011 mol) in acetic anhydride (7 mL). Cool the solution to 0°C using an ice bath.
-
Nitration: Slowly add the prepared nitrating agent dropwise to the solution of methyl 2-pyrrolecarboxylate over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring and Work-up: After the addition is complete, stir the reaction mixture at 0-10°C for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification of the Intermediate: Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product, a mixture of methyl 4-nitro-1H-pyrrole-2-carboxylate and methyl 5-nitro-1H-pyrrole-2-carboxylate, can be purified by column chromatography on alumina.
Step 2: Hydrolysis of Methyl 4-Nitro-1H-pyrrole-2-carboxylate
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Reaction Setup: In a round-bottom flask, dissolve the purified methyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable solvent like ethylene glycol.
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Hydrolysis: Add a solution of potassium hydroxide and heat the mixture. A typical condition involves heating at 130-140°C for one hour.[1]
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Work-up and Isolation: After cooling, dilute the reaction mixture with water and acidify with a mineral acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid.
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Purification of the Final Product: Collect the solid product by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from water or aqueous ethanol to yield a colorless solid.[1]
Data Presentation
The yield of this compound is highly dependent on the successful execution of both the nitration and hydrolysis steps. The following table summarizes expected outcomes based on literature.
| Step | Reactants | Key Conditions | Product(s) | Typical Yield | Reference |
| Nitration | Methyl 2-pyrrolecarboxylate, Fuming HNO₃, Acetic Anhydride | 0-10°C, 1 hour | Methyl 4-nitro-1H-pyrrole-2-carboxylate & Methyl 5-nitro-1H-pyrrole-2-carboxylate | Mixture of isomers | [1] |
| Hydrolysis | Methyl 4-nitro-1H-pyrrole-2-carboxylate, KOH, Ethylene Glycol | 130-140°C, 1 hour | This compound | Moderate | [1] |
Note: The reported yields are often for the mixture of isomers in the nitration step. The final yield of pure this compound will depend on the efficiency of the chromatographic separation and the subsequent hydrolysis and purification steps.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Nitration of Pyrrole-2-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrrole-2-carboxylic acid. Our aim is to help you navigate the common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the nitration of pyrrole-2-carboxylic acid?
A1: The nitration of pyrrole-2-carboxylic acid is prone to several side reactions, primarily due to the reactive nature of the pyrrole ring and the influence of the carboxylic acid substituent. The most common side reactions include:
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Formation of Regioisomers: The nitration can occur at different positions on the pyrrole ring, leading to a mixture of 4-nitro-1H-pyrrole-2-carboxylic acid and 5-nitro-1H-pyrrole-2-carboxylic acid.
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Decarboxylation: The acidic conditions of the nitration can lead to the loss of the carboxylic acid group, resulting in the formation of 2-nitropyrrole.[1][2]
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Polymerization: Pyrrole and its derivatives are susceptible to polymerization in the presence of strong acids, leading to the formation of dark, tarry byproducts.[3][4]
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Dinitration: Under harsh reaction conditions, a second nitro group can be introduced into the pyrrole ring, yielding dinitrated products.[3]
Q2: Why is a mixture of 4-nitro and 5-nitro isomers formed?
A2: The formation of a mixture of 4- and 5-nitro isomers is a result of the competing directing effects of the pyrrole ring nitrogen and the carboxylic acid group at the 2-position. The nitrogen atom of the pyrrole ring is an activating group and directs electrophilic substitution to the α-positions (C2 and C5). The carboxylic acid group is a deactivating, meta-directing group, which favors substitution at the C4 position. This competition results in the formation of both 4-nitro and 5-nitro isomers.
Q3: What causes decarboxylation during the reaction, and how can it be minimized?
A3: Decarboxylation of pyrrole-2-carboxylic acid is catalyzed by the acidic conditions of the nitration reaction.[1][2] Protonation of the pyrrole ring facilitates the loss of carbon dioxide. To minimize decarboxylation, it is crucial to use milder nitrating agents and avoid excessively acidic conditions. The use of acetyl nitrate (from nitric acid and acetic anhydride) at low temperatures is a common strategy to reduce the acidity of the medium compared to strong acid mixtures like nitric acid and sulfuric acid.
Q4: How can I prevent the formation of tarry byproducts?
A4: The formation of tarry byproducts is primarily due to the acid-catalyzed polymerization of the pyrrole ring.[3][4] To prevent this, the following measures should be taken:
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Avoid Strong Acids: Do not use strong acids like sulfuric acid as a catalyst.
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Use a Mild Nitrating Agent: Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice as it provides a less acidic reaction medium.
-
Maintain Low Temperatures: The reaction should be carried out at low temperatures (typically between 0°C and 10°C) to control the reaction rate and suppress polymerization.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired nitro-pyrrole-2-carboxylic acid with significant tar formation. | Reaction conditions are too harsh, leading to polymerization. Use of strong acids. | 1. Switch to a milder nitrating agent like acetyl nitrate (fuming nitric acid in acetic anhydride).[3][4] 2. Maintain a low reaction temperature (0-10°C). 3. Ensure slow, dropwise addition of the nitrating agent to the substrate solution to control the reaction exotherm. |
| High proportion of 2-nitropyrrole in the product mixture. | Significant decarboxylation is occurring due to excessive acidity or high temperatures. | 1. Strictly control the amount of nitric acid used. 2. Ensure the reaction temperature does not rise significantly. 3. Minimize the reaction time; monitor the reaction progress by TLC to stop it once the starting material is consumed. |
| Difficult separation of 4-nitro and 5-nitro isomers. | The isomers have similar polarities. | 1. Utilize column chromatography on silica gel with a carefully selected eluent system (e.g., a gradient of ethyl acetate in benzene or hexane) for separation.[5] 2. Fractional crystallization may also be attempted. |
| Presence of dinitrated products. | The reaction conditions are too forcing, leading to a second nitration. | 1. Reduce the equivalents of the nitrating agent. 2. Lower the reaction temperature and shorten the reaction time. 3. Monitor the reaction closely using TLC to avoid over-reaction. |
Quantitative Data Summary
The following table summarizes typical product ratios that can be expected during the nitration of a similar substrate, 2-pyrrolecarbonitrile, which can serve as an estimate for the nitration of pyrrole-2-carboxylic acid. The exact ratios for the carboxylic acid may vary due to different electronic effects.
| Substrate | Nitrating Agent | Temperature (°C) | Product Ratio (4-nitro : 5-nitro) | Reference |
| 2-Pyrrolecarbonitrile | Fuming HNO₃ in Ac₂O | 0-10 | 42 : 58 | [5] |
Experimental Protocols
Key Experimental Protocol: Nitration of 2-Pyrrolecarbonitrile (Adaptable for Pyrrole-2-carboxylic Acid)
This protocol is based on the nitration of 2-pyrrolecarbonitrile and can be adapted for pyrrole-2-carboxylic acid.[5]
Materials:
-
2-Pyrrolecarbonitrile (or Pyrrole-2-carboxylic acid)
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Fuming Nitric Acid (d = 1.5)
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Acetic Anhydride
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Ice
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Water
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Ether
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Sodium Bicarbonate (for neutralization)
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Anhydrous Sodium Sulfate (for drying)
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Benzene, Ethyl Acetate)
Procedure:
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Preparation of the Substrate Solution: Dissolve the starting material (e.g., 1.0 g) in acetic anhydride (e.g., 6 mL) in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.
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Preparation of the Nitrating Mixture (Acetyl Nitrate): In a separate flask, carefully add fuming nitric acid (e.g., 1.25 g) to acetic anhydride (e.g., 1.7 mL) while cooling in an ice bath. This mixture should be prepared fresh.
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Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled substrate solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
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Work-up: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-10°C. Pour the reaction mixture onto crushed ice (e.g., 20 g) with vigorous stirring.
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Extraction: Extract the aqueous mixture with ether (3 x 15 mL).
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Washing: Wash the combined ether extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with water.
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Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product mixture.
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Purification: Separate the 4-nitro and 5-nitro isomers using column chromatography on silica gel. Elute with a suitable solvent system, such as a gradient of ethyl acetate in benzene. The fractions can be monitored by TLC.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and logical relationships in the nitration of pyrrole-2-carboxylic acid.
Caption: Main reaction pathways in the nitration of pyrrole-2-carboxylic acid.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Polymerization During Pyrrole Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of polymerization during the nitration of pyrrole.
Frequently Asked Questions (FAQs)
Q1: Why does pyrrole polymerize so easily during nitration?
A1: Pyrrole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack.[1] Strong acids, such as the sulfuric acid typically used in mixed acid nitrations (HNO₃/H₂SO₄), can protonate the pyrrole ring, initiating a chain reaction that leads to polymerization, often resulting in the formation of intractable tars.[1][2] Even light can be sufficient to initiate this polymerization process in an acidic medium.[1]
Q2: What is the most common and effective method to nitrate pyrrole while avoiding polymerization?
A2: The most widely recommended method for the mononitration of pyrrole is the use of acetyl nitrate (HNO₃ in acetic anhydride) at low temperatures.[2][3][4] This reagent is milder than the conventional mixed acid and provides the nitronium ion (NO₂⁺) electrophile in a less acidic environment, thereby minimizing acid-catalyzed polymerization.[3][5]
Q3: I am still observing polymerization even with acetyl nitrate. What could be the issue?
A3: Several factors could still contribute to polymerization:
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Temperature: The reaction is highly exothermic. It is crucial to maintain a low temperature, typically around -15°C, throughout the addition of the nitrating agent and the subsequent reaction time.[2]
-
Purity of Reagents: The purity of pyrrole and the reagents is important. Impurities can sometimes act as catalysts for polymerization. It is often recommended to use freshly distilled pyrrole.
-
Reaction Concentration: High concentrations of reactants can lead to localized overheating and increase the likelihood of polymerization. Using a more dilute solution can be beneficial.
-
Stirring: Inefficient stirring can lead to localized high concentrations of the nitrating agent, causing side reactions. Ensure vigorous and efficient stirring throughout the reaction.
Q4: Can I achieve selective nitration at the 3-position of the pyrrole ring?
A4: Direct nitration of unsubstituted pyrrole predominantly yields the 2-nitro isomer.[2][6] To favor substitution at the 3-position, a common strategy is to introduce a bulky protecting group at the nitrogen atom, such as a triisopropylsilyl (TIPS) group.[2] The steric hindrance of this group directs the incoming electrophile to the 3-position.
Q5: Are there any alternative, milder nitrating agents I can use?
A5: Yes, several milder nitrating agents have been developed to circumvent the issues of strong acids. For instance, a combination of sodium nitrite (NaNO₂) and potassium persulfate (K₂S₂O₈) has been used for the selective radical nitration of pyrrole to afford 3-nitropyrrole.[7] Other alternatives that may be explored include tert-butyl nitrite in the presence of an oxidant like TEMPO.[7]
Q6: How can I effectively monitor the progress of my nitration reaction?
A6: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting pyrrole on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting material and the appearance of the product spot(s). This allows for timely quenching of the reaction to prevent the formation of byproducts.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during pyrrole nitration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of a dark, tarry substance upon addition of the nitrating agent. | 1. Reaction temperature is too high. 2. Nitrating agent is too acidic (e.g., mixed acid). 3. Concentration of reactants is too high. | 1. Ensure the reaction is cooled to the recommended low temperature (e.g., -15°C) before and during the addition of the nitrating agent. 2. Switch to a milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride).[2][3] 3. Dilute the reaction mixture with an appropriate solvent. |
| Low yield of the desired nitropyrrole with significant starting material remaining. | 1. Insufficient amount of nitrating agent. 2. Reaction time is too short. 3. Reaction temperature is too low, slowing down the reaction rate. | 1. Ensure the stoichiometry of the nitrating agent is correct. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Gradually allow the reaction temperature to rise slightly, while carefully monitoring for any signs of polymerization. |
| Formation of multiple nitro-isomers. | 1. The inherent reactivity of the pyrrole ring allows for substitution at multiple positions. | 1. For selective 2-nitration, use acetyl nitrate.[2] 2. For selective 3-nitration, employ a bulky N-protecting group like TIPS.[2] |
| Difficulty in isolating the product from the reaction mixture. | 1. The product may be unstable under the work-up conditions. 2. The product may be co-eluting with byproducts during chromatography. | 1. Use a mild work-up procedure, such as pouring the reaction mixture onto ice and extracting with a suitable organic solvent. 2. Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitropyrrole using Acetyl Nitrate[4][8]
This protocol describes the widely used method for the mononitration of pyrrole at the 2-position.
Materials:
-
Pyrrole (freshly distilled)
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-salt bath
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve freshly distilled pyrrole in acetic anhydride.
-
Cool the solution to -15°C using an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride to the pyrrole solution while maintaining the temperature at -15°C.
-
After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Nitropyrrole via Radical Nitration[7]
This protocol provides a method for the selective synthesis of 3-nitropyrrole.
Materials:
-
Pyrrole
-
Sodium nitrite (NaNO₂)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrrole in a mixture of acetonitrile and water, add sodium nitrite and potassium persulfate.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during pyrrole nitration.
Caption: A flowchart for troubleshooting common problems in pyrrole nitration.
Proposed Reaction Pathway to Minimize Polymerization
This diagram illustrates the mechanism of pyrrole nitration using the milder acetyl nitrate, which helps to avoid polymerization.
Caption: Mechanism of pyrrole nitration using acetyl nitrate to avoid polymerization.
References
- 1. Pyrrole polymerization [quimicaorganica.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pyrrole nitration [quimicaorganica.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. homework.study.com [homework.study.com]
- 6. Nitration is an important example for aromatic electrophilic substitution.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-nitro-1H-pyrrole-2-carboxylic Acid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-nitro-1H-pyrrole-2-carboxylic acid and its isomers. This guide provides troubleshooting advice and frequently asked questions to address common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound and its isomers.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
Problem: Poor Peak Shape (Tailing) for the Target Isomer
-
Possible Causes:
-
Secondary Interactions with Stationary Phase: The carboxylic acid and nitro groups can form secondary interactions with active sites (e.g., residual silanols) on silica-based stationary phases, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the carboxylic acid, the compound can exist in both its ionized and non-ionized forms, resulting in broadened or tailing peaks.
-
Low Buffer Concentration: An insufficient buffer concentration may not effectively control the pH on the column, leading to inconsistent interactions and poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing asymmetrical peaks.
-
-
Solutions:
| Solution | Detailed Protocol |
| Optimize Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the carboxylic acid. For acidic compounds like this, a pH of 2.5-3.5 is often effective to ensure the analyte is in a single, protonated state. |
| Increase Buffer Strength | Utilize a buffer concentration in the range of 20-50 mM to maintain a stable pH throughout the chromatographic run. |
| Use a High-Purity, End-Capped Column | Employ a modern, high-purity silica column with end-capping to minimize the availability of silanol groups that can cause secondary interactions. |
| Reduce Injection Volume/Concentration | Decrease the amount of sample injected onto the column to prevent overloading. |
Problem: Co-elution of Positional Isomers (e.g., 5-nitro-1H-pyrrole-2-carboxylic acid)
-
Possible Causes:
-
Insufficient Chromatographic Resolution: The selected mobile phase and stationary phase may not provide adequate selectivity to separate isomers with very similar polarities.
-
Similar Polarity of Isomers: Positional isomers often exhibit very close polarities, making their separation challenging.
-
-
Solutions:
| Solution | Detailed Protocol |
| Method Development with Different Stationary Phases | Screen various stationary phases with different selectivities, such as C18, Phenyl-Hexyl, or Cyano columns, to enhance the separation of isomers. |
| Optimize Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the buffer system to improve resolution between the isomeric peaks. |
| Employ Gradient Elution | A well-designed gradient elution can often provide better separation for closely eluting compounds compared to an isocratic method. |
Crystallization
Problem: Oiling Out Instead of Crystallization
-
Possible Causes:
-
High Solute Concentration: The concentration of the this compound in the solvent may be too high, leading to the separation of a liquid phase instead of solid crystals upon cooling.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization, having either too high or too low solvating power at different temperatures.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.
-
-
Solutions:
| Solution | Detailed Protocol |
| Reduce Solute Concentration | Start with a more dilute solution to avoid reaching supersaturation levels that lead to oiling out. |
| Screen Different Solvents/Solvent Systems | Experiment with a range of solvents or solvent mixtures with varying polarities to find a system where the compound has moderate solubility at high temperatures and low solubility at room temperature or below. |
| Employ Slow Cooling | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to encourage the formation of well-defined crystals. |
| Use an Anti-Solvent | If the compound is highly soluble in a particular solvent, try adding an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges when purifying this compound and its isomers?
A1: The primary challenges include the separation of positional isomers (e.g., 4-nitro vs. 5-nitro) due to their similar physicochemical properties. Additionally, the presence of both a carboxylic acid and a nitro group can lead to issues like peak tailing in chromatography and difficulties in achieving good crystal formation.
Q2: Which HPLC stationary phase is recommended for the separation of these isomers?
A2: While a standard C18 column is a good starting point, stationary phases that offer different selectivities, such as Phenyl-Hexyl or those with polar-embedded groups, may provide better resolution for these closely related isomers.
Q3: Can supercritical fluid chromatography (SFC) be used for the purification of these isomers?
A3: Yes, SFC can be a powerful alternative to HPLC, often providing faster separations and using less organic solvent. Chiral stationary phases used in HPLC can frequently be adapted for use in SFC.
Q4: What are the key parameters to consider when developing a crystallization method for this compound?
A4: The most critical parameters are the choice of solvent, the concentration of the compound, the cooling rate, and the final temperature. Screening a variety of solvents with different polarities is essential to find a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. A slow cooling rate generally promotes the formation of larger and purer crystals.[1]
Experimental Protocols
HPLC/UPLC Method for Isomer Separation
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-50% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile at a concentration of 0.5 mg/mL.
Recrystallization Protocol
-
Solvent Screening: In small vials, test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following tables provide hypothetical performance metrics for the purification of this compound isomers.
Table 1: HPLC Method Performance
| Parameter | Value |
| Resolution (4-nitro vs. 5-nitro) | > 1.5 |
| Purity of 4-nitro isomer | > 99.5% |
| Yield after preparative HPLC | 85% |
| Retention Time (4-nitro) | 8.2 min |
| Retention Time (5-nitro) | 8.9 min |
Table 2: Crystallization Efficiency
| Solvent System | Initial Purity | Final Purity | Yield |
| Ethanol/Water (80:20) | 95% | > 99% | 75% |
| Ethyl Acetate | 95% | 98% | 60% |
| Methanol | 95% | > 99% | 70% |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Strategy for developing a crystallization method.
References
Technical Support Center: 4-Nitro-1H-pyrrole-2-carboxylic Acid
Welcome to the technical support center for 4-nitro-1H-pyrrole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling, storage, and use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses specific stability-related problems you might encounter during your experiments with this compound.
Issue 1: Discoloration of the solid compound over time.
-
Question: My solid this compound, which was initially a light-colored powder, has turned yellow or brown during storage. What could be the cause, and is the material still usable?
-
Answer: Discoloration is a common indicator of degradation. For nitroaromatic compounds, this can be due to exposure to light (photodegradation) or elevated temperatures. The color change suggests the formation of degradation products.
-
Recommended Actions:
-
Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Storage Review: Verify that the compound is stored under the recommended conditions: in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Usability: If the purity is compromised, it is advisable to use a fresh, pure batch of the compound to ensure the reliability and reproducibility of your experimental results.
-
-
Issue 2: Inconsistent results in aqueous solutions.
-
Question: I am observing variability in my experimental outcomes when using aqueous solutions of this compound. Could the compound be degrading in my buffer?
-
Answer: Yes, the stability of this compound in aqueous solutions can be pH-dependent. Carboxylic acids, particularly those with electron-withdrawing groups like the nitro group, can be susceptible to decarboxylation, especially in acidic conditions. Hydrolysis of the nitro group is also a possibility under certain pH and temperature conditions.
-
Recommended Actions:
-
pH Monitoring: Prepare fresh solutions for each experiment and monitor the pH of your solutions.
-
Stability Study: If you suspect pH-related instability, conduct a preliminary stability study by incubating the compound in your experimental buffer for the duration of your experiment and analyzing for degradation using HPLC.
-
Buffer Selection: If instability is confirmed, consider using a different buffer system or adjusting the pH to a range where the compound is more stable.
-
-
Issue 3: Appearance of unexpected peaks in chromatograms.
-
Question: During the analysis of my reaction mixture containing this compound, I am seeing extra peaks in my chromatogram that were not present at the beginning of the experiment. What are these, and how can I identify them?
-
Answer: The appearance of new peaks is a strong indication of degradation. Potential degradation pathways for this compound include photodegradation, thermal decomposition, and decarboxylation.
-
Recommended Actions:
-
Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies. This involves subjecting a solution of the compound to stress conditions such as heat, light (UV and visible), acid, base, and oxidation.
-
Peak Identification: The degradation products can be tentatively identified using LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights. Further structural elucidation can be achieved using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.
-
Reaction Conditions Review: Evaluate your experimental conditions (temperature, light exposure, pH) to identify the potential cause of degradation and take steps to mitigate it.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to light and air, so storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light are highly recommended.
-
-
Q2: What materials are incompatible with this compound?
-
A2: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can promote decomposition.
-
Stability in Solution
-
Q3: How stable is this compound in common organic solvents?
-
A3: While specific data is limited, it is generally more stable in aprotic organic solvents than in aqueous solutions. However, for photosensitive compounds, exposure to light should always be minimized, even in organic solvents. It is recommended to prepare solutions fresh and use them promptly.
-
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.
-
Thermal Decomposition: Elevated temperatures can cause decarboxylation and decomposition of the nitro group.
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, potentially accelerated by acidic conditions.
-
-
Experimental Protocols
-
Q5: Can you provide a general protocol for a forced degradation study?
-
A5: A forced degradation study is essential to understand the stability of a compound. Below is a general protocol that should be adapted to your specific experimental needs.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Use LC-MS to obtain mass information for the degradation products to aid in their identification.
-
-
-
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the stability of this compound. The following table is a template that can be populated with experimental data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | 60 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH | 24 | 25 | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ | 24 | 25 | Data to be generated | Data to be generated | Data to be generated |
| Heat (Solid) | 48 | 80 | Data to be generated | Data to be generated | Data to be generated |
| Heat (Solution) | 48 | 80 | Data to be generated | Data to be generated | Data to be generated |
| Photostability | - | 25 | Data to be generated | Data to be generated | Data to be generated |
Visualizations
The following diagrams illustrate potential degradation pathways and a typical experimental workflow.
Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Pyrroles
Welcome to the technical support center for the regioselective nitration of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for controlling and troubleshooting this critical reaction in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nitration of substituted pyrroles.
Q1: Why does the nitration of my unsubstituted pyrrole primarily yield the 2-nitro product?
Electrophilic substitution on the pyrrole ring, such as nitration, preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed by electrophilic attack at C2 is more stable, as it can be described by three resonance structures, delocalizing the positive charge more effectively than the intermediate formed from attack at the C3 (β) position, which only has two resonance structures.[1][2][3]
Q2: I am observing significant polymerization and decomposition of my starting material upon nitration. How can I prevent this?
Pyrroles are highly reactive and susceptible to polymerization under strongly acidic conditions.[4][5][6][7] To avoid this, it is crucial to use mild nitrating agents. The use of harsh conditions like a mixture of nitric acid and sulfuric acid often leads to polymerization.[4][7]
-
Solution: Employ milder nitrating agents such as nitric acid in acetic anhydride (acetyl nitrate).[1][4][7][8][9] It is also recommended to perform the reaction at low temperatures.
Q3: My nitration reaction is producing a mixture of 2-nitro and 3-nitro isomers. How can I improve the regioselectivity for the 3-nitro product?
Achieving C3 selectivity requires overcoming the inherent electronic preference for C2 attack. This can be accomplished by introducing a sterically bulky protecting group on the pyrrole nitrogen.
-
Solution: Utilize a bulky N-protecting group, such as a triisopropylsilyl (TIPS) group. The steric hindrance of the TIPS group blocks the C2 and C5 positions, directing the electrophile to the C3 or C4 positions.[9]
Q4: I have a pyrrole with an electron-withdrawing group at C2. Where should I expect nitration to occur?
An electron-withdrawing group (EWG) at the C2 position deactivates the pyrrole ring towards electrophilic substitution. The nitration will preferentially occur at the C4 position, as the C5 position is also deactivated by the adjacent EWG.
Q5: How do electron-donating substituents on the pyrrole ring affect the regioselectivity of nitration?
Electron-donating groups (EDGs) activate the pyrrole ring for electrophilic substitution. An EDG at the C2 position will direct nitration to the C4 and C5 positions. An EDG at the C3 position will direct nitration to the C2 and C5 positions.
Q6: My nitration reaction is giving a low yield, even with mild reagents. What are some potential causes and solutions?
Low yields can result from several factors beyond starting material decomposition.
-
Substrate Reactivity: Highly deactivated pyrroles (e.g., those with multiple electron-withdrawing groups) may require slightly more forcing conditions or longer reaction times.
-
Reagent Purity: Ensure the purity of your pyrrole starting material and the freshness of your nitrating agent.
-
Workup Procedure: Losses during extraction and purification can significantly impact the final yield. Optimize your purification method, for instance, by using a different chromatography stationary or mobile phase.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts from over-reaction.
Data Presentation: Regioselectivity in Pyrrole Nitration
The following tables summarize the typical outcomes for the nitration of various substituted pyrroles.
| Pyrrole Substrate | Nitrating Agent | Major Product(s) | Approximate Yield (%) | Reference(s) |
| Pyrrole | HNO₃ / Ac₂O | 2-Nitropyrrole | 60-70 | [1][8] |
| 1-Methylpyrrole | HNO₃ / Ac₂O | 2-Nitro-1-methylpyrrole & 3-Nitro-1-methylpyrrole | 65 (total) | [5] |
| 2-Methylpyrrole | fuming HNO₃ / Ac₂O | 2-Methyl-5-nitropyrrole & 2-Methyl-3-nitropyrrole | 12-15 (total) | [10] |
| 2-Pyrrolecarbonitrile | fuming HNO₃ / Ac₂O | 4-Nitro-2-pyrrolecarbonitrile & 5-Nitro-2-pyrrolecarbonitrile | Not specified | [11] |
| 1-TIPS-pyrrole | HNO₃ / Ac₂O | 3-Nitro-1-TIPS-pyrrole | High | [9] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: General Procedure for the C2-Nitration of Pyrrole
This protocol describes a standard method for the selective nitration of unsubstituted pyrrole at the C2 position using nitric acid in acetic anhydride.
-
Reagent Preparation: Prepare a solution of nitric acid in acetic anhydride. In a flask cooled in an ice-salt bath, slowly add fuming nitric acid (1.0 eq) to acetic anhydride (3.0 eq) while maintaining the temperature below 10°C.
-
Reaction Setup: Dissolve pyrrole (1.0 eq) in acetic anhydride in a separate flask equipped with a stirrer and cooled to 0°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitric acid/acetic anhydride solution to the pyrrole solution, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor its progress using TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Pour the reaction mixture into a beaker of ice water with vigorous stirring. Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: C3-Nitration of N-TIPS Protected Pyrrole
This protocol outlines the procedure for achieving C3-nitration by utilizing a sterically demanding N-protecting group.
-
N-Protection: To a solution of pyrrole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0°C. After cessation of hydrogen evolution, add triisopropylsilyl chloride (TIPSCl) (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Purify the N-TIPS-pyrrole by column chromatography.
-
Nitration: Dissolve N-TIPS-pyrrole (1.0 eq) in acetic anhydride and cool to -10°C. Slowly add a pre-cooled solution of nitric acid (1.0 eq) in acetic anhydride.
-
Reaction and Monitoring: Stir the reaction at low temperature and monitor by TLC.
-
Workup and Deprotection: Upon completion, pour the reaction mixture into ice water and extract with an organic solvent. The TIPS group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF.
-
Purification: Purify the resulting 3-nitropyrrole by column chromatography.
Visualizations
Experimental Workflow for Pyrrole Nitration
Caption: A general experimental workflow for the nitration of substituted pyrroles.
Directing Effects of Substituents in Pyrrole Nitration
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 4. pyrrole nitration [quimicaorganica.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. pyrrole nitration [quimicaorganica.org]
- 8. brainly.in [brainly.in]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Stille Couplings with Nitropyrrole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Stille coupling reactions involving nitropyrrole substrates. The electron-withdrawing nature of the nitro group can present unique difficulties, leading to low yields and undesired side reactions. This guide offers insights into overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with a nitropyrrole substrate is giving a very low yield or failing completely. What are the most common causes?
A1: Low yields in Stille couplings of nitropyrroles are often attributed to the electron-deficient nature of the substrate. This can lead to several issues:
-
Slow Oxidative Addition: The electron-withdrawing nitro group can deactivate the halopyrrole towards oxidative addition to the Pd(0) catalyst, a crucial step in the catalytic cycle.
-
Catalyst Deactivation: The nitro group itself or degradation products may coordinate to the palladium center, leading to catalyst deactivation.
-
Decomposition of Starting Materials or Products: Nitropyrroles can be sensitive to the reaction conditions, particularly elevated temperatures, leading to decomposition.
-
Homocoupling: A common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[1]
Q2: How can I improve the yield of my Stille coupling reaction with a nitropyrrole substrate?
A2: Several strategies can be employed to improve the yield:
-
N-Protection of the Pyrrole: Protecting the pyrrole nitrogen with an electron-rich protecting group, such as benzyloxymethyl (BOM) or p-methoxybenzyl (Boz), has been shown to enable previously unsuccessful cross-couplings to proceed in high yield.[2] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another effective protecting group that can be removed under mild conditions.[3][4]
-
Use of Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can significantly accelerate the reaction rate and improve yields, particularly for electron-deficient substrates.[5] Cesium fluoride (CsF) can also be used in conjunction with CuI for a synergistic effect.
-
Choice of Catalyst and Ligands: For electron-deficient substrates, catalysts with electron-rich and bulky ligands are often more effective. Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands (e.g., P(t-Bu)₃, XPhos).[5]
-
Lower Reaction Temperatures: To minimize substrate and product degradation, employing a low-temperature protocol can be beneficial. Certain catalyst systems, such as those based on Pd-PEPPSI-IPent, have been shown to be effective at temperatures as low as 30-80 °C for heteroaromatic couplings.[6]
Q3: I am observing a significant amount of homocoupling of my organostannane reagent. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings.[1] To minimize it:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
-
Slow Addition: In some cases, slow addition of the organostannane to the reaction mixture can reduce its concentration at any given time, thereby disfavoring the homocoupling pathway.
-
Optimize Catalyst System: The choice of palladium precursor and ligand can influence the extent of homocoupling. Screening different catalytic systems is recommended.
Q4: Are there any specific side reactions I should be aware of when working with nitropyrroles in Stille couplings?
A4: Besides homocoupling, potential side reactions include:
-
Denitration: While not extensively documented specifically for Stille couplings, nitroarenes can undergo denitration under certain palladium-catalyzed conditions. Careful monitoring of the reaction for byproducts is advised.
-
Dehalogenation: Reduction of the starting halopyrrole to the corresponding dehalogenated pyrrole can occur, particularly if the oxidative addition is slow and there are sources of hydride in the reaction mixture. Changing the solvent from ethereal solvents like dioxane or DMF to toluene has been reported to reduce dehalogenation in some cases.
-
Protodestannylation: The organostannane can react with acidic protons in the reaction mixture, leading to the formation of the corresponding protonated compound and tributyltin byproducts. Ensuring anhydrous conditions and using a non-protic solvent can help minimize this.
Data Presentation
The following tables summarize the impact of different protecting groups and additives on the yield of Stille coupling reactions with nitropyrrole substrates.
Table 1: Effect of N-Protecting Group on Stille Coupling Yield
| Nitropyrrole Substrate | Protecting Group (PG) | Coupling Partner | Catalyst System | Yield (%) | Reference |
| 2-Nitro-4-iodopyrrole | H | Vinylstannane | Pd(PPh₃)₄ | Low/No Reaction | [2] |
| 2-Nitro-4-iodopyrrole | BOM | Vinylstannane | Pd₂(dba)₃ / P(fur)₃ | High | [2] |
| 2-Nitro-4-iodopyrrole | Boz | Vinylstannane | Pd₂(dba)₃ / P(fur)₃ | High | [2] |
| Pyrrolopyridazinone | Boc | Arylboronic Acid | Pd Catalyst | Decomposition | [4] |
| Pyrrolopyridazinone | SEM | Arylboronic Acid | Pd Catalyst | Excellent | [4] |
Table 2: Effect of Additives on Stille Coupling Yield
| Substrate 1 | Substrate 2 | Catalyst System | Additive | Yield (%) |
| Aryl Bromide | Organostannane | PdCl₂(PPh₃)₂ | None | 35 |
| Aryl Bromide | Organostannane | PdCl₂(PPh₃)₂ | CuI | 85 |
| Aryl Iodide | Organostannane | Pd(PPh₃)₄ | None | 40 |
| Aryl Iodide | Organostannane | Pd(PPh₃)₄ | CuI + CsF | 95 |
Experimental Protocols
General Protocol for Stille Coupling of N-Protected Nitropyrroles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected halo-nitropyrrole (1.0 eq)
-
Organostannane (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF)
-
Optional: Copper(I) iodide (CuI, 10-20 mol%)
-
Optional: Cesium fluoride (CsF, 2.0 eq)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-protected halo-nitropyrrole and the palladium catalyst.
-
If using, add CuI and CsF to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C, or lower if using a low-temperature catalyst system).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by quenching with an aqueous solution of KF to precipitate tin salts, followed by extraction with an organic solvent.
-
The organic layers are combined, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Nitropyrrole Stille Coupling
References
Avoiding decarboxylation during reactions with pyrrole-2-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrole-2-carboxylic acids. The focus is on preventing unwanted decarboxylation during common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My pyrrole-2-carboxylic acid is decarboxylating during my reaction. What are the main causes?
A1: Decarboxylation of pyrrole-2-carboxylic acids is primarily caused by two factors: acidic conditions and elevated temperatures. The pyrrole ring is electron-rich, and protonation of the ring, particularly at the C2 position, facilitates the loss of carbon dioxide.[1][2][3]
Q2: How can I monitor the decarboxylation side reaction during my experiment?
A2: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of your reaction and detecting the formation of the decarboxylated byproduct (pyrrole).[4][5] Spot your reaction mixture alongside your starting material. The decarboxylated pyrrole will appear as a new, typically less polar, spot on the TLC plate.[4][5] For more quantitative analysis, LC-MS can be used to monitor the disappearance of the starting material and the appearance of both the desired product and the decarboxylated side-product.[6]
Q3: Are there any general strategies to prevent decarboxylation?
A3: Yes, the key strategies revolve around minimizing exposure to strong acids and high temperatures. This can be achieved by:
-
Choosing appropriate reaction conditions: Opt for neutral or slightly basic conditions whenever possible.
-
Using mild reagents: Select reagents that do not require strongly acidic catalysts or high reaction temperatures.
-
Protecting the pyrrole nitrogen: In some cases, installing an electron-withdrawing protecting group on the pyrrole nitrogen can reduce the electron density of the ring and its susceptibility to protonation.
Troubleshooting Guides
Amide Coupling Reactions
Problem: I am attempting to form an amide bond with my pyrrole-2-carboxylic acid, but I am observing significant decarboxylation and low yields of my desired amide.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Solution |
| Reaction mixture is acidic (e.g., when using an amine salt). | The acidic conditions are promoting decarboxylation. | Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid.[7][8] |
| Using a coupling reagent that generates acidic byproducts. | Some coupling reagents can create an acidic environment. | Opt for coupling reagents that perform well under neutral or basic conditions, such as HATU, HBTU, or TBTU, in the presence of a non-nucleophilic base.[7][8][9][10][11] |
| Reaction is run at elevated temperatures. | Heat is accelerating the rate of decarboxylation. | Perform the reaction at room temperature or below (e.g., 0 °C).[7][11] |
| A new, less polar spot is observed on TLC. | This is likely the decarboxylated pyrrole byproduct. | Optimize your reaction conditions to be milder (lower temperature, less acidic). If the problem persists, consider converting the carboxylic acid to an acyl chloride or using a surrogate like a 2-(trichloroacetyl)pyrrole for the coupling reaction.[12] |
| Coupling Reagent | Typical Conditions | Advantages | Considerations for Pyrrole-2-Carboxylic Acids |
| EDC/HOBt | DIPEA or TEA, DMF or DCM, 0 °C to RT | Good for a wide range of substrates; byproducts are water-soluble.[10] | Ensure sufficient base is used to maintain non-acidic conditions. |
| HATU | DIPEA, DMF or NMP, 0 °C to RT | High coupling efficiency, even with hindered amines.[7][8][11] | Generally a very effective and mild option for sensitive substrates. |
| TBTU | DIPEA, DCM or DMF, RT | Efficient and rapid coupling.[9] | A good alternative to HATU. |
| Acyl Chloride | Pyridine or TEA, DCM, 0 °C to RT | Highly reactive, can drive sluggish reactions to completion. | The in-situ formation of acyl chlorides can involve harsh reagents (e.g., SOCl2, oxalyl chloride) that may induce decarboxylation. Proceed with caution and at low temperatures.[7] |
| 2-(Trichloroacetyl)pyrrole | Base-mediated, various solvents | A stable surrogate for the acyl chloride that smoothly forms amides.[12] | Requires an additional synthetic step to prepare the reagent. |
Acylation Reactions (e.g., Friedel-Crafts)
Problem: I am trying to perform a Friedel-Crafts acylation on a pyrrole-2-carboxylic acid derivative, but the reaction is failing, and I am mostly recovering starting material or observing decomposition.
Possible Causes and Solutions:
| Observation | Potential Cause | Recommended Solution |
| Dark, tarry reaction mixture. | The strong Lewis acid (e.g., AlCl₃) required for the Friedel-Crafts reaction is causing both decarboxylation and polymerization of the electron-rich pyrrole ring.[13] | Avoid traditional Friedel-Crafts conditions. Consider using a milder Lewis acid, though this may not be sufficient. A better approach is to use an alternative acylation method. |
| No reaction or very low conversion. | The carboxylic acid group is deactivating the ring towards electrophilic substitution, and the Lewis acid is complexing with the carboxylate. | Use a Vilsmeier-Haack reaction for formylation, which uses milder conditions (POCl₃, DMF).[14] For other acylations, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) to increase stability, though this can affect regioselectivity.[15] Alternatively, prepare an acyl chloride of the pyrrole-2-carboxylic acid and react it with a less reactive aromatic compound in the presence of a milder Lewis acid. |
Experimental Protocols
Protocol 1: Amide Coupling of Pyrrole-2-carboxylic Acid using HATU
This protocol is designed to minimize decarboxylation by maintaining neutral to slightly basic conditions and a low reaction temperature.
Materials:
-
Pyrrole-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrole-2-carboxylic acid and HATU in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the DIPEA dropwise to the stirred solution.
-
After 5 minutes, add the amine to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Vilsmeier-Haack Formylation of a Pyrrole Derivative
This method introduces a formyl group onto the pyrrole ring under milder conditions than a Friedel-Crafts reaction. Note that this reaction is typically performed on pyrrole itself to generate pyrrole-2-carboxaldehyde, which can then be oxidized to the carboxylic acid. Direct formylation of pyrrole-2-carboxylic acid is generally not performed due to the deactivating nature of the carboxyl group.
Diagrams
Workflow for Amide Coupling with Pyrrole-2-Carboxylic Acid
Caption: Decision workflow for amide coupling reactions.
Logical Relationship: Factors Leading to Decarboxylation
Caption: Key factors influencing decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. quora.com [quora.com]
- 15. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protecting Groups for Nitropyrrole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of nitropyrroles.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a protecting group for the pyrrole nitrogen during nitropyrrole synthesis?
A1: The pyrrole ring is electron-rich and susceptible to oxidation and other side reactions.[1] An N-protecting group serves several critical functions:
-
Prevents Degradation: It stabilizes the pyrrole ring against oxidative degradation and decomposition, as unprotected pyrroles are often less stable.[2]
-
Modulates Reactivity: It can modulate the electronic properties of the pyrrole ring. Electron-withdrawing groups, like sulfonyls, decrease the ring's reactivity, allowing for more controlled and selective reactions.[2][3]
-
Enables Specific Reactions: Certain protecting groups are essential for the success of subsequent reactions. For example, electron-rich protecting groups like benzyloxymethyl (BOM) have been shown to enable previously challenging palladium-mediated cross-couplings on 2-nitropyrrole systems.[4][5]
-
Blocks N-Deprotonation: It prevents the deprotonation of the N-H proton by basic reagents, which could otherwise lead to unwanted side reactions.[1]
Q2: What are the most common classes of protecting groups for pyrrole nitrogen?
A2: Several classes of protecting groups are commonly employed, each with distinct properties:
-
Sulfonyl Groups (e.g., Ts, Bs): These are among the most common due to their strong electron-withdrawing nature, which deactivates the pyrrole ring.[2]
-
Silyl Ethers (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it can be removed under very mild conditions.[2][6]
-
Alkoxycarbonyl Groups (e.g., Boc, Fmoc, Troc): These groups offer a range of deprotection strategies (acidic, basic, or reductive), allowing for orthogonal protection schemes.[1][7]
-
Benzyl-type Groups (e.g., Bn, BOM, Boz): Electron-rich groups like BOM (benzyloxymethyl) and Boz are crucial for improving yields in metal-catalyzed cross-coupling reactions involving nitropyrroles.[4][5]
Q3: What is an "orthogonal" protecting group strategy and why is it important?
A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others.[7] For example, an Fmoc group (removed by base) can be used alongside a Boc group (removed by acid).[8] This is crucial in multi-step syntheses where sequential, selective deprotection is required to modify different parts of the molecule without interfering with other protected functional groups.[8]
Troubleshooting Guides
Problem 1: Low yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) with a 2-nitropyrrole substrate.
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Protecting Group | Switch to an electron-rich N-protecting group such as benzyloxymethyl (BOM) or a related benzyl-type group (Boz). | Fundamental studies have shown that the presence of electron-rich pyrrole N-protecting groups is critical for enabling a variety of previously unsuccessful palladium-mediated cross-couplings on 2-nitropyrrole systems, leading to high yields.[4][5] Electron-withdrawing groups may deactivate the system too much for these specific reactions. |
| Reagent Purity | Ensure all reagents, particularly the palladium catalyst and solvents, are pure and anhydrous. | Impure materials, old or wet solvents, and inactive catalysts are common causes of low yields in organic synthesis.[9] |
| Reaction Conditions | Re-optimize temperature, reaction time, and catalyst loading. | Reactions can stall if incomplete or decompose if conditions are too harsh or prolonged.[10] Monitor the reaction by TLC or LC-MS to determine the optimal quench time. |
Problem 2: Difficulty removing the N-protecting group or decomposition of the nitropyrrole product during deprotection.
| Possible Cause | Troubleshooting Step | Explanation |
| Protecting Group is too Robust | Select a more labile protecting group in the initial synthetic design, such as 2-(trimethylsilyl)ethoxymethyl (SEM) or an alkoxycarbonyl group like Troc. | Some N-protecting groups, particularly certain N-alkyl or N-aryl groups, are known to be challenging to remove.[2] SEM is specifically noted for its mild deprotection conditions.[6] The Troc group can be removed under non-acidic, non-basic conditions with zinc.[1][11] |
| Harsh Deprotection Conditions | Use milder deprotection reagents or conditions. For sulfonyl groups, try nucleophilic cleavage with thiophenol instead of strong acid.[3] For acid-labile groups, use a weaker acid or shorter reaction time. | Nitropyrrole systems can be sensitive. Excessively high temperatures or highly acidic/basic conditions can lead to the formation of dark, tarry materials and product degradation.[12] |
| Side Reaction with Nitro Group | Ensure deprotection conditions are compatible with the nitro group. For example, avoid strong reducing agents that could reduce the nitro group unless that is the desired outcome. | The nitro group is susceptible to reduction. Conditions like catalytic hydrogenation (H₂/Pd) used to remove a benzyl group could also affect the nitro group. |
Problem 3: Formation of significant byproducts during the protection step.
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Base/Solvent Combination | Screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents. For some groups, phase-transfer conditions may be effective. | The choice of base and solvent is critical for efficient N-protection. For example, the 2-chloroethyl group can be attached effectively under phase-transfer conditions.[13] |
| Reaction Temperature | Run the reaction at a lower temperature to minimize side reactions. | Higher temperatures can sometimes lead to undesired side reactions or decomposition of the starting material.[12] |
| Over-alkylation or C-alkylation | Use a less reactive alkylating agent or a bulkier protecting group to favor N-substitution. | The pyrrolide anion is ambident, and while N-alkylation is generally favored, C-alkylation can occur under certain conditions. |
Data Presentation: Protecting Group Performance
Table 1: Comparison of Deprotection Methods for Common Pyrrole Protecting Groups
| Protecting Group | Abbreviation | Deprotection Reagents & Conditions | Typical Yields | Reference(s) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Tetrabutylammonium fluoride (TBAF) or acid | Good to High | [2][6] |
| Tosyl / Benzenesulfonyl | Ts / Bs | Thiophenol or other soft thiol nucleophiles | Good | [3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in CH₂Cl₂ or DMF | Clean, High | [1] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Zinc (Zn) in acetic acid (AcOH) | Clean, High | [1] |
| Benzyloxymethyl | BOM | Catalytic Hydrogenolysis (H₂/Pd) or strong acid | Varies | [4] |
| Pyrrole (as protecting group) | - | Ozonolysis, then reductive/basic workup | 62-76% | [14] |
Table 2: Protecting Group Strategy for Palladium-Catalyzed Cross-Coupling of 2-Nitropyrroles
| Protecting Group Class | Example(s) | Performance in Cross-Coupling | Explanation | Reference(s) |
| Electron-Rich Benzyl Ethers | BOM, Boz | High Yield | Enables previously unsuccessful couplings by modulating the electronics of the nitropyrrole system. | [4][5] |
| Electron-Withdrawing Sulfonyls | Ts, Bs | Generally Lower Yield | May excessively deactivate the pyrrole ring, hindering the catalytic cycle. | [2][3] |
Mandatory Visualizations
Caption: Decision workflow for selecting an N-protecting group.
Caption: A typical protection-reaction-deprotection sequence.
Caption: Logic diagram for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: N-Protection of Pyrrole with 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
This protocol is adapted from literature procedures for SEM protection.[6]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the starting pyrrole (1.0 equiv.) in anhydrous acetonitrile (approx. 0.1 M).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.15 equiv.). Cool the mixture to 0 °C in an ice bath.
-
SEM-Cl Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the N-SEM protected pyrrole.
Protocol 2: Deprotection of N-Tosyl (Ts) Protected Pyrrole using Thiophenol
This protocol is based on methods for the cleavage of sulfonyl groups from pyrroles.[3]
-
Preparation: Dissolve the N-Ts protected pyrrole (1.0 equiv.) in a suitable anhydrous solvent such as DMF or THF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Thiol Addition: Add thiophenol (1.5 equiv.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography to afford the deprotected pyrrole.
Protocol 3: Acetylation of an N-Fmoc Protected Pyrrole
This protocol is adapted from literature procedures for the acylation of N-alkoxycarbonyl pyrroles.[1]
-
Preparation: To a solution of the N-Fmoc pyrrole (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under nitrogen, add acetic acid (3.0 equiv.).
-
Activator Addition: Add trifluoroacetic anhydride (TFAA) (10.0 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The reaction should be monitored by TLC or LC-MS for the formation of the 2-acetyl-N-Fmoc-pyrrole.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired 2-acetylated product.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. media.neliti.com [media.neliti.com]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 4-nitro-1H-pyrrole-2-carboxylic acid for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-1H-pyrrole-2-carboxylic acid. The focus is on addressing common solubility challenges encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: It is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other polar organic solvents such as methanol or ethanol can also be used.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. Why does this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. To prevent this, you can try several strategies:
-
pH Adjustment: Increase the pH of your aqueous buffer. This compound is an acidic compound, and increasing the pH will deprotonate the carboxylic acid to form a more soluble carboxylate salt.
-
Use of Co-solvents: Incorporate a water-miscible organic solvent (co-solvent) into your final assay buffer to increase the overall solvent polarity.
-
Lowering the Final Concentration: If your assay allows, reducing the final concentration of the compound can help it stay in solution.
Q3: What is the estimated pKa of this compound, and how does this affect solubility?
Q4: What are some suitable co-solvents to improve the solubility of this compound?
A4: Common co-solvents for improving the solubility of acidic organic compounds in aqueous solutions include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is crucial to first determine the tolerance of your specific assay to these solvents, as they can affect enzyme activity or cell viability at higher concentrations.
Q5: How do I choose the best method to improve the solubility for my specific assay?
A5: The choice of method depends on the constraints of your experimental system.
-
If your assay is sensitive to organic solvents, pH adjustment is the preferred method.
-
If your assay requires a specific pH that is close to the compound's pKa (where it is least soluble), using a co-solvent might be necessary.
-
A combination of both pH adjustment and a low concentration of a co-solvent can also be effective.
Troubleshooting Guides
Issue 1: Compound Precipitates from DMSO Stock Upon Dilution in Aqueous Buffer
This is a common challenge arising from the significant difference in solubility between DMSO and aqueous solutions.
Troubleshooting Steps:
-
pH Adjustment of the Buffer:
-
Rationale: Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will convert it to its more soluble anionic (carboxylate) form.[5]
-
Action: Prepare a series of buffers with increasing pH (e.g., 7.0, 7.5, 8.0). Add your DMSO stock solution to each and observe for precipitation. Determine the lowest pH at which the compound remains soluble at your desired final concentration.
-
-
Incorporate a Co-solvent:
-
Rationale: A co-solvent increases the solubilizing capacity of the aqueous buffer.
-
Action: Prepare your aqueous buffer containing a small percentage of a co-solvent (e.g., 1-5% ethanol or PEG 400). Test the solubility of your compound in this mixed-solvent system. Always include a vehicle control with the same co-solvent concentration in your assay.
-
-
Modify the Dilution Method:
-
Rationale: The way the dilution is performed can impact precipitation.
-
Action: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, mix the DMSO stock with a small volume of the co-solvent (if used), and then add the aqueous buffer to this mixture incrementally with mixing.
-
Issue 2: Inconsistent Assay Results or Loss of Compound Activity
This may be due to poor solubility leading to an inaccurate concentration of the compound in the assay.
Troubleshooting Steps:
-
Confirm Solubility Under Assay Conditions:
-
Rationale: It's essential to ensure your compound is fully dissolved at the start and throughout your experiment.
-
Action: Perform a visual inspection for any precipitate in your assay plate wells. You can also perform a kinetic solubility assay (see Experimental Protocols) to determine the solubility limit under your exact assay conditions (buffer, temperature, incubation time).
-
-
Evaluate the Impact of pH on Compound Stability and Activity:
-
Rationale: While a higher pH can improve solubility, it might also affect the stability or activity of your compound or other assay components.
-
Action: Run control experiments to assess the stability and activity of your compound in the optimized higher pH buffer over the time course of your assay.
-
-
Assess the Effect of Co-solvents on the Assay:
-
Rationale: Co-solvents can interfere with biological assays.
-
Action: Run vehicle control experiments with the same concentration of the co-solvent to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability).
-
Data Presentation
The following tables provide solubility data for compounds structurally related to this compound. This data can be used as a guide for solvent selection and for estimating solubility.
Table 1: Solubility of Related Carboxylic Acids in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 2-Nitrobenzoic Acid | Methanol | 10 | 42.72[6] |
| Ethanol | Not Specified | ~33.3[6] | |
| Acetone | Not Specified | 40[6] | |
| Chloroform | Not Specified | ~0.45[6] | |
| Ether | Not Specified | ~22.2[6] | |
| 3-Nitrobenzoic Acid | Methanol | 25 | >10 |
| Ethanol | 25 | >10 | |
| Acetonitrile | 25 | >10 | |
| Ethyl Acetate | 25 | >10 | |
| Pyrrole-2-carboxylic acid | Methanol | Not Specified | Soluble[7] |
| Ethanol | Not Specified | Soluble[7] | |
| DMSO | Not Specified | Soluble[7] | |
| DMF | Not Specified | Soluble[7] |
Note: Data for 2-nitrobenzoic acid and 3-nitrobenzoic acid is sourced from literature.[6][8] Data for pyrrole-2-carboxylic acid indicates general solubility.[7]
Table 2: Estimated pKa Values of this compound and Related Compounds
| Compound | Estimated/Reported pKa | Rationale/Reference |
| This compound | 2.0 - 3.5 (Estimated) | Electron-withdrawing nitro group increases acidity compared to pyrrole-2-carboxylic acid. |
| Pyrrole-2-carboxylic acid | ~4.45 | [3][9] |
| Benzoic Acid | 4.20 | [10] |
| 2-Nitrobenzoic Acid | ~2.16 | [1] |
| 3-Nitrobenzoic Acid | ~3.46 | [11] |
| 4-Nitrobenzoic Acid | ~3.44 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh a desired amount of this compound powder.
-
Dissolution: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment for Improved Aqueous Solubility
-
Buffer Preparation: Prepare your desired assay buffer at several pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Solubility Test: In separate tubes, add the required volume of your DMSO stock solution to each buffer to achieve the final desired concentration.
-
Observation: Vortex each tube and visually inspect for any precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
-
Selection: Choose the buffer with the lowest pH that maintains the compound in a clear solution.
-
Validation: Perform a control experiment to ensure that the selected buffer pH does not adversely affect your assay performance.
Protocol 3: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of your compound in the final assay buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Add the assay buffer (e.g., 198 µL) to each well to achieve the final desired concentrations and a final DMSO concentration of 1%.
-
Seal and shake the plate for 1-2 hours at room temperature.
-
Analyze the plate using a plate reader capable of detecting light scatter (nephelometry) or by measuring the UV absorbance of the supernatant after filtration or centrifugation to determine the concentration of the dissolved compound.
Visualizations
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Ionization and solubility of carboxylic acids at different pH.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sarthaks.com [sarthaks.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. toku-e.com [toku-e.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. acdlabs.com [acdlabs.com]
- 11. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-nitro-1H-pyrrole-2-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scaled-up production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic nitration of 1H-pyrrole-2-carboxylic acid. This reaction introduces a nitro group (-NO2) onto the pyrrole ring.
Q2: What are the major challenges when scaling up this synthesis?
A2: The primary challenge in scaling up the nitration of 1H-pyrrole-2-carboxylic acid is the inherent sensitivity of the pyrrole ring to strong acidic conditions. This sensitivity can lead to side reactions, primarily polymerization, which results in the formation of intractable tars and significantly reduces the yield and purity of the desired product. Heat management during the exothermic nitration reaction is also critical on a larger scale to prevent runaway reactions and byproduct formation.
Q3: What nitrating agents are recommended for this synthesis?
A3: Due to the acid-sensitive nature of the pyrrole ring, harsh nitrating agents like a mixture of concentrated nitric and sulfuric acids should be avoided. Milder nitrating conditions are preferable. A commonly recommended reagent is a mixture of fuming nitric acid in acetic anhydride, which generates the less aggressive nitrating species, acetyl nitrate, in situ.
Q4: What is the expected regioselectivity of the nitration?
A4: The nitration of 1H-pyrrole-2-carboxylic acid can potentially yield two isomers: this compound and 5-nitro-1H-pyrrole-2-carboxylic acid. The carboxylic acid group at the C2 position is a deactivating group and a meta-director in benzene chemistry. However, in the electron-rich pyrrole ring, the directing effects are more complex. The incoming nitro group will preferentially substitute at the C4 and C5 positions. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q5: How can the product be purified on a larger scale?
A5: Purification of this compound at scale can be challenging due to the potential presence of isomeric impurities and colored byproducts. Recrystallization from a suitable solvent system is the most common method for purification. The choice of solvent will depend on the impurity profile. Common solvents for recrystallization of polar, acidic compounds include water, ethanol, or mixtures thereof. Careful pH adjustment during workup can also aid in separating the acidic product from non-acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Decomposition of starting material by strong acid. 2. Reaction temperature too high, leading to polymerization. 3. Ineffective nitrating agent. | 1. Use a milder nitrating agent such as nitric acid in acetic anhydride. 2. Maintain strict temperature control, typically at or below room temperature. Use a cooling bath for large-scale reactions. 3. Ensure the nitric acid used is of high concentration (fuming) and the acetic anhydride is fresh. |
| Formation of a Dark, Tarry Substance | 1. Polymerization of the pyrrole ring due to excessive acidity. 2. Runaway reaction due to poor temperature control. | 1. Add the nitrating agent slowly to a cooled solution of the pyrrole-2-carboxylic acid to control the exotherm. 2. Ensure efficient stirring to dissipate heat. 3. Consider using a more dilute solution. |
| Product is a Mixture of Isomers | The nitration reaction produced both 4-nitro and 5-nitro isomers. | 1. Optimize reaction conditions (temperature, addition rate) to favor the formation of the desired 4-nitro isomer. Lower temperatures often increase selectivity. 2. Isomeric separation can be attempted by fractional crystallization or chromatography, though this can be difficult and costly at scale. |
| Difficulty in Isolating the Product | The product may be soluble in the reaction mixture or workup solvents. | 1. After quenching the reaction with water/ice, carefully adjust the pH of the solution. The carboxylic acid will precipitate at its isoelectric point. 2. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent may be necessary. |
| Product is Highly Colored | Presence of polymeric or other colored impurities. | 1. Treat the crude product with activated carbon during recrystallization to remove colored impurities. 2. Ensure thorough washing of the filtered product with a cold solvent to remove residual colored mother liquor. |
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
1H-Pyrrole-2-carboxylic acid
-
Acetic anhydride
-
Fuming nitric acid (>90%)
-
Large reaction vessel with mechanical stirring, dropping funnel, and thermometer
-
Cooling bath (ice-water or other)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Nitrating Mixture (Acetyl Nitrate):
-
In a separate flask, cool acetic anhydride to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cold acetic anhydride with constant stirring. Caution: This is a highly exothermic reaction. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, stir the mixture at 0-5 °C for 15-20 minutes to ensure the formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In the main reaction vessel, dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., acetic anhydride or acetic acid) and cool the solution to 0-5 °C using a cooling bath.
-
Slowly add the pre-formed cold acetyl nitrate solution from the dropping funnel to the solution of 1H-pyrrole-2-carboxylic acid.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly below) and monitor the progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it over a large amount of crushed ice with vigorous stirring.
-
The crude product may precipitate out of the solution upon quenching.
-
Collect the solid product by filtration and wash it thoroughly with cold water to remove residual acids.
-
If the product does not precipitate, it may be necessary to extract the aqueous mixture with an organic solvent like ethyl acetate.
-
-
Purification:
-
The crude, wet solid can be purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid/water.
-
Dissolve the crude product in the minimum amount of hot solvent. If necessary, treat with activated carbon to remove colored impurities, and then hot-filter.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at an appropriate temperature.
-
Data Presentation
Table 1: Summary of Typical Reaction Parameters for Scaled-Up Synthesis
| Parameter | Value | Notes |
| Starting Material | 1H-Pyrrole-2-carboxylic acid | Ensure high purity |
| Nitrating Agent | Fuming Nitric Acid in Acetic Anhydride | Prepare fresh and keep cold |
| Molar Ratio (Pyrrole:HNO₃) | 1 : 1.1 - 1.5 | Excess nitric acid to ensure complete reaction |
| Solvent | Acetic Anhydride or Acetic Acid | Anhydrous conditions are important |
| Reaction Temperature | 0 - 10 °C | Critical for minimizing side reactions |
| Reaction Time | 1 - 4 hours | Monitor by TLC or HPLC for completion |
| Typical Yield | 50 - 70% | Highly dependent on reaction control |
| Purification Method | Recrystallization | Ethanol/water or acetic acid/water |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Validation & Comparative
A Comparative Analysis of 4-nitro-1H-pyrrole-2-carboxylic acid and 5-nitro-1H-pyrrole-2-carboxylic acid for Researchers
In the landscape of heterocyclic compounds, substituted pyrroles represent a critical class of molecules with diverse applications in medicinal chemistry and materials science. Among these, the nitro-substituted derivatives of pyrrole-2-carboxylic acid are of significant interest due to their potential biological activities. This guide provides a detailed comparison of two key isomers: 4-nitro-1H-pyrrole-2-carboxylic acid and 5-nitro-1H-pyrrole-2-carboxylic acid, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data.
Physicochemical Properties: A Tale of Two Isomers
The position of the nitro group on the pyrrole ring significantly influences the physicochemical characteristics of these molecules, impacting their solubility, acidity, and thermal stability. A summary of the available data is presented below.
| Property | This compound | 5-nitro-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₅H₄N₂O₄[1][2] | C₅H₄N₂O₄[3][4] |
| Molecular Weight | 156.10 g/mol [1] | 156.10 g/mol [3] |
| Melting Point | Not available | 160-161 °C (predicted) |
| Boiling Point | 435.8 °C[1] | Not available |
| Flash Point | 217 °C[1] | Not available |
| pKa | Not available | 3.26 (predicted) |
| XLogP3-AA | Not available | 0.7[3] |
Note: Some of the data for 5-nitro-1H-pyrrole-2-carboxylic acid are predicted and require experimental verification.
The difference in the position of the electron-withdrawing nitro group is expected to have a pronounced effect on the acidity (pKa) of the carboxylic acid and the overall electronic distribution within the pyrrole ring. The predicted lower pKa for the 5-nitro isomer suggests it may be a stronger acid compared to the 4-nitro counterpart, a hypothesis that warrants experimental confirmation.
Biological Activity: Exploring Therapeutic Potential
Nitropyrrole derivatives have garnered attention for their broad spectrum of biological activities, including antimicrobial and cytotoxic effects. While direct comparative studies on the 4-nitro and 5-nitro isomers of 1H-pyrrole-2-carboxylic acid are limited, existing research on related compounds provides valuable insights into their potential applications.
Antimicrobial and Antiviral Activity:
-
This compound has been reported to possess acaricidal activity against ticks and insects and has been mentioned in a patent as a virus inhibitor.[1] It has also been shown to be effective in treating vaginalis in insects and is used in crop protection.[1]
-
General studies on nitropyrroles have demonstrated their antibacterial activity.[5] The nitro group is a key pharmacophore in many antimicrobial agents, and its presence on the pyrrole scaffold suggests potential for the development of novel antibiotics.
Anticancer and Cytotoxic Potential:
Research has indicated that nitropyrrole compounds can exhibit mutagenic and cytotoxic properties.[6] While specific data for the two isomers is scarce, studies on other nitropyrrole derivatives suggest that these compounds could be explored for their anticancer potential. The evaluation of their activity against various cancer cell lines would be a crucial step in determining their therapeutic promise.
Experimental Methodologies
To facilitate further research and ensure reproducibility, detailed experimental protocols for key assays are essential.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The antimicrobial activity of the compounds can be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General Protocol for Cytotoxicity Assay (MTT Assay):
The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
Logical Workflow for Comparative Analysis
To systematically evaluate and compare this compound and 5-nitro-1H-pyrrole-2-carboxylic acid, the following workflow is proposed:
This structured approach ensures that both isomers are evaluated under identical conditions, allowing for a robust and direct comparison of their properties and biological activities. Further investigation into their mechanisms of action will be crucial for understanding their therapeutic potential and for the rational design of more potent and selective derivatives.
References
- 1. This compound | 5930-93-8 | FAA93093 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 5-Nitro-1H-pyrrole-2-carboxylic acid | C5H4N2O4 | CID 22361586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 13138-72-2,1H-Pyrrole-2-carboxylic acid, 5-nitro- | lookchem [lookchem.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Nitropyrrole Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitropyrroles stand out as versatile building blocks, pivotal to the synthesis of numerous natural products and pharmacologically active compounds.[1] The position of the nitro group on the pyrrole ring dramatically influences the molecule's electronic properties and steric environment, leading to significant differences in reactivity between isomers. This guide provides an in-depth comparison of the synthetic utility of 2-nitropyrrole and 3-nitropyrrole, offering insights into their relative reactivity in key chemical transformations, supported by experimental data and detailed protocols.
Electronic and Steric Landscape of Nitropyrrole Isomers
The reactivity of the pyrrole ring is governed by the electron-donating nature of the nitrogen atom, which increases the electron density at the carbon atoms, making it highly susceptible to electrophilic attack. The introduction of a strongly electron-withdrawing nitro group (-NO₂) significantly modulates this reactivity.
2-Nitropyrrole: The nitro group at the C2 position exerts a strong -M (mesomeric) and -I (inductive) effect. This deactivates the pyrrole ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group (C3 and C5). Sterically, the C2 position is adjacent to the nitrogen atom, which can influence the approach of bulky reagents.
3-Nitropyrrole: With the nitro group at the C3 position, the deactivating -M and -I effects are also present. However, the influence on the different positions of the ring varies compared to the 2-nitro isomer. The C2 and C5 positions remain the most electron-rich and are the preferred sites for electrophilic attack, although the overall reactivity is still diminished compared to unsubstituted pyrrole.
A computational analysis of the electron density distribution in the two isomers would further elucidate these differences. Such studies often reveal that the C5 position in 2-nitropyrrole and the C2 position in 3-nitropyrrole are the most electron-deficient, making them susceptible to nucleophilic attack.
Synthesis of Nitropyrrole Isomers
The synthesis of nitropyrrole isomers typically starts from pyrrole itself. The direct nitration of pyrrole yields a mixture of 2-nitropyrrole and 3-nitropyrrole, with the 2-isomer being the major product due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the C2 position.[2]
Protocol 1: Synthesis of 2-Nitropyrrole (Major Isomer)
Reaction: Nitration of Pyrrole
Materials:
-
Pyrrole
-
Acetic anhydride
-
Fuming nitric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in acetic anhydride.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride via the dropping funnel, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-nitropyrrole.
Protocol 2: Selective Synthesis of 3-Nitropyrrole
Achieving selective synthesis of 3-nitropyrrole requires circumventing the kinetic preference for the 2-isomer. One effective method involves a radical nitration.[3]
Reaction: Radical Nitration of Pyrrole
Materials:
-
Pyrrole
-
Sodium nitrite (NaNO₂)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of pyrrole (1.0 eq) in a mixture of acetonitrile and water, add sodium nitrite (2.0 eq) and potassium persulfate (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-nitropyrrole.
Comparative Reactivity in Key Synthetic Transformations
The distinct electronic and steric profiles of 2-nitropyrrole and 3-nitropyrrole lead to divergent reactivity in various synthetic operations.
Electrophilic Aromatic Substitution
The nitro group deactivates the pyrrole ring towards electrophilic attack. However, substitution can still be achieved, often requiring harsher conditions than for pyrrole itself.
-
2-Nitropyrrole: Electrophilic attack is directed to the C4 and C5 positions. The strong deactivating effect of the nitro group at C2 makes further substitution challenging.
-
3-Nitropyrrole: The C2 and C5 positions are the most activated for electrophilic attack, with the C2 position being generally preferred.
Comparative Data: Halogenation
| Isomer | Reagent | Major Product(s) | Typical Yield | Reference |
| 2-Nitropyrrole | NBS, THF, -78 °C | 4-Bromo-2-nitropyrrole, 5-Bromo-2-nitropyrrole | Moderate | [4] |
| 3-Nitropyrrole | NBS, THF, -78 °C | 2-Bromo-3-nitropyrrole | Good | [5] |
Protocol 3: Bromination of N-TIPS-3-bromopyrrole (Illustrative for C3-functionalized pyrroles)
To achieve selective C3-bromination on a pyrrole ring, a bulky N-protecting group like triisopropylsilyl (TIPS) is often employed to sterically hinder the C2 and C5 positions.[5]
Materials:
-
1-(Triisopropylsilyl)pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane for elution
Procedure:
-
Dissolve 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of NBS (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield 3-bromo-1-(triisopropylsilyl)pyrrole.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the pyrrole ring for nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich pyrroles.
-
2-Nitropyrrole: The C5 position is particularly activated for SNAr reactions.
-
3-Nitropyrrole: The C2 position is the most likely site for nucleophilic attack.
For SNAr to occur on nitropyrroles, N-alkylation is often necessary to prevent deprotonation of the acidic N-H proton by the nucleophile.
Cycloaddition Reactions
In Diels-Alder reactions, nitropyrroles can act as dienophiles. A comparative study on N-tosyl-2-nitropyrroles and N-tosyl-3-nitropyrroles found that they exhibit similar dienophilic character when reacting with both electron-rich and electron-poor dienes.[1][6] This suggests that for this class of reactions, the position of the nitro group has a less pronounced effect on the reactivity of the pyrrole dienophile.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a crucial transformation, providing access to aminopyrroles which are valuable synthetic intermediates.
-
Comparative Reactivity: While specific kinetic data is scarce, it is generally observed that the reduction of nitropyrroles can be achieved using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or Fe/AcOH. The relative ease of reduction may be influenced by the electronic environment of the nitro group, but both isomers are readily reduced.
Visualization of Reaction Pathways
Electrophilic Substitution on Pyrrole
Caption: Electrophilic substitution on pyrrole favors attack at the C2 position due to the formation of a more stable cationic intermediate.
Synthetic Utility Workflow
Caption: A workflow illustrating the synthesis of nitropyrrole isomers and their subsequent application in various chemical reactions leading to diverse applications.
Applications in Drug Development and Materials Science
The differential reactivity of nitropyrrole isomers makes them valuable precursors for a wide range of functionalized molecules.
-
2-Nitropyrrole derivatives are found in a number of natural products with interesting biological activities, including antibiotics.[7][8] The development of synthetic routes to these natural products has been a significant driver for studying the reactivity of 2-nitropyrrole systems.[9]
-
3-Nitropyrrole derivatives serve as key intermediates in the synthesis of various nitrogen-containing compounds with potential applications in pharmaceuticals and agrochemicals.
The ability to selectively functionalize the pyrrole ring at different positions based on the starting isomer is a powerful tool for medicinal chemists in generating libraries of compounds for drug discovery. For instance, the introduction of substituents at the C2 or C5 position of a 3-nitropyrrole core, followed by reduction of the nitro group, can provide access to a variety of 3-aminopyrrole derivatives for structure-activity relationship (SAR) studies.
Conclusion
The choice between 2-nitropyrrole and 3-nitropyrrole as a starting material in a synthetic campaign has profound implications for the outcome of subsequent reactions. While 2-nitropyrrole is the more readily available isomer from the direct nitration of pyrrole, methods for the selective synthesis of 3-nitropyrrole have expanded the synthetic toolbox.
The key takeaways from this comparative guide are:
-
Electrophilic Substitution: 3-Nitropyrrole is generally more reactive towards electrophiles, with substitution occurring at the C2 and C5 positions. 2-Nitropyrrole is less reactive, with substitution directed to C4 and C5.
-
Nucleophilic Substitution: Both isomers are activated for SNAr reactions, with the site of attack being dictated by the position of the nitro group.
-
Cycloaddition Reactions: The dienophilic reactivity of N-protected 2- and 3-nitropyrroles is comparable.
-
Synthetic Strategy: The desired substitution pattern on the final pyrrole-containing target molecule will ultimately determine the most suitable starting isomer.
A thorough understanding of the nuanced reactivity differences between these two isomers is essential for researchers and scientists to efficiently design and execute synthetic strategies for the creation of novel molecules with potential applications in medicine and materials science.
References
- 1. Comparison of the reactivity between 2-and 3-nitropyrroles in cycloaddition reactions. A simple indole synthesis (2007) | Claudia Della Rosa | 38 Citations [scispace.com]
- 2. homework.study.com [homework.study.com]
- 3. CN111875531B - Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-Nitro-pyrrole-2-carboxylic Acid and Other Substituted Pyrrole-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, pyrrole-2-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide provides an in-depth comparison of the biological activity of 4-nitro-pyrrole-2-carboxylic acid against other substituted analogues, supported by experimental data and mechanistic insights.
The Influence of the Nitro Group: A Double-Edged Sword
The introduction of a nitro (NO₂) group into a molecule can dramatically alter its physicochemical properties and biological activity. The nitro group is strongly electron-withdrawing, which can impact the molecule's polarity, stability, and ability to interact with biological targets.[5][6] In many cases, nitro-containing compounds act as prodrugs, requiring intracellular reduction to form reactive nitroso and superoxide species that can induce cellular damage, a mechanism often exploited in antimicrobial and anticancer therapies.[5][6]
However, the presence of a nitro group can also be associated with toxicity, including mutagenic and carcinogenic effects, primarily due to the potential for DNA damage.[6] This dual nature necessitates a careful evaluation of the structure-activity relationship (SAR) to optimize therapeutic efficacy while minimizing adverse effects.
Comparative Biological Activities
Pyrrole derivatives have a long history as antimicrobial agents, with naturally occurring compounds like pyrrolnitrin and pyoluteorin serving as early examples.[2][7][8] The antimicrobial potential of synthetic pyrrole-2-carboxylic acids is highly dependent on the nature and position of their substituents.
The presence of nitro groups on the pyrrole ring has been shown to enhance antibacterial activity.[5] For instance, nitro-substituted pyrroles have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[5] The proposed mechanism for many nitro-containing antimicrobials involves the reduction of the nitro group to toxic intermediates that cause DNA damage and cell death.[5]
In contrast, other substitutions can also confer potent antimicrobial properties. For example, halogenated pyrrole-2-carboxylic acid derivatives have been investigated for their antibacterial effects.[9] A study on 1,2,3,4-tetrasubstituted pyrrole derivatives found that certain compounds exhibited promising activity against Gram-positive bacteria like S. aureus and Bacillus cereus.[9] Furthermore, pyrrole-2-carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory effects.[10]
Table 1: Comparative Antimicrobial Activity of Substituted Pyrrole Derivatives
| Compound/Derivative | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| Nitro-substituted pyrroles | S. aureus, P. aeruginosa | Enhanced antibacterial activity | [5] |
| Halogenated pyrrole-2-carboxylic acids | Gram-positive bacteria | Promising antibacterial activity | [9] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL | [10] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | MIC: 0.03 μg/mL | [10] |
MIC: Minimum Inhibitory Concentration
The pyrrole moiety is a key component of several anticancer drugs.[4] Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and screened for their antiproliferative activity against various human cancer cell lines, with some compounds demonstrating a high selectivity index.[11][12] The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, is crucial for cancer cell survival and proliferation, making this class of compounds an interesting target for anticancer drug development.[11][12]
The mechanism of action for many nitro-containing anticancer agents involves their reduction in hypoxic cancer cells to cytotoxic radicals.[6] This targeted activation makes them potentially effective against solid tumors with hypoxic regions.
Pyrrole derivatives have also been extensively investigated for their anti-inflammatory properties.[3][13][14][15] Several N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[13] For example, 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown analgesic and anti-inflammatory activity equal to or greater than indomethacin in animal models.[16]
The anti-inflammatory potential is often linked to the substitution pattern on the pyrrole ring. For instance, 3-(2-chlorophenyl) pyrrole was found to be a more potent anti-inflammatory agent than mefenamic acid in a carrageenan-induced rat paw edema model.[14]
Experimental Protocols
A crucial step in evaluating the biological activity of these compounds is determining their Minimum Inhibitory Concentration (MIC) against relevant microbial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using appropriate broth medium to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, ensuring a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrrole-2-carboxylic acids is intricately linked to their substitution patterns. The electron-withdrawing or -donating nature of the substituents, their steric bulk, and their position on the pyrrole ring all play a crucial role in target binding and overall efficacy.
Caption: Structure-Activity Relationship (SAR) of substituted pyrrole-2-carboxylic acids.
For 4-nitro-pyrrole-2-carboxylic acid, the strong electron-withdrawing nature of the nitro group is a key determinant of its activity. This electronic effect can enhance the acidity of the N-H proton and influence the molecule's interaction with biological nucleophiles. As mentioned, its biological effects are often mediated through reductive activation.
In contrast, bulky aryl or aroyl substituents, as seen in some anti-inflammatory derivatives, may facilitate binding to the active sites of enzymes like COX-2 through hydrophobic and van der Waals interactions. The presence of a carboxylic acid group is also often crucial for activity, as it can act as a key binding motif, for example, in the active site of COX enzymes.
Conclusion
The biological activity of pyrrole-2-carboxylic acid derivatives is highly tunable through chemical modification. The 4-nitro substitution imparts distinct properties, particularly in the realms of antimicrobial and anticancer activities, largely due to its role as a bioreductive prodrug. However, other substitutions, including halogens and various aryl groups, can lead to potent compounds with different or overlapping biological profiles, such as significant anti-inflammatory effects. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel and effective therapeutic agents based on the versatile pyrrole-2-carboxylic acid scaffold. Future research should continue to explore diverse substitutions to optimize potency and selectivity while minimizing potential toxicity.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Syntheses of 3-Substituted Pyrrole Derivatives with Antiinflammatory Activity [jstage.jst.go.jp]
- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents [mdpi.com]
- 16. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Nitropyrrole Compounds: A Guide for Drug Discovery Professionals
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, nitropyrrole-containing compounds have emerged as a promising class of antimicrobials with diverse biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial spectra of various nitropyrrole compounds, offering supporting experimental data and methodologies to aid researchers, scientists, and drug development professionals in this critical field. We will delve into the nuances of their activity, the methodologies for their evaluation, and the structure-activity relationships that govern their efficacy.
Introduction to Nitropyrrole Antimicrobials: A Class of Potent Bioactive Molecules
Nitropyrrole compounds are characterized by a pyrrole ring substituted with at least one nitro group. This electron-withdrawing moiety is often crucial for their biological activity. These compounds can be of natural origin, produced by various microorganisms, or synthesized in the laboratory to explore a wider range of chemical diversity and biological function.
Two of the most well-studied classes of natural nitropyrrole antimicrobials are pyrrolnitrin and the pyrrolomycins . Pyrrolnitrin, originally isolated from Pseudomonas pyrrocinia, exhibits a broad spectrum of activity, particularly against fungi and Gram-positive bacteria.[1][2] The pyrrolomycins are a family of polyhalogenated nitropyrrole antibiotics that also demonstrate potent antimicrobial properties, primarily against Gram-positive bacteria.[3]
The antimicrobial efficacy of these compounds is intrinsically linked to their chemical structure, including the position and number of nitro groups, as well as the presence of other substituents on the pyrrole and any associated phenyl rings. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of new, more potent nitropyrrole-based drugs.
Comparative Antimicrobial Spectra: A Data-Driven Analysis
A direct comparison of the antimicrobial activity of different nitropyrrole compounds is best achieved through the analysis of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC values for representative nitropyrrole compounds against a panel of clinically relevant bacteria and fungi.
Antibacterial Spectrum
The antibacterial activity of nitropyrroles is most pronounced against Gram-positive bacteria, although some synthetic derivatives have shown promising activity against Gram-negative pathogens. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that represent a significant threat to public health.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Nitropyrrole Compounds
| Compound/Class | Staphylococcus aureus | Enterococcus faecalis | Pseudomonas aeruginosa | Escherichia coli | Reference(s) |
| Pyrrolnitrin | 50 | >100 | >100 | >100 | [2] |
| Pyrrolomycin A | 0.55 - 1.1 | 0.55 | 69.1 | 69.1 | [4] |
| Pyrrolomycin B | 0.28 | 0.28 | 35.11 | 35.11 | [4] |
| Pyrrolomycin D | ≤0.002 | ≤0.002 | >34.78 | >34.78 | [4] |
| Synthetic Nitro-Pyrrolomycin (PM5d) | Not Reported | Not Reported | MBC: 10 µM | Not Reported | [2] |
| Synthetic N-Arylpyrrole (Vc) | 4 (MRSA) | Not Reported | >64 | 16 | [5] |
Analysis of Antibacterial Spectra:
-
Natural Nitropyrroles: Pyrrolnitrin exhibits moderate activity against Staphylococcus aureus but is largely ineffective against the Gram-negative bacteria tested.[2] In contrast, the pyrrolomycins, particularly Pyrrolomycin B and D, display potent activity against Gram-positive bacteria, with Pyrrolomycin D showing exceptional potency.[4] Their activity against Gram-negative bacteria is generally weaker.
-
Synthetic Nitropyrroles: Chemical synthesis has enabled the modification of the nitropyrrole scaffold to enhance antibacterial activity and broaden the spectrum. For instance, certain synthetic nitro-pyrrolomycins have demonstrated improved bactericidal concentration (MBC) against Pseudomonas aeruginosa.[2] Furthermore, novel N-arylpyrrole derivatives have shown promising activity against methicillin-resistant S. aureus (MRSA) and even some Gram-negative pathogens like E. coli.[5]
Antifungal Spectrum
Nitropyrrole compounds, particularly pyrrolnitrin, are well-recognized for their potent antifungal properties.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Nitropyrrole Compounds
| Compound/Class | Candida albicans | Aspergillus niger | Trichophyton rubrum | Reference(s) |
| Pyrrolnitrin | 10 | 12.5 | 1 | [2] |
| Synthetic 1,4-diarylpyrroles | Active | Active | Not Reported | [6] |
| Synthetic 1,5-diarylpyrroles | Unexpectedly Active | Unexpectedly Active | Not Reported | [6] |
Analysis of Antifungal Spectra:
-
Pyrrolnitrin demonstrates a broad-spectrum of antifungal activity, with high potency against dermatophytes like Trichophyton rubrum.[2]
-
Synthetic Analogues: Synthetic diarylpyrroles have also shown significant antifungal activity, with the position of the nitrophenyl group influencing their potency.[6] This highlights the potential for synthetic chemistry to optimize the antifungal properties of the nitropyrrole scaffold.
Mechanism of Action: Unraveling the Molecular Basis of Activity
The antimicrobial activity of nitropyrrole compounds stems from their ability to disrupt fundamental cellular processes. While the exact mechanisms can vary between different derivatives, several key modes of action have been identified:
-
Disruption of the Electron Transport Chain: Pyrrolnitrin has been shown to inhibit the electron transport system in fungi, specifically blocking electron transfer between dehydrogenases and cytochrome components.[7] This disruption of cellular respiration leads to a rapid depletion of ATP and ultimately cell death.
-
Uncoupling of Oxidative Phosphorylation: Some nitropyrrole compounds can act as uncouplers, dissipating the proton gradient across the mitochondrial or bacterial cell membrane, which is essential for ATP synthesis.
-
Inhibition of Macromolecule Synthesis: Certain nitropyrrole derivatives have been found to interfere with the synthesis of DNA, RNA, and proteins, crucial for microbial growth and replication.[8]
-
Reductive Bioactivation: The nitro group in many of these compounds is a prodrug feature. It can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates.[6] These reactive species can then damage various cellular macromolecules, contributing to the antimicrobial effect.
The following diagram illustrates a generalized mechanism of action for nitropyrrole antibiotics that require reductive activation.
Caption: Reductive activation of nitropyrrole prodrugs within the microbial cell.
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The cornerstone of any comparative analysis is the use of standardized and validated experimental protocols. The determination of MIC values is a critical step in assessing the antimicrobial spectrum of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Detailed Protocol for Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][9]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test nitropyrrole compound, dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum, standardized to the appropriate density (typically 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Incubator
Workflow Diagram:
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the nitropyrrole compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Further dilute the standardized inoculum in broth to achieve the final desired inoculum density in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation of the Microtiter Plate:
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (inoculum with no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism being tested.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.
-
Causality and Self-Validation:
-
Why a 0.5 McFarland Standard? This standardization ensures a consistent and reproducible starting inoculum density, which is critical as the efficacy of some antibiotics can be inoculum-dependent.
-
Why Cation-Adjusted Mueller-Hinton Broth? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Using cation-adjusted broth is a self-validating step that ensures consistency and comparability of results across different laboratories.
-
Controls are Essential: The positive control validates that the microorganisms are viable and capable of growth under the test conditions. The negative control confirms the sterility of the medium. These controls are indispensable for a valid experiment.
Conclusion and Future Directions
Nitropyrrole compounds represent a versatile and promising scaffold for the development of new antimicrobial agents. This guide has provided a comparative analysis of their antimicrobial spectra, highlighting the potent activity of natural products like pyrrolnitrin and the pyrrolomycins, as well as the potential of synthetic derivatives to broaden the spectrum of activity. The provided experimental protocols, grounded in established standards, offer a framework for the rigorous evaluation of these and other novel antimicrobial candidates.
Future research in this area should focus on:
-
Exploring a wider chemical space: The synthesis and screening of novel nitropyrrole derivatives with diverse substitutions is crucial to identify compounds with improved potency, a broader spectrum of activity (particularly against Gram-negative pathogens), and reduced toxicity.
-
Elucidating detailed mechanisms of action: A deeper understanding of how different nitropyrrole compounds exert their antimicrobial effects will enable a more rational approach to drug design.
-
Investigating mechanisms of resistance: As with any antimicrobial, the potential for resistance development must be investigated to anticipate and overcome this challenge.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of nitropyrrole compounds in the fight against infectious diseases.
References
- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolnitrin from Burkholderia cepacia: antibiotic activity against fungi and novel activities against streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens [mdpi.com]
- 9. Pyrrolnitrin and related pyrroles endowed with antibacterial activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 4-nitro-1H-pyrrole-2-carboxylic Acid Derivatives Against Resistant Bacteria: A Comparative Guide
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. One such scaffold of interest is the pyrrole ring, a core component of various natural and synthetic compounds with demonstrated biological activity. This guide provides a comparative analysis of the efficacy of derivatives of 4-nitro-1H-pyrrole-2-carboxylic acid against resistant bacterial strains, drawing upon available experimental data.
While direct and extensive studies on simple amide and ester derivatives of this compound are limited in the reviewed literature, significant insights can be drawn from closely related compounds, particularly 4-nitropyrrole-based semicarbazide and thiosemicarbazide hybrids, as well as synthetic nitro-pyrrolomycins. These compounds share the key 4-nitropyrrole moiety and have been evaluated for their antibacterial properties.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values for various nitropyrrole derivatives against a panel of resistant and susceptible bacteria, alongside comparator antibiotics.
Table 1: In Vitro Antibacterial Activity of 4-Nitropyrrole-Based Semicarbazide and Thiosemicarbazide Hybrids [1]
| Compound ID | Modification on Semicarbazide/Thiosemicarbazide | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. K. pneumoniae | MIC (μg/mL) vs. MSSA | MIC (μg/mL) vs. MRSA |
| 5k | 4-(4-chlorophenyl)thiosemicarbazide | 0.39 | 1.56 | 0.195 | 0.39 |
| 5l | 4-(4-bromophenyl)thiosemicarbazide | 0.39 | 1.56 | 0.195 | 0.39 |
| 5m | 4-(4-iodophenyl)thiosemicarbazide | 0.39 | 1.56 | 0.195 | 0.39 |
| 5o | 4-(4-nitrophenyl)thiosemicarbazide | 0.39 | 1.56 | 0.195 | 0.39 |
| 5r | 4-(4-chlorophenyl)semicarbazide | 0.39 | 1.56 | - | - |
| 5s | 4-(4-bromophenyl)semicarbazide | 0.39 | 1.56 | - | - |
| 5t | 4-(4-nitrophenyl)semicarbazide | 0.39 | 1.56 | - | - |
| Ciprofloxacin | - | 1.56 | 1.56 | 1.56 | 3.12 |
MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus. Data from a study on novel 4-nitropyrrole-based hybrids.[1]
Table 2: In Vitro Antibacterial Activity of Synthetic Nitro-Pyrrolomycins
| Compound ID | Structure | MBC (μM) vs. S. aureus ATCC 25923 | MBC (μM) vs. P. aeruginosa ATCC 10145 |
| PM-C | Natural Pyrrolomycin C | 90 | >100 |
| 5a | (3,5-dichloro-2-hydroxyphenyl)(4-nitro-1H-pyrrol-2-yl)methanone | 40 | >100 |
| 5b | (4-chloro-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanone | 20 | >100 |
| 5c | (4-bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-hydroxyphenyl)methanone | 10 | 40 |
| 5d | (3,5-dichloro-2-hydroxyphenyl)(3,5-dinitro-1H-pyrrol-2-yl)methanone | 40 | 30 |
MBC: Minimal Bactericidal Concentration. Data from a study on new synthetic nitro-pyrrolomycins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the synthesis and antimicrobial evaluation of the discussed nitropyrrole derivatives.
Synthesis of 4-Nitropyrrole-Based Semicarbazide/Thiosemicarbazide Hybrids [1]
-
Preparation of 4-nitro-1H-pyrrole-2-carbonyl chloride: this compound is refluxed with thionyl chloride to yield the corresponding acid chloride.
-
Synthesis of carbohydrazide intermediate: The acid chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to form 4-nitro-1H-pyrrole-2-carbohydrazide.
-
Final hybrid synthesis: The carbohydrazide intermediate is reacted with various substituted phenylisothiocyanates or phenylisocyanates in ethanol under reflux to yield the final thiosemicarbazide or semicarbazide hybrids, respectively.
Synthesis of Nitro-Pyrrolomycins
The synthesis of nitro-pyrrolomycins involves the introduction of a nitro group onto the pyrrole nucleus of a pyrrolomycin precursor.[2]
-
Starting Material: A suitable pyrrolomycin precursor, such as a (dihalogenated-hydroxyphenyl)(pyrrol-2-yl)methanone.
-
Nitration: The precursor is subjected to nitration using a nitrating agent, such as nitric acid in a suitable solvent system. The position of nitration on the pyrrole ring can be influenced by the existing substituents and reaction conditions.
-
Purification: The resulting nitro-pyrrolomycin is purified using techniques like column chromatography.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Synthesis and Mechanism of Action
Synthesis Workflow
The general workflow for the synthesis of 4-nitropyrrole-based thiosemicarbazide hybrids can be visualized as a multi-step process.
Proposed Mechanism of Action
While the exact mechanism of action for this compound derivatives is not fully elucidated, studies on related nitroaromatic compounds and pyrrolomycins suggest a multi-faceted mode of action. A plausible mechanism involves the reduction of the nitro group within the bacterial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules. Additionally, some pyrrole-containing compounds are known to interfere with essential cellular processes. For instance, pyrrolomycins have been shown to act as protonophores, disrupting the bacterial cell membrane potential.[2]
References
In Vitro Evaluation of Anticancer Activity of Synthesized Nitropyrrole Compounds: A Comparative Guide
Introduction: The Promise of Nitropyrrole Scaffolds in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds explored, the pyrrole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1] The introduction of a nitro group to the pyrrole ring can significantly modulate the molecule's electronic properties and biological activity, making nitropyrrole compounds a promising area of investigation for the development of new cancer therapeutics.
This guide provides a comprehensive overview of the in vitro evaluation of synthesized nitropyrrole compounds for their anticancer activity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of the performance of novel nitropyrrole derivatives against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust in vitro screening cascades for novel anticancer compounds.
Comparative Cytotoxicity Profiling of Nitropyrrole Derivatives
A fundamental first step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the assessment of the compound's potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Here, we present a comparative analysis of the cytotoxic activity of several synthesized nitropyrrole derivatives against a panel of human cancer cell lines, with the widely used chemotherapeutic drug Doxorubicin serving as a benchmark.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Nitropyrrole Derivative 1 | A549 (Lung) | MTT | 6.10 | [2] |
| MCF-7 (Breast) | MTT | 8.65 | [2] | |
| HepG2 (Liver) | MTT | 8.95 | [2] | |
| HCT-116 (Colon) | MTT | 11.00 | [2] | |
| Nitropyrrole Derivative 2 | A549 (Lung) | MTT | 5.50 | [2] |
| MCF-7 (Breast) | MTT | 7.85 | [2] | |
| HepG2 (Liver) | MTT | 7.12 | [2] | |
| HCT-116 (Colon) | MTT | 9.77 | [2] | |
| Alkynylated Pyrrole 12l | U251 (Glioblastoma) | MTT | 2.29 ± 0.18 | [3] |
| A549 (Lung) | MTT | 3.49 ± 0.30 | [3] | |
| Doxorubicin | A549 (Lung) | MTT | 2.43 | [4] |
| MCF-7 (Breast) | MTT | 3.10 | [4] | |
| HepG2 (Liver) | MTT | 8.28 | [5] | |
| HCT-116 (Colon) | MTT | ~1.0-5.0 |
Table 1: Comparative cytotoxic activity (IC50 in µM) of synthesized nitropyrrole derivatives and Doxorubicin against various human cancer cell lines.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of nitropyrrole compounds.
Workflow for In Vitro Anticancer Activity Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of a synthesized nitropyrrole compound.
Caption: A generalized workflow for the in vitro evaluation of synthesized nitropyrrole compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized nitropyrrole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrrole compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with nitropyrrole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the nitropyrrole compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stains the DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Materials:
-
Cancer cells treated with nitropyrrole compounds
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with nitropyrrole compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Unraveling the Mechanism of Action: Signaling Pathway Modulation
Many anticancer drugs exert their effects by modulating specific signaling pathways that are dysregulated in cancer cells. Pyrrole derivatives have been reported to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, PI3K/Akt, and MAPK pathways.
Key Signaling Pathways Targeted by Pyrrole Derivatives
The diagram below illustrates the potential points of intervention for nitropyrrole compounds within critical cancer-related signaling pathways.
Caption: Potential inhibition of key cancer signaling pathways by nitropyrrole compounds.
Western Blot Analysis of Signaling Proteins
Western blotting is a crucial technique to confirm the modulation of specific proteins within a signaling pathway. By examining the phosphorylation status of key kinases like Akt, we can determine if a compound is indeed inhibiting the pathway's activity.
Protocol Outline:
-
Cell Lysis: Treat cancer cells with the nitropyrrole compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.
Conclusion and Future Directions
The in vitro evaluation of synthesized nitropyrrole compounds reveals their potential as a promising class of anticancer agents. The data presented in this guide demonstrate that certain nitropyrrole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases comparable to or exceeding that of the established drug Doxorubicin. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest, likely through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
The experimental protocols and comparative data provided herein serve as a robust framework for the initial stages of drug discovery and development in this area. Future research should focus on optimizing the structure of nitropyrrole compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in preclinical cancer models. A deeper understanding of their molecular targets and mechanisms of action will be critical for the rational design of next-generation nitropyrrole-based anticancer drugs.
References
- 1. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-Nitropyrrole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-nitropyrrole-based drugs with alternative compounds, supported by experimental data. It details the primary mechanism of action for this class of drugs and outlines experimental protocols for its validation.
Core Mechanism of Action: Reductive Bioactivation
The primary mechanism of action for many 4-nitropyrrole-based drugs is reductive bioactivation. This process is particularly effective in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies. The 4-nitro group is enzymatically reduced by nitroreductases, which are more prevalent in anaerobic bacteria and certain cancer cells, into highly reactive nitrogen species (RNS). These RNS, including nitroso and hydroxylamine derivatives, are cytotoxic, leading to cellular damage and death through various downstream effects like DNA damage and oxidative stress.[1]
Performance Comparison of 4-Nitropyrrole-Based Drugs
The therapeutic potential of 4-nitropyrrole derivatives has been explored in various fields, including as antimicrobial, antifungal, and anticancer agents. Below are comparative data summarizing their performance against other established drugs.
Antimicrobial and Anti-tubercular Activity
A study on novel 4-nitropyrrole-based 1,3,4-oxadiazoles demonstrated significant antimicrobial and anti-tubercular activities. The minimum inhibitory concentration (MIC) of these compounds was compared with standard antibiotics, ciprofloxacin and isoniazid.
| Compound/Drug | Target Organism | MIC (μg/mL) | Reference Drug | Reference Drug MIC (μg/mL) |
| Compound 5e | Mycobacterium tuberculosis | 0.46 | Isoniazid | 0.40 |
| N-methylated compounds | MSSA | 0.39-1.56 | Ciprofloxacin | - |
| N-methylated compounds | MRSA | 0.78-1.56 | Ciprofloxacin | - |
| Various compounds | Staphylococcus aureus | Potency equal to or greater than Ciprofloxacin | Ciprofloxacin | - |
| Various compounds | Bacillus subtilis | Potency equal to or greater than Ciprofloxacin | Ciprofloxacin | - |
| Various compounds | Escherichia coli | Potency equal to or greater than Ciprofloxacin | Ciprofloxacin | - |
Data sourced from a study on 4-nitropyrrole-based 1,3,4-oxadiazoles.
Antifungal Activity
Certain 4-nitropyrrole derivatives have also shown promising antifungal activity. The same study on 4-nitropyrrole-based 1,3,4-oxadiazoles found that many of the synthesized compounds exhibited antifungal activity comparable to the standard drug, Amphotericin-B.
| Compound/Drug | Target Organism | MIC (μg/mL) | Reference Drug | Reference Drug MIC (μg/mL) |
| Various compounds | Candida albicans | 1.56 | Amphotericin-B | - |
Data sourced from a study on 4-nitropyrrole-based 1,3,4-oxadiazoles.
In contrast to the reductive bioactivation mechanism, the antifungal antibiotic pyrrolnitrin, a nitropyrrole derivative, acts by inhibiting the terminal electron transport system in fungi. This highlights the diversity of mechanisms even within the broader class of nitropyrrole compounds.
Anticancer Activity
While direct comparative studies with extensive quantitative data for 4-nitropyrrole-based anticancer drugs are limited in the public domain, other pyrrole derivatives have shown significant anticancer activity. For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization and the Hedgehog signaling pathway, which are critical for cancer cell growth and proliferation.
| Compound Class | Mechanism of Action | Target Pathway |
| 3-aroyl-1-arylpyrrole (ARAP) derivatives | Inhibition of tubulin polymerization, Colchicine binding inhibition | Hedgehog signaling pathway |
It is important to note that these ARAP derivatives do not contain the 4-nitro group and thus their mechanism is different from the reductive bioactivation.
Signaling Pathways and Experimental Workflows
To validate the mechanism of action of 4-nitropyrrole-based drugs, a series of experiments are typically conducted. These experiments aim to demonstrate the necessity of the nitro group, the role of nitroreductase enzymes, and the downstream cytotoxic effects.
Signaling Pathway of 4-Nitropyrrole Drug Bioactivation
The following diagram illustrates the proposed signaling pathway for the mechanism of action of 4-nitropyrrole-based drugs that rely on reductive bioactivation.
Caption: Bioactivation of 4-nitropyrrole drugs leads to RNS, causing cellular damage and apoptosis.
Experimental Workflow for Mechanism Validation
The following diagram outlines a typical experimental workflow to validate the mechanism of action of a 4-nitropyrrole-based drug.
Caption: A stepwise approach to validate the mechanism of action of 4-nitropyrrole drugs.
Experimental Protocols
Nitroreductase Activity Assay
This assay is crucial to demonstrate that the 4-nitropyrrole drug is a substrate for nitroreductase enzymes.
Principle: The activity of nitroreductase is measured by monitoring the oxidation of NADPH or NADH to NADP+ or NAD+, which is coupled to the reduction of the nitro group on the drug. This can be detected spectrophotometrically or fluorometrically.
Materials:
-
Recombinant nitroreductase enzyme
-
4-nitropyrrole drug
-
NADPH or NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH or NADH, and the nitroreductase enzyme in a 96-well plate.
-
Initiate the reaction by adding the 4-nitropyrrole drug to the wells.
-
Monitor the decrease in absorbance at 340 nm (for NADPH/NADH) over time using a microplate reader.
-
Calculate the enzyme activity based on the rate of NADPH/NADH oxidation.
-
As a control, perform the assay without the enzyme or with a denatured enzyme to ensure the reaction is enzyme-dependent.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the drug on cancer cells or bacteria.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring the absorbance.
Materials:
-
Target cells (cancer cell line or bacterial strain)
-
Cell culture medium or bacterial growth medium
-
4-nitropyrrole drug
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere (for cancer cells) or grow to a certain density (for bacteria).
-
Treat the cells with various concentrations of the 4-nitropyrrole drug and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS) Detection
This assay confirms the generation of reactive species within the cells upon drug treatment.
Principle: Fluorescent probes, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), are used to detect intracellular ROS/RNS. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS/RNS, DCFH is oxidized to the highly fluorescent DCF.
Materials:
-
Target cells
-
Cell culture medium
-
4-nitropyrrole drug
-
DCFH-DA probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture the cells and treat them with the 4-nitropyrrole drug.
-
Load the cells with the DCFH-DA probe and incubate.
-
Wash the cells to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer.
-
An increase in fluorescence intensity in drug-treated cells compared to control cells indicates an increase in intracellular ROS/RNS levels.
References
A Comparative Guide to the Cytotoxicity of Nitropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of various nitropyrrole derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.
Introduction to Nitropyrrole Derivatives
Nitropyrrole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A key area of investigation is their potential as cytotoxic agents for cancer therapy. These compounds, including naturally occurring substances like pyrrolomycins and synthetic analogs, have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[2][3] Their mechanisms of action often involve the induction of programmed cell death, or apoptosis, in cancer cells.[4][5] This guide summarizes key cytotoxicity data and experimental methodologies to facilitate a comparative understanding of different nitropyrrole derivatives.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various nitropyrrole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for several nitropyrrole derivatives, providing a quantitative comparison of their cytotoxic activity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolomycins | Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [2] |
| MCF7 (Breast) | 1.5 | [2] | ||
| Pyrrolomycin F-series | HCT-116 (Colon) | 0.35 - 1.21 | [2] | |
| MCF7 (Breast) | 0.35 - 1.21 | [2] | ||
| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon) | ~9.0 | [2] |
| Metastatic Melanoma | 2.2 - 5.0 | [2] | ||
| NSCLC | 1.1 - 9.2 | [2] | ||
| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [2] | |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [2] | |
| Synthetic Nitropyrroles | 1-Nitro-2-acetyl-pyrrole (NAP) | C3H10T1/2 (Mouse Fibroblast) | Markedly cytotoxic | [6] |
| 1,3,5-Trinitro-2-acetylpyrrole (TNAP) | C3H10T1/2 (Mouse Fibroblast) | Markedly cytotoxic | [6] | |
| 1-Substituted 2-nitropyrrole (Compound 3) | CHO (Chinese Hamster Ovary) | 24.3 (CC50) |
Experimental Protocols
The evaluation of cytotoxicity for nitropyrrole derivatives typically involves standardized in vitro assays. The following is a generalized protocol based on common methodologies cited in the literature, such as the MTT and LDH assays.
General Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Seeding:
- Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
- Nitropyrrole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
- The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration.
3. Incubation:
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
5. Solubilization of Formazan:
- A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
- The absorbance of the purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
7. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved in the cytotoxic action of nitropyrrole derivatives and the experimental procedures used to assess them, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of nitropyrrole derivatives.
Caption: Simplified signaling pathway of apoptosis induced by a nitropyrrole derivative.
References
- 1. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for Nitropyrrole Haptens: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to assess the cross-reactivity of antibodies raised against nitropyrrole haptens. Due to a scarcity of publicly available data specifically comparing anti-nitropyrrole antibodies, this document serves as a methodological framework, offering detailed experimental protocols and data presentation templates to enable researchers to conduct their own comparative studies. The principles and techniques outlined here are drawn from established practices in the development of immunoassays for other small molecules, particularly nitroaromatic compounds and other haptens.
Data Presentation: A Template for Comparison
Effective evaluation of antibody performance necessitates the direct comparison of key quantitative metrics. The following table provides a structured template for summarizing cross-reactivity data. Researchers should aim to populate such a table with their own experimental results to compare different antibody candidates or to characterize a single antibody against a panel of potential cross-reactants.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-Nitropyrrole Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Nitropyrrole Hapten (Immunogen) | (Structure of the specific nitropyrrole hapten used for immunization) | 10.5 | 100 |
| 2-Nitropyrrole | (Structure) | 15.2 | 69.1 |
| 3-Nitropyrrole | (Structure) | 25.8 | 40.7 |
| Pyrrole | (Structure) | > 10,000 | < 0.1 |
| 2-Acetylpyrrole | (Structure) | 850.3 | 1.2 |
| 1-Methyl-2-nitropyrrole | (Structure) | 45.1 | 23.3 |
| 4-Nitrophenol | (Structure) | > 10,000 | < 0.1 |
| Nitenpyram | (Structure) | > 10,000 | < 0.1 |
*Cross-Reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100
Experimental Protocols
The following protocols are synthesized from methodologies reported for the development of antibodies against various small molecule haptens and are directly applicable to a nitropyrrole target.
Hapten Synthesis and Immunogen Preparation
The generation of specific antibodies is critically dependent on the design of the hapten and its conjugation to a carrier protein.
a) Synthesis of a Carboxy-Functionalized Nitropyrrole Hapten:
-
Introduction of a Linker Arm: A common strategy is to introduce a linker with a terminal carboxylic acid group to the nitropyrrole core. This can be achieved by reacting a nitropyrrole derivative (e.g., with an available amino or hydroxyl group) with a bifunctional reagent such as succinic anhydride or 6-aminohexanoic acid.
-
Purification: The resulting hapten derivative should be purified using chromatographic techniques (e.g., column chromatography or HPLC).
-
Characterization: The structure of the synthesized hapten must be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
b) Conjugation to Carrier Protein (e.g., BSA or OVA):
-
Activation of Carboxylic Acid: The carboxylic acid group on the hapten is activated to form a reactive intermediate. A common method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Coupling Reaction: The activated hapten is then added to a solution of the carrier protein (e.g., Bovine Serum Albumin - BSA for immunization, or Ovalbumin - OVA for coating plates in ELISA) in a suitable buffer (e.g., PBS, pH 7.4). The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: The resulting hapten-protein conjugate is purified from unreacted hapten and reagents by dialysis against PBS or by gel filtration chromatography.
-
Characterization of Conjugate: The degree of hapten incorporation (hapten-to-protein ratio) can be determined using methods like MALDI-TOF Mass Spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.[1] A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[1]
Antibody Production and Screening
-
Immunization: The immunogen (e.g., nitropyrrole-BSA conjugate) is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and injected into host animals (e.g., rabbits or mice). A typical immunization schedule involves a primary injection followed by several booster injections at 2-4 week intervals.
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA. Microtiter plates are coated with the coating antigen (e.g., nitropyrrole-OVA), and serial dilutions of the antiserum are added to determine the dilution that gives a significant signal.
-
Antibody Purification (for polyclonal antibodies): The antiserum can be used directly, or the IgG fraction can be purified using protein A/G affinity chromatography.
Competitive Indirect ELISA for Cross-Reactivity Analysis
The specificity of the antibodies is determined by a competitive indirect ELISA (ciELISA).
-
Plate Coating: A 96-well microtiter plate is coated with the coating antigen (e.g., nitropyrrole-OVA) at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed several times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed again as described above.
-
Competitive Reaction: A fixed, predetermined dilution of the antibody is mixed with varying concentrations of the free nitropyrrole hapten or the potential cross-reacting compounds. This mixture is then added to the wells of the coated plate and incubated for 1-2 hours at 37°C. In this step, the free analyte in the solution competes with the antigen coated on the plate for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Addition of Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark at room temperature for a short period (e.g., 15-30 minutes). The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance (Optical Density, OD) is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value (the concentration of the analyte that causes 50% inhibition of antibody binding) is calculated for the immunizing hapten and for each of the test compounds. Cross-reactivity is then calculated using the formula provided in the footnote of Table 1.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Workflow for Antibody Cross-Reactivity Studies.
Caption: Principle of Competitive Indirect ELISA.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-nitro-1H-pyrrole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-nitro-1H-pyrrole-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. As with many nitroaromatic compounds, this substance is classified as hazardous.[1] It is known to cause skin, eye, and respiratory irritation.[2] Furthermore, di-nitro and tri-nitro compounds can pose an explosion risk if they become desiccated.[3] While this compound is a mono-nitro compound, caution is warranted.
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound for disposal:
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required.
-
Body Protection : A flame-resistant laboratory coat should be worn.
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) regulates the disposal of chemical waste.[4][5] this compound must be treated as hazardous waste. While a specific EPA hazardous waste code is not assigned to this compound, it would be classified based on its characteristics. Aromatic nitro compounds can be reactive and are often toxic.[1][6] Therefore, the waste must be handled in accordance with federal, state, and local regulations.
| Parameter | Guideline/Value | Rationale & Source |
| EPA Hazardous Waste Status | Assumed Hazardous | Classified based on the reactivity and toxicity of the nitroaromatic functional group.[1][6] |
| EPA Waste Code | To be determined by a licensed disposal facility; likely classified by characteristic (e.g., Toxicity, Reactivity). | Facilities must characterize waste; codes like D003 (Reactivity) may apply.[7] |
| OSHA PEL (Proxy) | 1 ppm (5 mg/m³) (TWA for Nitrobenzene) | As no specific PEL exists for this compound, the limit for the related compound Nitrobenzene is used as a conservative proxy.[8] |
| Container Type | High-Density Polyethylene (HDPE) or glass, with a screw cap. | Must be chemically compatible and prevent leakage.[5] Acids should not be stored in metal containers.[5] |
| Storage Limit in SAA | Up to 1 year for partially filled containers. | As per Central Washington University's guidelines for Satellite Accumulation Areas.[6] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to not attempt to neutralize it in the lab. The compound should be prepared for collection by a certified hazardous waste disposal contractor.
Step 1: Waste Collection at the Point of Generation
-
Collect all waste containing this compound (pure compound, contaminated materials, and solutions) at the location where it was generated to minimize transit.[4]
-
Use a dedicated, properly labeled hazardous waste container. The original container may be used if it is in good condition.[6]
Step 2: Waste Segregation
-
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix this compound with:
-
Store this waste stream separately from other incompatible waste categories such as strong acids, bases, and oxidizers.[6]
Step 3: Container Management
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its contents.
-
Closure : Keep the container securely closed at all times, except when adding waste.[6] This prevents the release of vapors and avoids the potential for the compound to dry out.
-
Volume : Do not fill containers to more than 90% capacity to allow for vapor expansion.[5]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled container in a designated SAA.[6]
-
The SAA should be near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the SAA has proper ventilation and secondary containment to manage potential spills.[5]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide them with an accurate description of the waste. They will work with a licensed hazardous waste disposal company for proper transportation and disposal, which is typically incineration at a regulated facility.
Disposal Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for the disposal of this compound.
References
Essential Safety and Operational Guide for 4-Nitro-1H-Pyrrole-2-Carboxylic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-nitro-1H-pyrrole-2-carboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1] | Protects against eye irritation or injury from dust particles and splashes. |
| Skin Protection | Chemical-resistant lab coat. Disposable nitrile gloves; inspect before use and change immediately upon contamination.[1] Fully enclosed shoes made of a chemical-resistant material. | Prevents skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the formation and inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator for dusts should be used. | The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize inhalation exposure. |
Operational and Disposal Plans
Adherence to a strict operational protocol is critical for safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[1]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Emergency Equipment: An accessible and functioning eyewash station and safety shower are mandatory.
2. Safe Handling Procedures:
-
Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[1]
-
In Solution: When dissolving, add the solid to the solvent slowly to prevent splashing.[1]
-
Avoid Incompatibilities: Keep away from bases and strong oxidizing agents. Carboxylic acids can react with bases, and nitro compounds can be reactive.[2]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[3]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
